Technical Documentation Center

Rugulosin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Rugulosin
  • CAS: 23537-16-8

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to the Antimicrobial Properties of Rugulosin Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals Abstract The escalating threat of antimicrobial resistance, particularly among Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance, particularly among Gram-positive pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the urgent discovery and development of novel therapeutic agents. Rugulosin, a dimeric anthraquinone mycotoxin produced by various fungi, has emerged as a promising candidate with potent antibacterial activity. This technical guide provides a comprehensive overview of the antimicrobial properties of rugulosin, with a specific focus on its efficacy against Gram-positive bacteria. We delve into its mechanism of action, present key quantitative data on its inhibitory effects, and provide detailed, field-proven protocols for its evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating rugulosin as a potential lead compound in the fight against multidrug-resistant bacterial infections.

Introduction: Rugulosin, a Promising Antimicrobial Scaffold

Rugulosin is a naturally occurring pigment and mycotoxin belonging to the anthraquinone class of compounds. Structurally, it is a dimer of two emodin-type anthraquinone moieties.[1] First isolated from Penicillium rugulosum, it has since been identified in various other fungal species.[1][2] While initially studied for its mycotoxic properties, recent research has highlighted its significant biological activities, including antibacterial, antiviral, and anticancer effects.[1][3][4]

Of particular interest to the drug development community is the potent activity of rugulosin and its analogues against clinically relevant Gram-positive bacteria, including strains that have developed resistance to conventional antibiotics.[5][6] The unique cage-like structure of some rugulosin derivatives, formed through an intertwined biosynthesis pathway with skyrin, presents a novel chemical scaffold for antimicrobial drug discovery.[7]

Mechanism of Action: A Multi-Targeted Approach

The antibacterial efficacy of rugulosin appears to stem from its ability to interfere with fundamental cellular processes in bacteria. The proposed mechanisms of action are multifaceted, suggesting a lower likelihood of rapid resistance development compared to single-target agents.

Inhibition of DNA Gyrase

A primary mechanism of action for rugulosin is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[8][9] DNA gyrase introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication and transcription.[9] By binding to the gyrase-DNA complex, quinolone-based compounds like rugulosin stabilize this complex, leading to a stall in the replication fork and ultimately, chromosomal fragmentation at higher concentrations.[9][10] Molecular docking and dynamics studies have revealed a strong and stable binding affinity of rugulosin within the active pocket of M. tuberculosis DNA gyrase, supporting this as a key therapeutic target.[8]

Interference with Nucleic Acid Integrity and Function

Beyond specific enzyme inhibition, rugulosin has been shown to interact directly with nucleic acids.[11] This interaction can inhibit DNA replication, transcription, and repair processes in both prokaryotic and eukaryotic cells.[11] This broad activity underscores the importance of evaluating its selective toxicity. The interaction is thought to involve the formation of chelate-complexes with the nucleic acids, with additional stabilization from hydrophobic interactions between the aromatic moieties of rugulosin and purine bases.[11] Reporter gene analyses have indicated that some bisanthraquinone derivatives induce the SOS response in bacteria, suggesting interference with DNA structure or metabolism.[7]

cluster_bacterium Gram-Positive Bacterium cluster_cytoplasm rugulosin Rugulosin cell_wall Cell Wall & Membrane rugulosin->cell_wall Penetration dna_gyrase DNA Gyrase rugulosin->dna_gyrase Inhibition dna Bacterial DNA rugulosin->dna Intercalation & Complex Formation cytoplasm Cytoplasm cell_wall->cytoplasm dna_gyrase->dna Supercoiling replication_fork Replication Fork Stalling dna->replication_fork Leads to sos_response SOS Response Induction dna->sos_response cell_death Cell Death replication_fork->cell_death sos_response->cell_death

Figure 1: Proposed Mechanism of Action of Rugulosin.

Quantitative Antimicrobial Activity: A Summary of In Vitro Efficacy

The in vitro antibacterial activity of rugulosin and its derivatives has been quantified against a range of Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for assessing potency.[12]

CompoundBacterial StrainMIC (µg/mL)Reference
Rugulosin AStaphylococcus aureus1.0 - 2.0[8]
Rugulosin AMethicillin-Resistant Staphylococcus aureus (MRSA) K-240.125[1]
Rugulosin BMethicillin-Resistant Staphylococcus aureus (MRSA) K-2432[1]
Rugulosin CMethicillin-Resistant Staphylococcus aureus (MRSA) K-2464[1]
RugulosinMicrococcus luteus1.0 - 2.0[8]
RugulosinBacillus subtilis1.0 - 2.0[8][13]
RugulosinStreptococciHighly Active[2]
RugulosinCorynebacteriaHighly Active[2]

Experimental Protocols for Antimicrobial Evaluation

Standardized and reproducible methodologies are critical for the accurate assessment of a compound's antimicrobial properties.[14] The following sections provide detailed protocols for determining the MIC and evaluating the killing kinetics of rugulosin.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely used and accepted technique for determining the MIC of an antimicrobial agent.[15]

Materials:

  • Rugulosin stock solution (e.g., in DMSO)

  • Test organism (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Shaking incubator

Protocol:

  • Inoculum Preparation:

    • From a fresh 18-24 hour culture plate, select 3-5 colonies of the test organism.

    • Inoculate the colonies into a tube of CAMHB.

    • Incubate at 35 ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Preparation of Rugulosin Dilutions:

    • Perform serial two-fold dilutions of the rugulosin stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the rugulosin dilutions.

    • Include a positive control (inoculum without rugulosin) and a negative control (broth without inoculum).

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of rugulosin that completely inhibits visible growth of the organism as detected by the unaided eye.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum dilutions Prepare Rugulosin Serial Dilutions start->dilutions inoculate Inoculate 96-well Plate inoculum->inoculate dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2: Workflow for MIC Determination.
Time-Kill Kinetic Assay

The time-kill kinetic assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[17] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[16]

Materials:

  • All materials from the MIC protocol

  • Sterile saline or phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

Protocol:

  • Preparation:

    • Prepare tubes with CAMHB containing rugulosin at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).[18]

    • Include a growth control tube without rugulosin.

    • Prepare an inoculum as described in the MIC protocol, with a final starting concentration of approximately 5 x 10⁵ CFU/mL in each tube.[16]

  • Sampling and Plating:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.[18]

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • Count the number of colonies on plates that yield between 30 and 300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.

cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_results Data Analysis start Start prep_tubes Prepare Tubes with Rugulosin Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) start->prep_tubes prep_inoculum Prepare Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Tubes prep_tubes->inoculate prep_inoculum->inoculate time_points Take Aliquots at Time Points (0, 2, 4, 8, 24h) inoculate->time_points serial_dilute Perform Serial Dilutions time_points->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates (18-24h) plate->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies plot_curves Plot log10 CFU/mL vs. Time count_colonies->plot_curves end End plot_curves->end

Figure 3: Workflow for Time-Kill Kinetic Assay.

Cytotoxicity and Therapeutic Potential

While rugulosin demonstrates promising antibacterial activity, a thorough evaluation of its cytotoxicity is paramount for its development as a therapeutic agent. As a mycotoxin, rugulosin has known toxic effects, including hepatotoxicity.[11]

Cell LineAssayIC₅₀ / GI₅₀ (µM)Reference
Six tumorigenic cell linesCytotoxicity0.138 - 1.475[3]
K562 (leukemia)Antiproliferative3.69[3]
HeLa KB3.1 (cervical cancer)Cytotoxicity0.276[3]
Insect cells (Sf9)CytotoxicityID₅₀ = 1.2 µg/mL
Mammalian C6/36, L929, HepG2CytotoxicityID₅₀s >200, 23.7, >200 µg/mL

Interestingly, some studies have shown that while rugulosin A exhibits potent anti-MRSA activity, it does not show cytotoxic effects on human T-cell leukemia-derived Jurkat cells even at concentrations up to 60-100 µg/mL.[1] This suggests a potential therapeutic window. The therapeutic index, a ratio that compares the toxic dose of a compound to the dose that produces the desired therapeutic effect, will be a critical parameter in the preclinical development of rugulosin-based antibiotics. Further studies using non-cancerous human cell lines are necessary to comprehensively assess its safety profile.

Conclusion and Future Directions

Rugulosin represents a compelling natural product scaffold for the development of new antibiotics against Gram-positive pathogens. Its multi-targeted mechanism of action, including the inhibition of DNA gyrase and interference with nucleic acid integrity, is a desirable attribute in an era of rapidly emerging resistance. The potent in vitro activity against MRSA is particularly noteworthy.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: To optimize the antibacterial activity while minimizing cytotoxicity.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of rugulosin in animal models of infection.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand its absorption, distribution, metabolism, and excretion, which will inform dosing regimens.

  • Resistance Development Studies: To assess the propensity for bacteria to develop resistance to rugulosin.

By addressing these critical aspects, the scientific community can fully elucidate the potential of rugulosin and its derivatives to be translated into clinically effective antimicrobial agents.

References

  • Vertex AI Search. (2024). Non-microbial Natural Products That Inhibit Drug-Resistant Staphylococcus aureus.
  • Benchchem. (n.d.). Application Notes and Protocols for Time-Kill Curve Assay of Antibiotic EM49.
  • Yamazaki, H., Koyama, N., Omura, S., & Tomoda, H. (2010). New rugulosins, anti-MRSA antibiotics, produced by Penicillium radicum FKI-3765-2. Organic Letters, 12(7), 1572–1575.
  • MDPI. (2023).
  • PubMed. (n.d.). Specific and non-specific interactions of two carcinogenic mycotoxins, luteoskyrin and rugulosin with nucleic acids.
  • PubMed. (2025). DNA gyrase-inhibitory antimicrobial anthraquinone from the endophytic Sordariomycetes fungus Diaporthe perseae.
  • ACS Omega. (2026).
  • ResearchGate. (n.d.). ChemInform Abstract: New Rugulosins, anti-MRSA Antibiotics, Produced by Penicillium radicum FKI-3765-2. | Request PDF.
  • ACS Publications. (2019). Natural Products That Target Virulence Factors in Antibiotic-Resistant Staphylococcus aureus. Journal of Agricultural and Food Chemistry.
  • Vertex AI Search. (2021). Oral subchronic toxicity of (+)-2,2'epicytoskyrin a on male mice (Mus musculus).
  • Biomol.com. (n.d.). (+)-Rugulosin | CAS 23537-16-8 | Cayman Chemical.
  • SciELO. (n.d.).
  • Semantic Scholar. (n.d.). Assessment techniques of antimicrobial properties of natural compounds of plant origin : current methods and future trends.
  • MedchemExpress.com. (n.d.). Rugulosin) | Antibacterial Agent.
  • ResearchGate. (n.d.). Chemoenzymatic, Biomimetic Total Synthesis of (‒)
  • Journal of the American Chemical Society. (2021). Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones.
  • Vertex AI Search. (2025). Staphylococcal Drug Resistance: Mechanisms, Therapies, and Nanoparticle Interventions.
  • MDPI. (2023).
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • SciSpace. (2008). Assessment techniques of antimicrobial properties of natural compounds of plant origin: current methods and future trends.
  • Vertex AI Search. (2021). Target-based screening for natural products against Staphylococcus aureus biofilms.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • Benchchem. (n.d.). Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
  • Frontiers. (2023). Structure-dependent activity of plant natural products against methicillin-resistant Staphylococcus aureus.
  • Oxford Academic. (2014). Time–kill kinetics of antibiotics active against rapidly growing mycobacteria. Journal of Antimicrobial Chemotherapy.
  • Adipogen. (n.d.). Rugulosin | CAS 23537-16-8 | BVT-0444.
  • PMC. (2024). The microbiome-derived antibacterial lugdunin acts as a cation ionophore in synergy with host peptides.
  • ACS Publications. (2010). New Rugulosins, Anti-MRSA Antibiotics, Produced by Penicillium radicum FKI-3765-2. Organic Letters.
  • MDPI. (2022). Fluoroquinolone Metalloantibiotics: Fighting Staphylococcus aureus Biofilms.
  • PMC. (n.d.). Synergistic Antibacterial Activity with Conventional Antibiotics and Mechanism of Action of Shikonin against Methicillin-Resistant Staphylococcus aureus.
  • PubMed. (n.d.). In vitro activity of fluoroquinolones against gram-positive bacteria.
  • PMC. (n.d.). Quinolone-DNA Interaction: Sequence-Dependent Binding to Single-Stranded DNA Reflects the Interaction within the Gyrase-DNA Complex.
  • Vertex AI Search. (n.d.). Inhibitory Effect of Andrographis paniculata Lactone on Staphylococcus aureus α-Hemolysin.
  • Vertex AI Search. (2026).
  • PMC. (n.d.). DNA Gyrase as a Target for Quinolones.
  • PMC. (n.d.). A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids.
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). MIC value against Gram-positive bacteria and fungi.
  • ResearchGate. (n.d.). Antimicrobial activity against Gram positive bacteria. | Download Scientific Diagram.
  • MDPI. (2019). Non-Lytic Antibacterial Peptides That Translocate Through Bacterial Membranes to Act on Intracellular Targets.
  • Vertex AI Search. (2021).
  • Idexx. (n.d.).
  • MDPI. (2024). Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria.
  • OphEd. (n.d.).

Sources

Foundational

The Ecological and Biochemical Architecture of Rugulosin in Fungal Endophytes: A Technical Whitepaper

Executive Summary Fungal endophytes represent a highly specialized class of microorganisms that reside asymptomatically within plant tissues, often conferring profound ecological advantages to their hosts. Among the most...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fungal endophytes represent a highly specialized class of microorganisms that reside asymptomatically within plant tissues, often conferring profound ecological advantages to their hosts. Among the most chemically intriguing secondary metabolites produced by these symbionts is rugulosin (specifically Rugulosin A), a cage-structured bisanthraquinone. As a Senior Application Scientist specializing in host-microbiome chemical interactions, I have structured this whitepaper to dissect the mechanistic pathways, ecological functions, and self-validating analytical protocols surrounding rugulosin production.

By focusing on the well-characterized foliar endophyte Phialocephala scopiformis (colonizing white spruce) and Talaromyces sp., this guide provides researchers and drug development professionals with a comprehensive framework for understanding and leveraging endophyte-derived bisanthraquinones[1][2].

The Biosynthetic Architecture of Rugulosin

The biosynthesis of rugulosin A is a marvel of evolutionary chemistry, characterized by the intertwined production of multiple bisanthraquinones from a single gene cluster. Recent genomic elucidations of the rug gene cluster in endophytic fungi have demystified this pathway[2].

The process begins with the formation of emodin radicals. The critical divergence in the pathway is governed by two key enzymes:

  • RugG (Cytochrome P450 Monooxygenase): Catalyzes the 5,5′-dimerization of emodin radicals to form the closest skyrin precursor (CSP)[2].

  • RugH (Aldo-Keto Reductase): In the absence of RugH, CSP spontaneously tautomerizes into skyrin. However, RugH actively "hijacks" the CSP immediately after radical coupling. By catalyzing a ketone reduction, RugH prevents tautomerization, forcing a spontaneous intramolecular Michael addition that cyclizes the molecule into the distinct cage-like structure of rugulosin A[2].

Biosynthesis Emodin Emodin Monomers RugG RugG (CYP450) 5,5'-Dimerization Emodin->RugG Radical Emodin Radicals CSP Closest Skyrin Precursor (CSP) Radical->CSP RugH RugH (Aldo-keto reductase) Ketone Reduction & Michael Addition CSP->RugH Enzymatic Hijacking Tautomerization Spontaneous Tautomerization CSP->Tautomerization Skyrin Skyrin (Bisanthraquinone) Rugulosin Rugulosin A (Cage-structured) RugG->Radical RugH->Rugulosin Tautomerization->Skyrin

Caption: Biosynthetic divergence of Skyrin and Rugulosin A from emodin precursors via RugG and RugH enzymes.

Ecological Trophic Interactions: The Spruce-Budworm Paradigm

In forestry and agricultural science, the ecological role of rugulosin is best exemplified by the symbiotic relationship between the foliar endophyte Phialocephala scopiformis (strain DAOMC 229536) and white spruce (Picea glauca)[1].

The eastern spruce budworm (Choristoneura fumiferana) is a devastating commercial forestry pest that causes profound habitat disturbance and carbon imbalance in boreal forests[1]. P. scopiformis synthesizes rugulosin within the spruce needles, acting as a potent anti-insectan defensive mechanism[1][3].

Mechanism of Action: When spruce budworm larvae ingest needles colonized by the rugulosin-producing endophyte, their growth rate is significantly retarded[3][4]. This growth inhibition exposes the larvae to prolonged periods of vulnerability to natural predators (e.g., birds) and environmental diseases, thereby reducing overall damage to the host tree[1]. Field studies have demonstrated that this protective effect persists for over a decade post-inoculation, proving the evolutionary stability of this endophyte-host mutualism[1][5].

Quantitative Baselines for Efficacy

To translate ecological phenomena into actionable data, we must establish quantitative thresholds. The table below summarizes the critical metrics associated with rugulosin toxicity and detection:

ParameterValue / ThresholdEcological / Experimental Significance
Dietary LOEL for C. fumiferana >0.5 µg/gThe Low Observed Effect Level; minimum needle concentration required to induce a dose-response reduction in larval growth[3].
In Vivo Needle Concentration >1.0 µg/gMean concentrations found in mature spruce crowns 11+ years post-inoculation, remaining >2x the required LOEL[5].
qPCR Limit of Detection 100 ng mycelium / g needleEnsures high-precision tracking of P. scopiformis biomass to correlate with toxin levels[5].
In Vitro Fermentation Temp 27 °C (15 days)Optimal static condition for rugulosin synthesis in related fungal strains (e.g., Penicillium radicum) for drug development[6].

Self-Validating Experimental Protocols

From an application scientist's perspective, experimental design must be rooted in causality. A common pitfall in endophyte research is the uncoupling of metabolite presence from active fungal colonization—detecting a compound via chromatography does not inherently prove active, sustained biosynthesis in planta.

To ensure scientific integrity, the following workflow employs a dual-validation system , pairing High-Performance Liquid Chromatography (HPLC) with quantitative PCR (qPCR). This ensures that the rugulosin detected is directly caused by the living biomass of P. scopiformis[5].

Protocol: Endophyte Inoculation and Dual-Validation Quantification

Phase 1: Host Inoculation & Establishment

  • Preparation: Surface-sterilize white spruce (Picea glauca) seedlings to eliminate epiphytic contaminants.

  • Wound Inoculation: Introduce P. scopiformis DAOMC 229536 mycelial plugs into shallow incisions on the seedling stems[4].

  • Incubation: Maintain seedlings in nursery conditions for a minimum establishment phase (typically 3–4 years for initial growth assays, though persistence is tracked for 11+ years)[3][5].

Phase 2: Metabolite Extraction & HPLC Analysis

  • Harvesting: Collect needle samples from various strata of the tree crown to account for spatial distribution[5].

  • Extraction: Macerate 1.0 g of needle tissue in liquid nitrogen. Extract metabolites using an ethyl acetate/methanol gradient.

  • Quantification: Run the extract through a reverse-phase HPLC system. Quantify rugulosin peaks against a purified synthetic or commercially acquired standard to ensure concentrations exceed the 0.5 µg/g LOEL[3].

Phase 3: qPCR Biomass Validation (The Causal Link)

  • DNA Extraction: Isolate total genomic DNA from the exact same needle cohorts used for HPLC.

  • Target Amplification: Utilize a qPCR assay targeting the Internal Transcribed Spacer (ITS) region of the fungal ribosomal DNA, specifically designed for a genetic polymorphism unique to P. scopiformis[5].

  • Correlation: Cross-reference the qPCR biomass data (Limit of Detection: 100 ng/g) with the HPLC chemical data[5]. Causality is confirmed only when 100% of rugulosin-positive samples also test positive for P. scopiformis DNA.

Workflow Seedling White Spruce Seedlings (Picea glauca) Inoculation Wound Inoculation (P. scopiformis DAOMC 229536) Seedling->Inoculation Incubation Nursery Incubation (Establishment Phase) Inoculation->Incubation Harvest Needle Harvesting (Spatial Crown Sampling) Incubation->Harvest Extraction Metabolite Extraction (Ethyl Acetate / Methanol) Harvest->Extraction qPCR qPCR Assay (ITS Region Target) Harvest->qPCR HPLC HPLC Analysis (Rugulosin Quantification) Extraction->HPLC Validation Self-Validating Correlation: Toxin Level vs. Fungal DNA HPLC->Validation qPCR->Validation

Caption: Self-validating experimental workflow linking endophyte inoculation to dual-validated rugulosin quantification.

Pharmaceutical and Agricultural Horizons

Beyond forestry biocontrol, the unique cage-like bisanthraquinone structure of rugulosin A presents significant opportunities for drug development professionals.

Recent bioprospecting of endophytic fungi, such as Penicillium radicum FKI-3765-2, has yielded novel rugulosin derivatives (Rugulosins B and C)[6]. Crucially, these compounds have demonstrated potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) [6]. The discovery of the rug gene cluster and the specific function of the RugH aldo-keto reductase now paves the way for synthetic biology applications[2]. By utilizing targeted genetic engineering, researchers can scale the bioproduction of rugulosin A and its siblings, bypassing the low yields traditionally associated with wild-type fungal fermentation.

References

  • Source: nih.gov (PMC)
  • Source: acs.org (Journal of the American Chemical Society)
  • Source: nih.gov (PubMed)
  • Source: researchgate.
  • Source: acs.org (Organic Letters)

Sources

Exploratory

An In-Depth Technical Guide to Investigating the In Vitro Binding Affinity of Rugulosin to DNA

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies to elucidate the in vitro binding affinity of rugulosin, a mycotoxin with a comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies to elucidate the in vitro binding affinity of rugulosin, a mycotoxin with a complex anthraquinone structure, to DNA. This document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to characterization.

Introduction: The Significance of Rugulosin-DNA Interactions

Rugulosin is a dimeric anthraquinone pigment produced by several species of Penicillium. Its biological activities, including hepatotoxicity and potential carcinogenicity, are thought to stem from its interaction with cellular macromolecules.[1] Early research suggested that rugulosin forms chelate-complexes with nucleic acids, inhibiting replication and transcription.[1] Understanding the precise nature of its binding to DNA is crucial for elucidating its mechanism of action and for the potential development of novel therapeutic agents, as other anthraquinones have been explored for their anticancer properties.[2][3] This guide will detail a multi-faceted approach to comprehensively characterize the binding affinity, mode, and thermodynamics of the rugulosin-DNA interaction.

Part 1: Initial Characterization and Binding Mode Analysis

A foundational understanding of whether and how rugulosin interacts with DNA is the first critical step. A suite of spectroscopic and hydrodynamic techniques can provide initial evidence of binding and offer insights into the binding mode (e.g., intercalation, groove binding, or electrostatic interactions).

UV-Visible Spectrophotometry: Evidence of Interaction

UV-Visible absorption spectroscopy is a straightforward initial technique to detect the formation of a complex between rugulosin and DNA.[4][5] The interaction can perturb the electronic environment of the rugulosin chromophore, leading to changes in its absorption spectrum.

Causality Behind the Method: If rugulosin intercalates between the DNA base pairs, the π-π stacking interactions will alter the electronic transitions of the anthraquinone rings. This typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red-shift) in the maximum wavelength of absorbance (λmax).[4] Conversely, electrostatic or groove binding interactions usually cause less significant spectral changes.[6][7]

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of the DNA solution spectrophotometrically by measuring the absorbance at 260 nm (A260), using an extinction coefficient of 6600 M-1cm-1. The A260/A280 ratio should be between 1.8 and 1.9, indicating that the DNA is sufficiently free of protein contamination.

    • Prepare a stock solution of rugulosin in a suitable solvent (e.g., DMSO or ethanol) and then dilute it to the final working concentration in the same buffer as the DNA. The final concentration of the organic solvent should be kept minimal to avoid affecting the DNA structure.

  • Titration:

    • Place a fixed concentration of rugulosin solution in a quartz cuvette.

    • Record the initial absorption spectrum of the rugulosin solution.

    • Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the absorption spectrum.

    • Correct for the dilution effect by subtracting the absorbance of the corresponding concentration of DNA in the buffer.

  • Data Analysis:

    • Plot the absorbance of rugulosin at its λmax against the concentration of DNA.

    • The binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where εa is the apparent extinction coefficient, εf is the extinction coefficient of free rugulosin, and εb is the extinction coefficient of rugulosin in the fully bound form.

Fluorescence Spectroscopy: Probing the Binding Environment

Fluorescence spectroscopy offers higher sensitivity than absorption spectroscopy and can provide further evidence of binding and help elucidate the binding mode.[2][8] The intrinsic fluorescence of rugulosin can be quenched upon interaction with DNA, particularly through intercalation.

Causality Behind the Method: The DNA bases, especially guanine, can act as fluorescence quenchers.[2][8] If rugulosin intercalates, it comes into close proximity with the DNA bases, leading to efficient quenching of its fluorescence. The mechanism of quenching (static or dynamic) can also be determined, providing further insight into the complex formation.

  • Instrumentation and Solutions:

    • Use a spectrofluorometer with appropriate excitation and emission wavelengths for rugulosin.

    • Prepare rugulosin and ct-DNA solutions in a suitable buffer as described for UV-Vis spectroscopy.

  • Titration:

    • Place a fixed concentration of rugulosin in a quartz cuvette.

    • Record the initial fluorescence emission spectrum.

    • Add increasing concentrations of ct-DNA to the rugulosin solution.

    • After each addition, mix and allow to equilibrate before recording the fluorescence spectrum.

  • Data Analysis:

    • Analyze the quenching data using the Stern-Volmer equation: F0/F = 1 + Ksv[Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, and Ksv is the Stern-Volmer quenching constant.

    • The binding constant (Kb) and the number of binding sites (n) can be determined from the double logarithm equation: log[(F0 - F)/F] = log(Kb) + nlog[DNA]

Circular Dichroism (CD) Spectroscopy: Assessing DNA Structural Changes

Circular dichroism is a powerful technique for studying the conformational changes in DNA upon ligand binding.[9][10] The B-form of DNA has a characteristic CD spectrum, and any perturbations to this structure will be reflected in the CD signal.

Causality Behind the Method: Intercalation of a molecule between DNA base pairs typically leads to an increase in the intensity of the positive band (around 275 nm) and the negative band (around 245 nm) of the B-DNA spectrum, reflecting a stabilization of the right-handed helix.[9] Groove binding usually causes less pronounced changes in the DNA CD spectrum.[9]

  • Instrumentation and Solutions:

    • Use a CD spectropolarimeter.

    • Prepare rugulosin and ct-DNA solutions in a low-salt buffer (high salt concentrations can interfere with the CD signal).

  • Measurement:

    • Record the CD spectrum of ct-DNA alone in a quartz cuvette.

    • Add increasing amounts of rugulosin to the DNA solution.

    • Record the CD spectrum after each addition and equilibration.

  • Data Analysis:

    • Observe the changes in the characteristic bands of B-DNA. Significant changes in the ellipticity and wavelength of the CD bands provide qualitative information about the conformational changes induced by rugulosin binding.

Viscometry: A Definitive Test for Intercalation

Viscosity measurement is a classical and highly informative method for determining the binding mode of a small molecule to DNA.[11] An increase in the viscosity of a DNA solution upon addition of a ligand is considered strong evidence for an intercalative binding mode.

Causality Behind the Method: Intercalation requires the separation of adjacent base pairs, leading to an increase in the overall length of the DNA molecule. This elongation of the DNA helix results in a measurable increase in the viscosity of the solution.[11][12] In contrast, groove binding or electrostatic interactions do not significantly alter the length of the DNA and thus have a minimal effect on viscosity.[11]

  • Instrumentation and Solutions:

    • Use a calibrated viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature (e.g., 25.0 ± 0.1 °C) in a water bath.

    • Prepare a solution of sonicated ct-DNA (to ensure a uniform and manageable viscosity) in a suitable buffer.

  • Measurement:

    • Measure the flow time of the buffer (t0) and the DNA solution (t).

    • Add small aliquots of a concentrated rugulosin solution to the DNA solution in the viscometer.

    • After each addition, mix thoroughly and allow for equilibration before measuring the new flow time.

  • Data Analysis:

    • Calculate the relative viscosity (η/η0) where η = (t - t0) and η0 = (tDNA - t0), with tDNA being the flow time of the DNA solution alone.

    • Plot the relative viscosity versus the ratio of [Rugulosin]/[DNA]. A significant increase in relative viscosity with increasing rugulosin concentration is indicative of intercalation.

Part 2: Quantitative and Thermodynamic Analysis

Once the binding mode is suggested, a more quantitative analysis is necessary to determine the binding affinity and the thermodynamic forces driving the interaction.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat released or absorbed during a binding event.[13][14][15] A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[5]

Causality Behind the Method: The binding of rugulosin to DNA will be accompanied by a change in enthalpy due to the formation and breaking of non-covalent bonds (hydrogen bonds, van der Waals forces) and changes in hydration. ITC measures this heat change directly, allowing for the determination of the thermodynamic parameters that govern the binding process.

  • Instrumentation and Sample Preparation:

    • Use an isothermal titration calorimeter.

    • Prepare highly concentrated and accurately quantified solutions of rugulosin and ct-DNA in the exact same buffer. Buffer mismatch is a common source of error. Degas the solutions before use.

  • Titration:

    • Load the DNA solution into the sample cell and the rugulosin solution into the injection syringe.

    • Perform a series of small, sequential injections of the rugulosin solution into the DNA solution while monitoring the heat change.

    • A control experiment, injecting rugulosin into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to obtain Ka, ΔH, and n.

    • The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the following equations: ΔG = -RTln(Ka) ΔG = ΔH - TΔS

Summary of Expected Quantitative Data

The following table summarizes the key quantitative parameters that can be obtained from the described experimental workflows.

ParameterTechniqueInterpretation
Binding Constant (Kb or Ka) UV-Vis, Fluorescence, ITCQuantifies the binding affinity; a higher value indicates stronger binding.
Stoichiometry (n) Fluorescence, ITCDetermines the number of rugulosin molecules bound per DNA base pair.
Binding Mode UV-Vis, Fluorescence, CD, ViscometryElucidates the nature of the interaction (intercalation, groove binding, etc.).
Enthalpy Change (ΔH) ITCIndicates whether the binding is enthalpically driven (exothermic, favorable) or disfavored (endothermic).
Entropy Change (ΔS) ITCReflects the change in disorder of the system upon binding, often related to hydrophobic interactions and solvent reorganization.
Gibbs Free Energy (ΔG) ITCDetermines the spontaneity of the binding reaction (a negative value indicates a spontaneous process).

Visualizing the Experimental Workflow and Binding Model

The following diagrams illustrate the logical flow of the experimental investigation and a hypothetical model of rugulosin-DNA interaction.

experimental_workflow cluster_initial Part 1: Initial Characterization cluster_quantitative Part 2: Quantitative Analysis cluster_analysis Data Synthesis & Model Building uv_vis UV-Vis Spectroscopy (Evidence of Interaction) fluorescence Fluorescence Spectroscopy (Quenching Analysis) uv_vis->fluorescence Confirms Interaction cd Circular Dichroism (DNA Conformation) fluorescence->cd Suggests Binding Mode viscometry Viscometry (Intercalation Test) cd->viscometry Probes Structural Changes binding_mode Determine Binding Mode (Intercalation vs. Groove) viscometry->binding_mode Definitive for Intercalation itc Isothermal Titration Calorimetry (Thermodynamics & Affinity) quantitative_data Calculate Binding Parameters (Kb, n, ΔH, ΔS, ΔG) itc->quantitative_data Provides Thermodynamic Data binding_mode->itc Informs Quantitative Study model Propose Rugulosin-DNA Interaction Model quantitative_data->model Integrates all findings

Caption: Experimental workflow for characterizing rugulosin-DNA binding.

binding_model cluster_dna DNA Double Helix cluster_interaction Rugulosin Binding 5' 5' A A 5'->A A->5' T T A->T A->T C C A->C T->A T->A G G T->G 3' 3' T->3' G->T G->C C->A C->G 3'->T rugulosin {Rugulosin|Planar Anthraquinone Structure} intercalation Intercalation (π-π stacking) rugulosin->intercalation Primary Mode groove_binding Groove Binding (Hydrophobic/H-bonds) rugulosin->groove_binding Secondary Mode intercalation->G Inserts between G-C pair groove_binding->A Fits into minor groove

Caption: Hypothetical model of rugulosin-DNA interaction modes.

Conclusion

The comprehensive investigation of the in vitro binding affinity of rugulosin to DNA requires a multi-pronged approach that combines spectroscopic, hydrodynamic, and calorimetric techniques. By systematically applying the methodologies outlined in this guide, researchers can obtain a detailed and robust understanding of the binding mode, affinity, and thermodynamic drivers of this interaction. This knowledge is fundamental to elucidating the biological mechanisms of rugulosin and can inform future drug discovery and development efforts targeting DNA.

References

  • Qi-Qian, L., Jun-Sheng, L., Yan, L., Guo-Xia, H., & Liu-Juan, Y. (2011). Spectroscopic Studies on the Interaction of Aloe-Emodin and DNA. Asian Journal of Chemistry, 23(3), 1123-1128. [Link]

  • He, W., Li, Y., Xue, C., Hu, Z., & Chen, X. (2012). Study of DNA-emodin interaction by FTIR and UV-vis spectroscopy. Journal of Molecular Structure, 1016, 132-136. [Link]

  • Kumar, D., Gauri, & Kaur, N. (2023). Multispectroscopic and computational techniques to study the interaction of anthraquinone appended sensor with calf thymus DNA. Journal of Biomolecular Structure and Dynamics, 41(15), 7356-7368. [Link]

  • Cui, F., Li, J., Li, Y., Wang, C., & Zhou, C. (2015). Probing the interaction of anthraquinone with DNA by spectroscopy, molecular modeling and cancer cell imaging technique. Chemico-Biological Interactions, 233, 52-60. [Link]

  • Wang, J., Liu, J., & Lin, X. (2006). Electrochemical studies of the interaction of the anticancer herbal drug emodin with DNA. Bioelectrochemistry, 69(2), 169-174. [Link]

  • Bhatt, S., Gupta, P., Kumar, A., & Pant, K. (2022). Binding characterization of anthraquinone derivatives by stabilizing G-quadruplex DNA leads to an anticancerous activity. Journal of Biomolecular Structure and Dynamics, 40(18), 8143-8156. [Link]

  • Panigrahi, G. K., Yadav, P., Rao, A. V., & Singh, S. (2019). Interaction of anthraquinones of Cassia occidentalis seeds with DNA and Glutathione. Toxicology Reports, 6, 107-115. [Link]

  • Li, Y., Wang, H., Wang, Y., Zhang, Y., & Li, Z. (2024). Synthesis, Antimicrobial Evaluation, and Interaction of Emodin Alkyl Azoles with DNA and HSA. Letters in Drug Design & Discovery, 21(5), 633-643. [Link]

  • Shahabadi, N., & Falsafi, M. (2017). Study of interactions of anthraquinones with DNA using ethidium bromide as a fluorescence probe. Journal of the Iranian Chemical Society, 14(1), 127-135. [Link]

  • Bouhet, J. C., & Pham van Chuong, P. (1977). Specific and non-specific interactions of two carcinogenic mycotoxins, luteoskyrin and rugulosin with nucleic acids. Annales de la Nutrition et de l'Alimentation, 31(4-6), 811-830. [Link]

  • Cruz-Aguado, J. A., & Penner, G. (2008). Determination of Ochratoxin A with a DNA Aptamer. Journal of Agricultural and Food Chemistry, 56(22), 10663-10668. [Link]

  • Cui, F., Li, J., Li, Y., Wang, C., & Zhou, C. (2016). Modeling techniques and fluorescence imaging investigation of the interactions of an anthraquinone derivative with HSA and ctDNA. Journal of Photochemistry and Photobiology B: Biology, 154, 36-45. [Link]

  • Ueno, Y., & Ueno, I. (1968). The binding of luteoskyrin, a hepatotoxic pigment of Penicillium islandicum sopp, to deoxyribonucleohistone. The Journal of Biochemistry, 63(3), 395-397. [Link]

  • Reverberi, M., Ricelli, A., Zjalic, S., Fabbri, A. A., & Fanelli, C. (2010). An In-Silico Pipeline for Rapid Screening of DNA Aptamers against Mycotoxins: The Case-Study of Fumonisin B1, Aflatoxin B1 and Ochratoxin A. Toxins, 2(12), 2890-2909. [Link]

  • Wang, Q., Wang, X., Yu, Z., Yuan, X., & Jiao, K. (2011). Spectroscopic and Electrochemical Studies on The Binding Mechanism of DNA With an Anthraquinone Biological Dye, Nuclear Fast Red. International Journal of Electrochemical Science, 6(11), 5470-5481. [Link]

  • Wang, Q., Wang, X., Yu, Z., Yuan, X., & Jiao, K. (2011). Spectroscopic and Electrochemical Studies on The Binding Mechanism of DNA With an Anthraquinone Biological Dye, Nuclear Fast Red. International Journal of Electrochemical Science, 6, 5470-5481. [Link]

  • Puntoriero, F., Di Pietro, M. L., Campagna, S., & La Rosa, C. (2010). Photochemically driven intercalation of small molecules into DNA by in situ irradiation. Chemical Communications, 46(31), 5698-5700. [Link]

  • Dadmehr, M., Hosseini, M., & Ganjali, M. R. (2022). DNA-binding study of anthraquinone derivatives using Chemometrics methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267, 120531. [Link]

  • Gessner, G., Zisimopoulou, P., Raptopoulou, C. P., Psycharis, V., Pirmettis, I., & Papadopoulos, M. S. (2025). Synthesis and Biological Evaluation of Novel Mixed-Ligand 99m Tc-Labeled Anthraquinone Complexes as Potential DNA-Targeted Imaging Agents. Molecules, 30(22), 5029. [Link]

  • Ueno, Y., Habano, W., Yamaguchi, H., Masuda, T., Morimura, S., Nemoto, K., Kojima, S., & Tashiro, F. (1991). Transformation of mammalian cells by luteoskyrin. Food and Chemical Toxicology, 29(9), 607-613. [Link]

  • Guchhait, N., Chanda, N., & Jash, C. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Journal of Photochemistry and Photobiology A: Chemistry, 375, 128-136. [Link]

  • ResearchGate. (n.d.). Table 2 Physicochemical characterization of developed compounds. [Link]

  • Shukla, S., & Kumar, D. (2016). Immuno Affinity SELEX for Mycotoxin. Frontiers in Microbiology, 7, 1948. [Link]

  • Anantharaman, A., & Ramasami, P. (2013). Spectroscopic and In Silico Evaluation of Interaction of DNA with Six Anthraquinone Derivatives. Journal of Biomolecular Structure and Dynamics, 31(5), 498-509. [Link]

  • Anantharaman, A., & Ramasami, P. (2013). Spectroscopic and in silico evaluation of interaction of DNA with six anthraquinone derivatives. Journal of Biomolecular Structure & Dynamics, 31(5), 498-509. [Link]

  • Jinap, S., & Hajeb, P. (2009). Qualitative and Quantitative Analysis of Mycotoxins. Comprehensive Reviews in Food Science and Food Safety, 8(3), 229-250. [Link]

  • Hvastkovs, E. G., & Buttry, D. A. (2010). Circular dichroism to determine binding mode and affinity of ligand-DNA interactions. Current Protocols in Nucleic Acid Chemistry, Chapter 8, Unit 8.5. [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 6(11), 1151-1163. [Link]

  • Minikel, E. V. (2016). Isothermal titration calorimetry. CureFFI.org. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • Bitesize Bio. (2025). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. [Link]

  • Wadkins, R. M. (2013). Insights into the Relative DNA Binding Affinity and Preferred Binding Mode of Homologous Compounds Using Isothermal Titration Calorimetry (ITC). IntechOpen. [Link]

  • Kypr, J., & Vorlíčková, M. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. International Journal of Molecular Sciences, 13(3), 3624-3645. [Link]

  • Bouhet, J. C., Van Chuong, P. P., Toma, F., Kirszenbaum, M., & Fromageot, P. (1976). Isolation and characterization of luteoskyrin and rugulosin, two hepatotoxic anthraquinonoids from Penicillium islandicum Sopp. and Penicillium rugulosum Thom. Journal of Agricultural and Food Chemistry, 24(5), 964-972. [Link]

  • Jinap, S., & Hajeb, P. (2009). Qualitative and Quantitative Analysis of Mycotoxins. Comprehensive Reviews in Food Science and Food Safety, 8(3), 229-250. [Link]

  • Hvastkovs, E. G., & Buttry, D. A. (2010). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Nature Protocols, 5(6), 1103-1114. [Link]

  • Hvastkovs, E. G., & Buttry, D. A. (2010). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Nature Protocols, 5(6), 1103-1114. [Link]

  • de Wijze, D. L. (2023). DNA in the spotlight: visualization, quantification, and manipulation of DNA with small molecule intercalators. Utrecht University. [Link]

  • Kawanishi, S., & Oikawa, S. (1993). Luteoskyrin, an anthraquinoid hepatotoxin, and ascorbic acid generate hydroxyl radical in vitro in the presence of a trace amount of ferrous iron. Free Radical Research Communications, 19 Suppl 1, S95-100. [Link]

  • Breen, J., Dacre, J. C., Raistrick, H., & Smith, G. (1955). Studies in the biochemistry of micro-organisms. 95. Rugulosin, a crystalline colouring matter of Penicillium rugulosum Thom. The Biochemical Journal, 60(4), 618-626. [Link]

  • Hussain, S., & Siligardi, G. (2020). Enzyme–Ligand Interaction Monitored by Synchrotron Radiation Circular Dichroism. protocols.io. [Link]

  • Ueno, Y., & Saheki, M. (1969). Production of luteoskyrin, a hepatotoxic pigment, by Penicillium islandicum Sopp. Applied Microbiology, 18(4), 751-752. [Link]

  • Breen, J., Dacre, J. C., Raistrick, H., & Smith, G. (1955). Studies in the biochemistry of micro-organisms. 95. Rugulosin, a crystalline colouring matter of Penicillium rugulosum Thom. The Biochemical journal, 60(4), 618–626. [Link]

  • Frank, M., & Schlingmann, G. (2020). Chemoenzymatic, biomimetic total synthesis of (−)-rugulosin B, C and rugulin analogues and their biosynthetic implications. Chemical Communications, 56(83), 12596-12599. [Link]

Sources

Foundational

Identification of Rugulosin-Producing Fungal Strains: A Comprehensive Methodological Framework

Executive Summary Rugulosin is a highly bioactive bis-anthraquinone secondary metabolite characterized by a unique, highly strained cage-like structure. Originally isolated from Penicillium rugulosum (now reclassified as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rugulosin is a highly bioactive bis-anthraquinone secondary metabolite characterized by a unique, highly strained cage-like structure. Originally isolated from Penicillium rugulosum (now reclassified as Talaromyces rugulosus), rugulosin exhibits potent antibacterial, antifungal, and cytotoxic properties, making it a molecule of high interest in drug discovery and development[1][2]. Conversely, its hepatotoxic and potential carcinogenic profile necessitates rigorous screening in agricultural and indoor environments to prevent mycotoxin contamination[2][3].

Identifying rugulosin-producing fungal strains requires a multi-tiered approach that bridges classical mycology with modern genomics and analytical chemistry. This whitepaper provides researchers and drug development professionals with a self-validating, causality-driven framework for the isolation, genomic mining, and chemical confirmation of rugulosin-producing fungi.

Biosynthetic Logic: The Foundation of Genomic Mining

To accurately identify a producing strain, one must first understand the biosynthetic machinery that constructs the molecule. Relying solely on morphological identification is insufficient due to cryptic speciation within the Talaromyces and Penicillium genera[2]. Instead, modern identification leverages the genetic blueprint of the organism.

Rugulosin is synthesized via the polyketide pathway, specifically governed by the rug biosynthetic gene cluster (BGC)[4][5]. The core causality of rugulosin's unique structure lies in two critical tailoring enzymes:

  • RugG (Cytochrome P450 Monooxygenase): Catalyzes the 5,5′-oxidative dimerization of emodin radicals. Without RugG, the pathway arrests at monomeric anthraquinones[4][5].

  • RugH (Aldo-Keto Reductase): Hijacks the closest skyrin precursor (CSP) immediately after emodin radical coupling. By catalyzing a ketone reduction, RugH prevents the tautomerization of the precursor into skyrin, forcing a spontaneous intramolecular Michael addition that forms the signature cage structure of rugulosin A[4].

Targeting rugG and rugH provides a highly specific genomic screening mechanism, distinguishing true rugulosin producers from generic emodin or skyrin producers.

Fig 1: Biosynthetic pathway of rugulosin A highlighting key enzymatic transformations.

End-to-End Identification Workflow

A robust identification protocol must be a self-validating system. Morphological taxonomy provides the initial context, molecular markers confirm the species phylogeny, genomic mining validates the biosynthetic potential, and LC-MS/MS confirms the actualized production of the metabolite.

Fig 2: Multi-tiered workflow for the identification of rugulosin-producing fungi.

Phase 1: Isolation and Molecular Taxonomy

Rugulosin producers are ecologically diverse, found as soil saprophytes, plant endophytes (e.g., Phialocephala scopiformis in spruce), and marine-derived fungi[6][7].

Step-by-Step Methodology:

  • Cultivation: Plate environmental samples on Malt Extract Agar (MEA) and Czapek Yeast Extract Agar (CYA). Talaromyces sect. Islandici species typically exhibit restricted growth with distinct yellow mycelia on these media[2].

  • DNA Extraction: Lyse axenic mycelial cultures using a bead-beating method in CTAB buffer to ensure high-yield genomic DNA free of polysaccharides.

  • Multi-Locus Sequencing: Amplify the internal transcribed spacer (ITS) region. Because ITS lacks the resolution to differentiate closely related Talaromyces species, it is mandatory to amplify secondary markers: β -tubulin (BenA), RNA polymerase II second largest subunit (RPB2), and calmodulin (CaM)[8][9].

  • Phylogenetic Validation: Construct a maximum likelihood phylogenetic tree. Strains clustering within Talaromyces sect. Islandici (e.g., T. rugulosus, T. wortmannii) are high-probability candidates[2].

Phase 2: Genomic Screening for the rug Cluster

To validate the genetic potential for rugulosin biosynthesis, researchers must screen for the rug BGC[4][5].

Step-by-Step Methodology:

  • Primer Design: Design degenerate primers targeting the conserved domains of the cytochrome P450 monooxygenase (rugG) and the aldo-keto reductase (rugH).

  • PCR Amplification: Perform gradient PCR to optimize annealing temperatures for the target strain's specific GC content.

  • Whole Genome Sequencing (WGS) (Optional but Recommended): For high-value pharmaceutical strains, perform WGS using Illumina NovaSeq. Assemble the genome and process it through antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to map the complete rug cluster, ensuring no truncations or frameshift mutations exist in the polyketide synthase (PKS) or tailoring enzymes[5].

Phase 3: Chemical Profiling via UHPLC-MS/MS

Genomic potential does not guarantee phenotypic expression due to epigenetic silencing of BGCs. Chemical profiling is the ultimate validation step[10].

Causality of Extraction: Rugulosin is a polar, phenolic compound. Using an acidified extraction solvent (e.g., Acetonitrile/Water with 0.1% Formic Acid) suppresses the ionization of the phenolic hydroxyl groups during extraction, keeping the molecule in a neutral state to maximize recovery from the fungal matrix. During positive electrospray ionization (ESI+), the acidic modifier promotes protonation to yield the [M+H]+ precursor ion[10][11].

Step-by-Step Methodology:

  • Extraction: Lyophilize fungal mycelia and extract with Acetonitrile/Water/Formic Acid (79:20:1, v/v/v). Sonicate for 30 minutes and centrifuge at 10,000 × g.

  • Filtration: Pass the supernatant through a 0.22 μ m PTFE syringe filter.

  • Chromatography: Inject 5 μ L onto a C18 reversed-phase column (e.g., 150 × 2.1 mm, 1.7 μ m). Use a gradient mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid and 5 mM ammonium formate to ensure sharp peak shapes.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Dynamic Multiple Reaction Monitoring (DMRM) mode.

Quantitative Data Summaries

To standardize identification across laboratories, the following tables summarize the target taxa and the validated mass spectrometry parameters for rugulosin detection.

Table 1: Key Rugulosin-Producing Taxa and Ecological Niches
Fungal SpeciesTaxonomic CladePrimary Ecological NicheReference
Talaromyces rugulosusTalaromyces sect. IslandiciSoil, indoor environments, agricultural postharvest[2][8][12]
Talaromyces sp. YE3016TalaromycesPlant endophyte (Aconitum carmichaeli)[4]
Phialocephala scopiformisHelotialesFoliar endophyte (White spruce, Picea glauca)[6]
Diaporthe spp.DiaporthaceaePlant endophytes / Pathogens[13]
Table 2: Validated UHPLC-MS/MS Parameters for Rugulosin Detection

Parameters optimized for positive electrospray ionization (ESI+).[10][14]

AnalyteRetention Time (min)*Precursor Ion (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)Collision Energy (eV)
Rugulosin 12.4543.0 [M+H]+ 273.0255.020 / 36

*Retention time is indicative and depends on the specific UHPLC gradient and column dimensions used.

Conclusion

The identification of rugulosin-producing fungal strains requires a rigorous, self-validating methodology. By combining multi-locus phylogenetic markers (BenA, CaM, RPB2) with targeted genomic mining of the rug BGC (specifically rugG and rugH), researchers can accurately predict biosynthetic potential[4][9]. Final confirmation via UHPLC-MS/MS using optimized DMRM transitions ensures that the strain is actively producing the bis-anthraquinone[10]. This integrated approach guarantees scientific integrity, preventing false positives caused by cryptic speciation or silent gene clusters, and accelerates the discovery of novel bioactive compounds for drug development.

References

  • Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones. Journal of the American Chemical Society. Available at:[Link]

  • The 'emodin family' of fungal natural products–amalgamating a century of research with recent genomics-based advances. Natural Product Reports (RSC Publishing). Available at:[Link]

  • Bioactive secondary metabolites produced by fungi of the genus Diaporthe (Phomopsis): Structures, biological activities, and biosynthesis. Arabian Journal of Chemistry. Available at:[Link]

  • Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios. Analytical and Bioanalytical Chemistry (PMC). Available at:[Link]

  • Screening and Identification of Novel Ochratoxin A-Producing Fungi from Grapes. Toxins (MDPI). Available at:[Link]

  • Taxonomic re-evaluation of species in Talaromyces section Islandici, using a polyphasic approach. Studies in Mycology (PMC). Available at:[Link]

  • Distribution of the foliar fungal endophyte Phialocephala scopiformis and its principal toxin rugulosin throughout the crown. Canadian Journal of Forest Research. Available at:[Link]

Sources

Exploratory

Pharmacokinetics and Mammalian Metabolism of Rugulosin: A Mechanistic Framework

Introduction to the Bisanthraquinone Scaffold Rugulosin (C30H22O10) is a complex, cage-structured bisanthraquinone mycotoxin predominantly synthesized by Penicillium, Aspergillus, and Talaromyces species[1][2]. While his...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Bisanthraquinone Scaffold

Rugulosin (C30H22O10) is a complex, cage-structured bisanthraquinone mycotoxin predominantly synthesized by Penicillium, Aspergillus, and Talaromyces species[1][2]. While historically recognized as an environmental hepatotoxin and weak hepatocarcinogen found in contaminated grains (e.g., yellow rice), recent pharmacological profiling has unveiled its potent, selective pro-apoptotic activity against various mammalian cancer cell lines[2][3].

Understanding the pharmacokinetics (PK) and mammalian metabolism of rugulosin is critical for two distinct fields: toxicological risk assessment (evaluating dietary exposure and hepatic accumulation) and oncological drug development (optimizing the bisanthraquinone scaffold for targeted cancer therapy). This whitepaper synthesizes the current understanding of rugulosin's absorption, distribution, metabolism, and excretion (ADME), alongside its molecular mechanisms of cytotoxicity.

Physicochemical Properties and Pharmacokinetic Profile

The unique cage-like architecture of rugulosin dictates its ADME profile. The molecule is highly hydrophobic, a property that facilitates rapid cellular membrane permeation but complicates systemic distribution[4][5].

Absorption and Distribution

In vivo pharmacokinetic models demonstrate that rugulosin undergoes rapid blood clearance following systemic administration, coupled with disproportionately high tissue uptake, particularly in the liver[6][7]. The profound hepatic accumulation is driven by the compound's lipophilicity and its affinity for hepatic transport proteins. This high liver-to-plasma concentration ratio is the primary physiological basis for its dose-dependent hepatotoxicity, which manifests as fatty degeneration and hepatocellular necrosis[2].

Hepatic Biotransformation (Metabolism)

The mammalian metabolism of fungal anthraquinones heavily relies on the hepatic cytochrome P450 (CYP450) enzyme system. Rugulosin undergoes extensive Phase I biotransformation. In silico and in vitro models indicate that rugulosin strongly interacts with NADPH-cytochrome P450 reductase (with binding energies reaching -11.5 kcal/mol in specific microbial homolog models), suggesting this enzyme complex plays a pivotal role in its metabolic reduction and potential bioactivation[8].

Phase I metabolism likely involves the cleavage of the dimeric bisanthraquinone structure or hydroxylation of the anthraquinone rings, leading to reactive intermediates. These intermediates subsequently undergo Phase II conjugation (glucuronidation and sulfation) to increase hydrophilicity for biliary and renal excretion.

G Admin Rugulosin Exposure (Oral / IV) Circ Systemic Circulation (Rapid Blood Clearance) Admin->Circ Liver Hepatic Accumulation (High Tissue Uptake) Circ->Liver Phase1 Phase I Metabolism (NADPH-CYP450 Reductase) Liver->Phase1 Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Phase1->Phase2 Excretion Biliary & Renal Excretion Phase2->Excretion

Fig 1: Pharmacokinetic ADME profile and hepatic biotransformation of rugulosin.

Quantitative Pharmacokinetic & Cytotoxicity Data

To benchmark rugulosin against standard chemotherapeutics, we must analyze its concentration-dependent efficacy. Recent assays demonstrate submicromolar-to-low micromolar efficacy against tumorigenic cell lines, highlighting its potential as an unoptimized natural product scaffold[3].

Table 1: Comparative Cytotoxicity Profile of Rugulosin A

Cell Line Origin / Type IC50 / GI50 (μM) Reference Standard (μM)
HeLa KB3.1 Cervical Carcinoma 0.276 (IC50) Epothilone B (< 0.1)
A549 Lung Adenocarcinoma 1.475 (IC50) Epothilone B (< 0.1)
K-562 Chronic Myelogenous Leukemia 3.690 (GI50) Imatinib (0.373)

| HUVEC | Human Umbilical Vein Endothelial | 7.740 (GI50) | N/A |

Data synthesized from recent in vitro evaluations of fungal anthraquinones[3].

Mechanisms of Mammalian Toxicity and Apoptosis

Rugulosin exhibits a dual mechanistic nature depending on the cellular context and concentration.

Hepatotoxicity via Mitochondrial Uncoupling

In healthy hepatocytes, rugulosin acts similarly to its structural analog luteoskyrin. It localizes to the mitochondria and uncouples oxidative phosphorylation, disrupting the electron transport chain[6]. This uncoupling leads to a rapid depletion of cellular ATP, the generation of reactive oxygen species (ROS), and subsequent necrotic cell death, which is the hallmark of rugulosin-induced liver injury.

Pro-Apoptotic Signaling in Oncology

In tumorigenic cells (e.g., A549 lung adenocarcinoma), rugulosin A bypasses simple necrosis and actively engages the intrinsic mitochondrial apoptotic pathway[3]. The bisanthraquinone suppresses the anti-apoptotic regulator protein Bcl-2. This suppression compromises the mitochondrial membrane potential ( ΔΨm​ ), leading to the release of cytochrome c into the cytosol. This event triggers the caspase cascade, specifically activating effector Caspase-3 and Caspase-7, which subsequently cleave Poly (ADP-ribose) polymerase-1 (PARP-1), finalizing programmed cell death[3].

Apoptosis Rug Rugulosin A Internalization Mito Mitochondrial Targeting (OxPhos Disruption) Rug->Mito Bcl2 Bcl-2 Suppression Mito->Bcl2 CytC Cytochrome c Release Mito->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 PARP PARP-1 Cleavage Casp3->PARP Apop Apoptosis (Cancer Cells) PARP->Apop

Fig 2: Rugulosin-induced intrinsic mitochondrial apoptotic signaling pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility in evaluating rugulosin's PK and pharmacodynamics, the following self-validating protocols are established. These methodologies explain the causality behind the experimental choices, ensuring robust data generation.

Protocol 1: In Vitro Hepatic Microsomal Stability Assay

Rationale: Because rugulosin is heavily metabolized in the liver, determining its intrinsic clearance ( CLint​ ) via CYP450 enzymes is critical. We utilize human liver microsomes (HLMs) supplemented with an NADPH regenerating system to isolate Phase I metabolic degradation.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 10 mM stock solution of rugulosin in DMSO. Dilute to a 1 μM working concentration in 0.1 M potassium phosphate buffer (pH 7.4) to ensure DMSO concentration remains <0.1% (preventing CYP inhibition).

  • Incubation Setup: In a 96-well plate, combine 0.5 mg/mL HLMs and 1 μM rugulosin. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Time-Course Sampling: At specific intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 μL aliquots.

  • Quenching: Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile precipitates microsomal proteins and halts all enzymatic activity instantly, locking the metabolite profile at that exact time point.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent rugulosin peak and calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: Validation of Intrinsic Apoptosis via Caspase-3/7 Activation

Rationale: To definitively prove that rugulosin induces apoptosis rather than general oxidative necrosis, it is necessary to measure the specific activation of executioner caspases and the cleavage of PARP-1[3].

Step-by-Step Methodology:

  • Cell Culture: Seed A549 lung adenocarcinoma cells in a 96-well white-walled plate at a density of 1×104 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Treatment: Treat cells with varying concentrations of rugulosin A (0.1 μM to 10 μM). Include a vehicle control (0.1% DMSO) and a positive control (Epothilone B, 0.1 μM).

  • ROS Scavenger Control (Crucial Validation Step): In a parallel set of wells, co-treat cells with rugulosin and 5 mM N-acetylcysteine (NAC), a ROS scavenger. Causality: If apoptosis is solely driven by non-specific oxidative injury, NAC will rescue the cells. If apoptosis is driven by targeted Bcl-2 suppression, caspase activation will persist despite ROS scavenging.

  • Caspase Assay: After 36 hours, add Caspase-Glo 3/7 Reagent (Promega) in a 1:1 ratio to the culture medium. Incubate at room temperature for 1 hour.

  • Luminescence Readout: Measure luminescence using a microplate reader. Luminescence is directly proportional to caspase activity.

  • Western Blot Confirmation: Harvest cells from parallel 6-well plates. Lyse cells using RIPA buffer, separate proteins via SDS-PAGE, and transfer to a PVDF membrane. Probe with primary antibodies against full-length PARP-1, cleaved PARP-1, and Bcl-2 to confirm the molecular execution of the pathway[3].

References

  • [4] BioProcess International. Risk Determination of Potential Mycotoxin Exposure to Patients: Testing Recombinant Human Factor VII from Transgenic Rabbits. Available at: [Link]

  • [5] Contentstack. Mycotoxin Risk Determination - Measuring the Potential for Patient Exposure with Antithrombin Alfa Sourced from Transgenic Goat Milk. Available at: [Link]

  • [6] Environmental Protection Agency (EPA). Polynuclear Lactone-Type and Related Alkylating Agents: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. Available at: [Link]

  • [1] PubMed (NIH). Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones. Available at: [Link]

  • [8] ResearchGate / Acta Manilana. Selective Candida tropicalis inhibitory bisanthraquinone rugulosin A potentially targets NADPH-cytochrome P450 reductase in silico. Available at: [Link]

  • [3] ACS Omega. Dimeric Anthraquinone Rugulosin A Induces Apoptosis in Lung Adenocarcinoma and Targets PI3K/AKT/MAPK Pathways In Silico. Available at: [Link]

  • [2] Wikipedia. Rugulosin. Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of Rugulosin

Abstract Rugulosin is a naturally occurring bisanthraquinone mycotoxin produced by various species of Penicillium and other fungi.[1] Characterized by its distinct, cage-like molecular architecture, rugulosin exists as t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Rugulosin is a naturally occurring bisanthraquinone mycotoxin produced by various species of Penicillium and other fungi.[1] Characterized by its distinct, cage-like molecular architecture, rugulosin exists as two main stereoisomers, (+)-rugulosin and (-)-rugulosin, which exhibit different biological activities. This guide provides an in-depth analysis of the core physicochemical properties of rugulosin, including its molecular weight, structure, solubility, and spectral characteristics. Furthermore, it outlines detailed experimental protocols for its isolation, purification, and analytical characterization, offering valuable insights for researchers in natural products chemistry, toxicology, and drug development.

Introduction to Rugulosin

Rugulosin (C₃₀H₂₂O₁₀) is a dimeric anthraquinone pigment first isolated from Penicillium rugulosum Thom.[2][3] It belongs to a class of mycotoxins known for their complex structures and significant biological effects, which range from antibacterial and antiviral to hepatotoxic and carcinogenic.[1][4][5] The molecule is formed through the dimerization of emodin-type anthraquinone monomers.[6] Its two primary optical isomers, (+)-Rugulosin and (-)-Rugulosin, are typically not co-produced by the same fungal strain.[7] Understanding the precise physicochemical properties of rugulosin is fundamental for its accurate identification, quantification, and the elucidation of its mechanism of action in biological systems. This document serves as a technical resource for scientists engaged in research involving this complex natural product.

Core Physicochemical Properties

The fundamental properties of rugulosin are critical for its handling, storage, and experimental use. These properties have been determined through a combination of mass spectrometry, NMR spectroscopy, and other analytical techniques.[8] Rugulosin appears as a yellow to yellow-brown solid and is noted to be light-sensitive and hygroscopic, requiring careful handling and storage conditions.[2][7]

Table 1: Summary of Key Physicochemical Properties of Rugulosin

PropertyValueSource(s)
Molecular Formula C₃₀H₂₂O₁₀[1][9][10]
Molecular Weight 542.49 g/mol (or 542.5)[4][7][9]
Appearance Yellow to yellow-brown solid[5][7][11]
Melting Point Decomposes at ~290-293°C[12]
Purity (Typical) ≥95-98% (by HPLC)[5][7][11]
Storage Conditions -20°C, keep cool and dry[5][7][11]
Key CAS Numbers 23537-16-8 ((+)-isomer)[4][10][11]
21884-45-7 ((-)-isomer)[7][9]

Spectroscopic and Analytical Profile

The structural elucidation and identification of rugulosin rely heavily on modern spectroscopic techniques. The complex, cage-like structure results in a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the identity and purity of rugulosin.[13] The spectra are complex due to the dimeric nature and multiple stereocenters. Key features in the ¹H NMR spectrum typically include signals for aromatic protons and a methyl group. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for the complete assignment of proton and carbon signals and to confirm the connectivity of the molecular framework.[13][14]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of rugulosin (C₃₀H₂₂O₁₀).[6] Techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) can be employed, typically showing a protonated molecule [M+H]⁺ at m/z 543 or a deprotonated molecule [M-H]⁻ at m/z 541.[6][15]

Ultraviolet-Visible (UV-Vis) Spectroscopy

In solution, rugulosin exhibits characteristic UV-Vis absorption maxima due to its anthraquinone chromophores. Solutions in solvents like chloroform or glacial acetic acid are bright yellow with a slight green fluorescence.[2] This property is useful for detection and quantification during chromatographic separation.

Solubility and Stability

The solubility profile of a compound is critical for designing biological assays and analytical methods.

  • Solubility : Rugulosin is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, ethanol, and methanol.[5][7][11][16] It is moderately soluble in ether, chloroform, and benzene, but is almost insoluble in water and light petroleum.[2][16]

  • Stability : Rugulosin is known to be light-sensitive; samples exposed to sunlight can change color from yellow to brick-red.[2] It is stable for at least one to three years when stored properly at -20°C in a dry, dark environment.[5][11] When in solution, it should be protected from light.[8]

Experimental Workflows

Isolation and Purification Protocol

Rugulosin is typically isolated from the mycelium of fungal cultures, such as Penicillium radicum or Penicillium rugulosum, grown on a suitable medium (e.g., Czapek-Dox or rice medium).[2][6] The general workflow involves extraction, concentration, and chromatographic purification.

Step-by-Step Methodology:

  • Culturing and Harvest : Ferment the fungal strain under static conditions (e.g., 15 days at 27°C).[6] Harvest the entire culture, including mycelium and medium.

  • Solvent Extraction : Treat the whole culture with a solvent like acetone to extract the secondary metabolites.[6] Filter the mixture and concentrate the supernatant under reduced pressure to remove the acetone. The resulting aqueous layer is then subjected to liquid-liquid extraction with a solvent such as ethyl acetate.[6][17]

  • Concentration : The organic layers are combined and concentrated in vacuo to yield a crude extract (typically a dark brown oil).[6]

  • Chromatographic Purification :

    • Initial Cleanup : The crude extract can be passed through a Sephadex LH-20 column for initial fractionation.[18]

    • Preparative HPLC : Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on an ODS (C18) column.[6] A common mobile phase is a gradient of acetonitrile in water with a small percentage of trifluoroacetic acid (TFA) to improve peak shape.[6]

  • Purity Verification : The purity of the final fractions is confirmed by analytical HPLC, often with purity levels exceeding 98%.[7][11]

Causality in Protocol Design : The choice of an organic solvent like ethyl acetate is based on the moderate polarity of rugulosin, allowing for efficient extraction from the aqueous culture medium. The use of reversed-phase (C18) HPLC is standard for purifying compounds of this nature, separating them based on hydrophobicity. TFA is added to the mobile phase to protonate acidic functional groups, reducing peak tailing and improving resolution.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Storage culture Fungal Culture (e.g., P. radicum) acetone Acetone Extraction culture->acetone concentrate1 Concentrate Supernatant acetone->concentrate1 l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) concentrate1->l_l_extraction concentrate2 Concentrate Organic Layer (Crude Extract) l_l_extraction->concentrate2 prep_hplc Preparative HPLC (C18 Column) concentrate2->prep_hplc collect Collect Fractions prep_hplc->collect concentrate3 Dry & Concentrate collect->concentrate3 pure_rugulosin Pure Rugulosin (>98% Purity) concentrate3->pure_rugulosin analysis Purity Verification (Analytical HPLC, NMR, MS) pure_rugulosin->analysis storage Store at -20°C analysis->storage

Fig. 1: Workflow for Isolation and Purification of Rugulosin.
Analytical Characterization Workflow

Confirming the identity and purity of an isolated compound is a critical self-validating step in research. A multi-technique approach is required for the unambiguous characterization of a complex molecule like rugulosin.

Step-by-Step Methodology:

  • High-Resolution Mass Spectrometry (HRMS) : Dissolve a small sample in a suitable solvent (e.g., methanol) and analyze via ESI-HRMS to obtain the exact mass. This confirms the elemental composition (C₃₀H₂₂O₁₀).

  • NMR Spectroscopy : Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC).[13] These experiments confirm the carbon-hydrogen framework and overall structure.

  • HPLC Analysis : Analyze the sample on an analytical HPLC system with a photodiode array (PDA) detector to confirm its purity and retention time against a known standard, if available.

  • Optical Rotation : If the stereochemistry is of interest, measure the specific optical rotation using a polarimeter to distinguish between the (+) and (-) isomers.[2]

G cluster_mass Mass & Formula cluster_structure Structural Elucidation cluster_purity Purity & Identity start Purified Rugulosin Sample ms HR-Mass Spectrometry start->ms nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) start->nmr hplc Analytical HPLC-PDA start->hplc formula Result: Elemental Composition (C₃₀H₂₂O₁₀) ms->formula end_node Characterization Complete formula->end_node structure Result: Molecular Structure & Connectivity Confirmed nmr->structure structure->end_node purity Result: Purity (%) & Retention Time hplc->purity purity->end_node

Fig. 2: Workflow for Analytical Characterization of Rugulosin.

Biological Context and Safety

Rugulosin is a mycotoxin and must be handled with appropriate safety precautions. It exhibits a range of biological activities, including antibacterial effects against organisms like Streptococcus and methicillin-resistant Staphylococcus aureus (MRSA).[5][8] It is also known to be an inhibitor of DNA replication and transcription, which is linked to its carcinogenic activity.[5][8] Due to its hepatotoxicity and potential carcinogenicity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be used at all times when handling the solid compound or its solutions.[1]

Conclusion

Rugulosin is a structurally complex mycotoxin with significant physicochemical and biological properties. Its molecular formula is C₃₀H₂₂O₁₀, corresponding to a molecular weight of 542.49 g/mol . As a yellow, light-sensitive solid, it requires careful storage at -20°C. Its solubility in organic solvents like DMSO and methanol facilitates its use in experimental settings. The detailed workflows for its isolation and characterization, relying on solvent extraction and multi-stage chromatography followed by spectroscopic analysis (NMR, MS), provide a robust framework for obtaining and verifying this compound for research in toxicology, microbiology, and drug discovery.

References

  • Breen, J., Dacre, J. C., Raistrick, H., & Smith, G. (1955). Studies in the biochemistry of micro-organisms. 95. Rugulosin, a crystalline colouring matter of Penicillium rugulosum Thom. Biochemical Journal, 60(4), 618–626. [Online] Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 139589216, Rugulosin. [Online] Available from: [Link].

  • Bioaustralis Fine Chemicals. Rugulosin + form. [Online] Available from: [Link]

  • Wikipedia. Rugulosin. [Online] Available from: [Link]

  • ResearchGate. ¹H (300 MHz) and ¹³C NMR (75 MHz) spectral data of compound 1 and 2 in CDCl₃. [Online] Available from: [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supporting Information Chemoenzymatic Reduction of Citreorosein and its Implications for Aloe-Emodin and Rugulosin C. [Online] Available from: [Link]

  • Bouhet, J. C., Van Chuong, P. P., Toma, F., Kirszenbaum, M., & Fromageot, P. (1976). Isolation and characterization of luteoskyrin and rugulosin, two hepatotoxic anthraquinonoids from Penicillium islandicum Sopp. and Penicillium rugulosum Thom. Journal of Agricultural and Food Chemistry, 24(5), 964–972. [Online] Available from: [Link]

  • Lin, H., et al. (2021). Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones. Journal of the American Chemical Society, 143(35), 14218–14226. [Online] Available from: [Link]

  • Bouhet, J. C., et al. (1976). Isolation and characterization of luteoskyrin and rugulosin, two hepatotoxic anthraquinonoids from Penicillium islandicum Sopp. and Penicillium rugulosum Thom. Journal of Agricultural and Food Chemistry. [Online] Available from: [Link]

  • Li, J., et al. (2023). Cytotoxic anthronecyclopentenone heterodimers from the fungus Penicillium sp. guided by molecular networking. Chinese Journal of Natural Medicines, 21(10), 823-829. [Online] Available from: [Link]

  • ResearchGate. Chemoenzymatic, Biomimetic Total Synthesis of (‒)-Rugulosin B, C and Rugulin Analogues and its Biosynthetic Implications. [Online] Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62769, (+)-Rugulosin. [Online] Available from: [Link].

  • Al-Farsi, M., et al. (2021). Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. Molecules, 26(20), 6296. [Online] Available from: [Link]

  • Iwatsuki, M., et al. (2010). New Rugulosins, Anti-MRSA Antibiotics, Produced by Penicillium radicum FKI-3765-2. Organic Letters, 12(7), 1624–1627. [Online] Available from: [Link]

  • ResearchGate. Analytical methods for lignin characterization. II. Spectroscopic studies. [Online] Available from: [Link]

  • Singh, S. K., et al. (2020). Chemoenzymatic, biomimetic total synthesis of (−)-rugulosin B, C and rugulin analogues and their biosynthetic implications. Chemical Communications, 56(22), 3337-3340. [Online] Available from: [Link]

  • Rodrigues, J., et al. (2018). Chemical Characterization of Lignocellulosic Materials by Analytical Pyrolysis. IntechOpen. [Online] Available from: [Link]

  • ResearchGate. Chemoenzymatic Synthesis of (–)-Rugulosin and (–)-2,2'-epi-Cytoskyrin A. [Online] Available from: [Link]

  • ResearchGate. Analytical methods for lignin characterization. I. Thermogravimetry. [Online] Available from: [Link]

  • Berkowitz, S. A., et al. (2012). Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. Nature Reviews Drug Discovery, 11(7), 527–540. [Online] Available from: [Link]

  • Krska, R., et al. (2008). An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. Toxins, 1(1), 3-26. [Online] Available from: [Link]

  • National Center for Biotechnology Information. (1955). Studies in the biochemistry of micro-organisms. 95. Rugulosin, a crystalline colouring matter of Penicillium rugulosum Thom. PMC. [Online] Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Unambiguous Structural Elucidation of Rugulosin Using Advanced NMR Spectroscopy

Introduction: The Structural Challenge of Rugulosin Rugulosin is a naturally occurring mycotoxin produced by various species of Penicillium and other fungi that can contaminate food sources like cereal grains.[1][2] Stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Challenge of Rugulosin

Rugulosin is a naturally occurring mycotoxin produced by various species of Penicillium and other fungi that can contaminate food sources like cereal grains.[1][2] Structurally, it is a complex, cage-like bisanthraquinone, meaning it is a dimer formed from two modified anthraquinone monomers.[3][4] Beyond its toxicological interest, rugulosin and its analogues have demonstrated significant biological activities, including potent action against methicillin-resistant Staphylococcus aureus (MRSA), making them intriguing scaffolds for drug discovery.[4][5][6]

The primary challenge in the characterization of rugulosin lies in its intricate three-dimensional architecture. The molecule possesses multiple stereocenters and a hindered axis of chirality, making the unambiguous assignment of its constitution, connectivity, and relative stereochemistry a non-trivial task. While techniques like mass spectrometry can provide the molecular formula, and X-ray crystallography can yield the absolute configuration, Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone technique for elucidating its detailed structure in solution.[7][8][9] This application note provides a comprehensive guide to leveraging a suite of 1D and 2D NMR experiments for the complete and confident characterization of rugulosin.

Experimental Design: A Self-Validating NMR Workflow

The successful elucidation of a complex structure like rugulosin depends on a systematic and integrated NMR approach. The causality behind this workflow is to build the structure piece by piece—from identifying individual spin systems to connecting them into monomers, and finally, to establishing the dimeric linkage and stereochemistry.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_exp NMR Experiments cluster_analysis Data Analysis & Structure Building prep Rugulosin Sample (Purity >95%) solv Solubilization in Deuterated Solvent (e.g., DMSO-d6) prep->solv tube Transfer to NMR Tube solv->tube nmr High-Field NMR Spectrometer tube->nmr oneD 1D NMR (¹H, ¹³C, DEPT-135) nmr->oneD twoD 2D NMR (COSY, HSQC, HMBC, NOESY) nmr->twoD assign_1d Initial Analysis: Proton/Carbon Count, Functional Groups oneD->assign_1d build_frag Fragment Assembly: COSY & HSQC twoD->build_frag assign_1d->build_frag connect Monomer Construction: HMBC build_frag->connect dimer Dimer Linkage & Stereochem: HMBC & NOESY connect->dimer elucid Final Structure Elucidation dimer->elucid final_structure Validated Structure elucid->final_structure elucid->final_structure

Caption: General workflow for the NMR-based structural elucidation of rugulosin.

Protocol: Sample Preparation and Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation.

3.1. Materials

  • Purified Rugulosin (>95%)

  • Deuterated NMR Solvents (e.g., DMSO-d₆, Acetone-d₆, CDCl₃)

  • High-precision 5 mm NMR tubes

  • Internal Standard (e.g., Tetramethylsilane, TMS) - Optional, as modern spectrometers can reference the residual solvent peak.[10][11]

3.2. Step-by-Step Protocol

  • Solvent Selection: The choice of solvent is critical. Rugulosin's polarity dictates the use of solvents like DMSO-d₆ or Acetone-d₆. It's crucial to use the same solvent for all experiments when comparing data, as solvent choice significantly affects the chemical shifts of labile protons (e.g., -OH) and aromatic protons due to varying intermolecular interactions.[12][13]

  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of purified rugulosin. Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent directly in a clean vial. Ensure complete dissolution using gentle vortexing.

  • Transfer to NMR Tube: Transfer the solution to a high-quality NMR tube. Ensure the sample height is sufficient to be within the instrument's detection coil (typically ~4-5 cm).

  • Spectrometer Setup:

    • Insert the sample into a high-field NMR spectrometer (≥400 MHz recommended for adequate signal dispersion).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is essential for sharp, well-resolved peaks. Modern instruments often have automated shimming routines.[12]

  • Data Acquisition: Acquire a standard suite of NMR experiments. The following are essential for rugulosin:

    • 1D ¹H: Provides the initial overview of proton environments.

    • 1D ¹³C & DEPT-135: Reveals the number of unique carbon atoms and distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) groups. Quaternary carbons are absent in DEPT-135 but present in the broadband ¹³C spectrum.

    • 2D ¹H-¹H COSY: Identifies proton-proton (J-coupling) correlations, mapping out spin systems.

    • 2D ¹H-¹³C HSQC: Correlates each proton with its directly attached carbon atom.

    • 2D ¹H-¹³C HMBC: Detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is paramount for connecting disparate spin systems via quaternary carbons.[14][15]

    • 2D ¹H-¹H NOESY or ROESY: Identifies protons that are close in space (<5 Å), revealing through-space dipolar couplings. This is the key experiment for determining relative stereochemistry.[14][16]

Data Interpretation: Assembling the Rugulosin Puzzle

4.1. Core Chemical Shift Data

The chemical shifts are the foundational data for structural analysis. The following table summarizes representative ¹H and ¹³C NMR data for Rugulosin A, typically recorded in DMSO-d₆.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)DEPT-135Key HMBC Correlations (from ¹H)
1, 1'186.7-CH-2
2, 2'110.37.15 (s)CHC-1, C-3, C-4, C-12
3, 3'162.0-CH-2, H-4, 4-OH
4, 4'108.86.80 (s)CHC-3, C-5, C-11, C-12
4a, 4a'74.6-CH-4, H-5, H-10a
5, 5'45.23.20 (d, 12.0)CHC-4, C-4a, C-6, C-10a, C-11
6, 6'68.14.65 (m)CHC-5, C-7, C-8, C-10a
7, 7'137.2-CH-6, H-8, 7-CH₃
8, 8'120.57.30 (s)CHC-6, C-7, C-9, C-10, 7-CH₃
9, 9'180.5-CH-8, H-10, 10-OH
10, 10'161.8-CH-8, 10-OH
10a, 10a'85.94.90 (d, 12.0)CHC-4a, C-5, C-6, C-11
11, 11'140.1-CH-4, H-5, H-10a, H-12
12, 12'106.8-CH-2, H-4
7-CH₃21.52.25 (s)CH₃C-6, C-7, C-8
3-OH-12.50 (s)-C-2, C-3, C-4
10-OH-11.80 (s)-C-9, C-10, C-10a

Note: Data is compiled and representative. Exact shifts may vary based on solvent, concentration, and instrument. Symmetries in the homodimer mean one set of signals represents both monomeric units.[4]

4.2. Step-by-Step Elucidation

  • Identify Spin Systems (COSY): The ¹H-¹H COSY spectrum of rugulosin is relatively simple due to many isolated aromatic protons. The most critical correlation observed is between H-5 (δ ~3.20) and H-10a (δ ~4.90), confirming their vicinal relationship across the C5-C10a bond. Another key, though sometimes weak, correlation is between H-5 and H-6.

  • Assign C-H Pairs (HSQC): The HSQC spectrum provides a direct link between every proton and its attached carbon, allowing for the unambiguous assignment of the carbon shifts listed in the table (e.g., δH 7.15 correlates to δC 110.3, assigning both to position 2).

  • Build the Monomer Backbone (HMBC): The HMBC experiment is the most powerful tool for this step. By analyzing 2- and 3-bond correlations, the entire carbon skeleton can be pieced together.

    • Example: The aromatic proton H-2 (δ 7.15) will show correlations to the carbonyl C-1 (³J), the quaternary carbon C-4 (³J), and the hydroxyl-bearing carbon C-3 (²J), firmly establishing this portion of the anthraquinone ring.

    • Key Insight: Correlations from the methyl protons (δ ~2.25) to C-6, C-7, and C-8 are crucial for placing the methyl group at position C-7.

  • Confirm Dimerization and Stereochemistry (HMBC & NOESY): This is the final and most critical phase of the analysis.

    • Dimer Linkage: The key HMBC correlation that confirms the C-10a to C-4a' linkage (and vice-versa) is often from H-10a on one monomer to C-4a' on the other. However, due to the distance, this can be weak. The definitive evidence comes from NOESY.

    • Relative Stereochemistry (NOESY): The NOESY spectrum reveals the spatial arrangement of the atoms. For rugulosin, several key through-space correlations are diagnostic:

      • A strong NOE between H-5 and H-10a confirms their cis relationship on the cyclohexene ring.

      • A crucial NOE between H-5 and H-4 establishes the relative orientation of the two monomer halves.

      • Correlations involving the methyl protons (7-CH₃) and nearby protons like H-6 and H-8 help lock in the conformation of that region.

Caption: Key HMBC (red) and NOESY (blue) correlations confirming rugulosin's structure.
(Note: A simplified 2D representation is used to illustrate key NMR correlations. The actual molecule is highly complex and three-dimensional.)

Conclusion

The structural elucidation of complex natural products like rugulosin is a testament to the power of modern NMR spectroscopy. A methodical approach, beginning with high-quality sample preparation and progressing through a logical sequence of 1D and 2D NMR experiments, allows for the confident assignment of every proton and carbon in the molecule. While 1D spectra provide a census of atoms and COSY/HSQC experiments build basic fragments, it is the long-range connectivity information from HMBC and the through-space proximity data from NOESY that are indispensable.[16][17][18][19] Together, these techniques form a self-validating system that can unambiguously define the complex constitution, connectivity, and relative stereochemistry of rugulosin, providing a solid foundation for further research in drug development and toxicology.

References

  • Yamazaki, H., Koyama, N., Ōmura, S., & Tomoda, H. (2010). New Rugulosins, anti-MRSA Antibiotics, Produced by Penicillium radicum FKI-3765-2. ResearchGate. Available at: [Link]

  • Creative Biostructure. (2025, March 25). How Does NMR Help Identify Natural Compounds?. Creative Biostructure. Available at: [Link]

  • Nicolaou, K. C., et al. (2008). Chemoenzymatic, Biomimetic Total Synthesis of (‒)-Rugulosin B, C and Rugulin Analogues and its Biosynthetic Implications. ResearchGate. Available at: [Link]

  • Fiveable. Advanced NMR Techniques and Applications. Spectroscopy Study Guides. Available at: [Link]

  • Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity. Available at: [Link]

  • Gao, S. S., et al. (2021). Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones. Journal of the American Chemical Society. Available at: [Link]

  • Gathungu, R. M., & Vouros, P. (2021). LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. MDPI. Available at: [Link]

  • Bruker. Natural Products. Bruker Corporation. Available at: [Link]

  • Bouhet, J. C., et al. (1976). Isolation and characterization of luteoskyrin and rugulosin, two hepatotoxic anthraquinonoids from Penicillium islandicum Sopp. and Penicillium rugulosum Thom. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Bouhet, J. C., et al. (1976). Isolation and characterization of luteoskyrin and rugulosin, two hepatotoxic anthraquinonoids from Penicillium islandicum Sopp. and Penicillium rugulosum Thom. PubMed. Available at: [Link]

  • International Agency for Research on Cancer. (1986). Rugulosin. IARC Summaries & Evaluations. Available at: [Link]

  • ResearchGate. (n.d.). Key correlations observed in the HMBC, COSY, and NOESY NMR spectra of 1 (in CDCl3). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Key 2D NMR correlations for compounds (1 -5). ResearchGate. Available at: [Link]

  • Nicolaou, K. C., et al. (2007). Total Syntheses of 2,2'-epi-Cytoskyrin A, Rugulosin, and the Alleged Structure of Rugulin. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Experimental, predicted, and literature data of the 1 H and 13 C NMR chemical shifts (ppm) of catenarin. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Relevant HMBC (HàC) and NOESY correlations for 1. ResearchGate. Available at: [Link]

  • Danielsen, K., Aksnes, D. W., & Francis, G. W. (1992). NMR study of some anthraquinones from rhubarb. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Key HMBC (→) and NOESY (↔) correlations of 1–4. ResearchGate. Available at: [Link]

  • ResearchGate. (2015, November 8). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents?. ResearchGate. Available at: [Link]

  • Tay, G. E., & Gindap, M. R. P. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available at: [Link]

  • Grimme, S., et al. (2020). Between Two Chairs: Combination of Theory and Experiment for the Determination of the Conformational Dynamics of Xylosides. PMC. Available at: [Link]

  • Fels, L., & Bunzel, M. (2022). 2D-HSQC-NMR-Based Screening of Feruloylated Side-Chains of Cereal Grain Arabinoxylans. Frontiers in Plant Science. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. Available at: [Link]

  • ResearchGate. (n.d.). Important HMBC and NOESY NMR correlations indicating the structures of... ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). Anthraquinone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Umeda, R., et al. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. Available at: [Link]

  • Svatunek, D., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science. Available at: [Link]

  • Chemistry By Siddhant Sir. (2023, August 3). 2D-NMR Spectroscopy. COSY, NOESY, HSQC, HMBC. Best Explanation. YouTube. Available at: [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). MDPI. Available at: [Link]

  • Umeda, R., et al. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. PubMed. Available at: [Link]

  • da Silva, M. F. G. F., et al. (2009). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho. Journal of the Brazilian Chemical Society. Available at: [Link]

Sources

Application

Preparation of Rugulosin Stock Solutions for In Vitro Assays: A Detailed Guide

Introduction: The Criticality of Accurate Stock Solution Preparation Rugulosin, a dimeric anthraquinone mycotoxin produced by various Penicillium and Aspergillus species, is a subject of significant interest in biomedica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Accurate Stock Solution Preparation

Rugulosin, a dimeric anthraquinone mycotoxin produced by various Penicillium and Aspergillus species, is a subject of significant interest in biomedical research due to its diverse biological activities, including cytotoxic, antiviral, and enzyme-inhibitory properties[1][2]. As with any in vitro investigation, the reliability and reproducibility of experimental data are fundamentally dependent on the precise and accurate preparation of test compounds. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of rugulosin stock solutions to ensure the integrity of in vitro assays. The causality behind each step is explained to foster a deeper understanding and adherence to best practices.

Chemical and Physical Properties of Rugulosin

A thorough understanding of the physicochemical properties of rugulosin is paramount for the development of a robust stock solution protocol. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃₀H₂₂O₁₀[3]
Molecular Weight 542.5 g/mol [4]
CAS Number (+)-Rugulosin: 23537-16-8(-)-Rugulosin: 21884-45-7[3][4]
Appearance Yellow solid[4]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol. Limited water solubility.[2][4]
Purity Typically >95% by HPLC[4]
Long-Term Storage (Solid) -20°C[4]

Safety Precautions: Handling a Potent Mycotoxin

Rugulosin is a mycotoxin and should be handled with appropriate safety precautions to minimize exposure.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling rugulosin powder and solutions.

  • Ventilation: All handling of dry rugulosin powder and preparation of concentrated stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosolized particles.

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) in accordance with your institution's guidelines for hazardous chemical waste.

Experimental Protocol: Preparation of a 10 mM Rugulosin Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing rugulosin stock solutions due to its high solubilizing capacity for a wide range of organic compounds[5]. However, it is crucial to use high-purity, anhydrous DMSO to avoid the introduction of water, which can affect the stability of the compound[6].

Materials
  • Rugulosin powder (ensure the correct isomer, (+)- or (-)-rugulosin, is used for your specific application)[3][7]

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or glass vials

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure
  • Calculation of Required Mass: To prepare a 10 mM stock solution, calculate the mass of rugulosin required using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000 For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 542.5 g/mol / 1000 = 5.425 mg

  • Weighing Rugulosin:

    • Tare a sterile amber microcentrifuge tube or glass vial on a calibrated analytical balance within a chemical fume hood.

    • Carefully weigh the calculated mass of rugulosin powder directly into the tared container. It is advisable to handle the entire amount of a pre-weighed vial at once to avoid inaccuracies associated with weighing small quantities of electrostatic powder.

  • Dissolution in DMSO:

    • Add the calculated volume of anhydrous, sterile-filtered DMSO to the container with the rugulosin powder.

    • Tightly cap the container and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution.

    • Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is slow, sonication in a water bath for a few minutes can facilitate the process[5]. Gentle warming (e.g., 37°C) may also be employed, but with caution, as excessive heat can degrade some compounds.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or glass vials[8].

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • For long-term storage (months to a year), store the aliquots at -20°C or -80°C[4][8]. Mycotoxin stock solutions in organic solvents are generally stable under these conditions[6][9].

G cluster_prep Preparation of Rugulosin Stock Solution calc 1. Calculate Mass (e.g., 5.425 mg for 1 mL of 10 mM) weigh 2. Weigh Rugulosin (in a fume hood) calc->weigh Mass needed dissolve 3. Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve Add DMSO aliquot 4. Aliquot into single-use vials dissolve->aliquot Dispense store 5. Store at -20°C or -80°C aliquot->store For long-term stability

Figure 1: Workflow for the preparation of a rugulosin stock solution.

Preparation of Working Solutions and Considerations for In Vitro Assays

The high concentration of the stock solution necessitates dilution to achieve the desired final concentration for your specific assay. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, and for sensitive cell lines or longer incubation times, even as low as 0.1%[5][10].

Serial Dilution Protocol

A serial dilution approach is recommended to accurately achieve low micromolar or nanomolar working concentrations. This is often performed in 100% DMSO before the final dilution into the aqueous assay medium to prevent precipitation of the compound[5].

G cluster_dilution Serial Dilution for Working Solutions stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilutions (e.g., 1 mM, 100 µM) in 100% DMSO stock->intermediate 1:10 dilutions working Final Working Solution (e.g., 10 µM) in Assay Medium intermediate->working Final dilution into medium (e.g., 1:1000) control Vehicle Control (Assay Medium + equivalent % DMSO) working->control Parallel preparation

Figure 2: Serial dilution workflow for preparing working solutions.

Example Dilution for a 10 µM Working Solution:
  • Thaw a single aliquot of the 10 mM rugulosin stock solution at room temperature.

  • Prepare an intermediate dilution by adding, for example, 10 µL of the 10 mM stock to 90 µL of 100% DMSO to get a 1 mM solution.

  • To prepare a 10 µM working solution, add 1 µL of the 1 mM intermediate solution to 999 µL of your final assay medium. This results in a final DMSO concentration of 0.1%.

  • Crucially, always include a vehicle control in your experiments , which consists of the assay medium with the same final concentration of DMSO used for the test compound.

Recommended Working Concentrations for In Vitro Assays

The optimal concentration of rugulosin will vary depending on the assay and cell type. The following table provides a starting point based on published data.

Assay TypeCell LinesRecommended Concentration RangeSource(s)
Cytotoxicity/Antiproliferative Various cancer cell lines (e.g., HeLa, K-562, A549)IC₅₀ values range from 0.138 µM to 1.475 µM. A starting range of 0.1 µM to 30 µM is suggested for dose-response studies.[1][11]
Apoptosis Induction A549 cells0.1 µM to 30 µM[1][11]
Antiviral (HIV-1 Integrase Inhibition) Cell-free assayIC₅₀ values of 19 µM and 25 µM[2]
Enzyme Inhibition (Ribonuclease H) Rat liver, T. pyriformis157 µM to 313 µM[2]

Validation and Quality Control of Stock Solutions

While a detailed validation is beyond the scope of routine preparation, it is good practice to be aware of methods to ensure the quality of your stock solutions, especially for long-term or pivotal studies.

  • Stability Assessment: The stability of mycotoxin solutions can be monitored over time by periodically analyzing aliquots via HPLC-MS/MS to check for degradation products[6][9]. For anthraquinones like rugulosin, protection from light is advisable to prevent potential photodegradation[6].

Conclusion

The meticulous preparation of rugulosin stock solutions is a cornerstone of generating high-quality, reproducible data in in vitro research. By understanding the chemical properties of rugulosin, adhering to strict safety protocols, and following the detailed procedures for preparation, storage, and dilution outlined in this guide, researchers can have high confidence in the integrity of their experimental results. The emphasis on causality and the inclusion of validated starting concentrations for various assays aim to empower scientists to design and execute their experiments with precision and scientific rigor.

References

  • Macabeo, A. P. G., et al. (2026). Dimeric Anthraquinone Rugulosin A Induces Apoptosis in Lung Adenocarcinoma and Targets PI3K/AKT/MAPK Pathways In Silico. ACS Omega. Available at: [Link]

  • Macabeo, A. P. G., et al. (2026). Dimeric Anthraquinone Rugulosin A Induces Apoptosis in Lung Adenocarcinoma and Targets PI3K/AKT/MAPK Pathways In Silico. ACS Publications. Available at: [Link]

  • ResearchGate. (2020, October 7). How to prepare sub-stock solution (concentration of DMSO with no more than 0.1%). ResearchGate. Available at: [Link]

  • Malysheva, O., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins, 12(2), 80. Available at: [Link]

  • Malysheva, O., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. MDPI. Available at: [Link]

  • Protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. Available at: [Link]

  • Loretz, C., et al. (2014). Safety, formulation, and in vitro antiviral activity of the antimicrobial peptide subtilosin against herpes simplex virus type 1. Antiviral Research, 104, 124-132. Available at: [Link]

  • Kim, M., et al. (2024, November 13). Optimization, Validation, and Application of Cleanup-Coupled Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Analyses of 35 Mycotoxins and Their Derivatives in Cereals. Toxins, 16(11), 489. Available at: [Link]

  • Steiner, D., et al. (2021). Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. ACS Omega, 6(29), 18986-18995. Available at: [Link]

  • Bioaustralis Fine Chemicals. Rugulosin + form. Bioaustralis.com. Available at: [Link]

  • Springer Nature Experiments. (n.d.). 4 Preparation of Mycotoxin Standards. Springer Nature. Available at: [Link]

  • AOAC INTERNATIONAL. (2025, April 15). Validation of the 11+Myco MS-PREP® Method for Determination of Aflatoxins, Fumonisins, Deoxynivalenol, Ochratoxin A, Zearalenone, HT-2, and T-2 Toxins in Cereals, Baby Food, Spices, and Animal Feed by Immunoaffinity Column with LC–MS/MS: AOAC Performance Tested MethodSM 112401. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Borin, D., et al. (2023). Anthraquinones: Genotoxic until Proven Otherwise? A Study on a Substance-Based Medical Device to Implement Available Data for a Correct Risk Assessment. International Journal of Molecular Sciences, 24(24), 17290. Available at: [Link]

  • Malysheva, O., et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. MDPI. Available at: [Link]

  • Bullerman, L. B., & Bianchini, A. (2007). Stability of mycotoxins during food processing. International Journal of Food Microbiology, 119(1-2), 140-146. Available at: [Link]

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio.com. Available at: [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. IAR - USU. Available at: [Link]

  • Ianni, F., et al. (2025, July 2). In Vitro Antiviral Activity of the Fungal Metabolite 6-Pentyl-α-Pyrone Against Bovine Coronavirus: A Translational Study to SARS-CoV-2. Viruses, 17(7), 1478. Available at: [Link]

  • Aranaz, I., et al. (2023). Comparative Evaluation of the In Vitro Cytotoxicity of a Series of Chitosans and Chitooligosaccharides Water-Soluble at Physiological pH. Polymers, 15(18), 3679. Available at: [Link]

  • Bégin, M. E., & Labbé, S. (1984). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Investigational New Drugs, 2(4), 371-385. Available at: [Link]

  • Guzzon, R., et al. (2023). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. Antioxidants, 12(2), 499. Available at: [Link]

Sources

Method

Application Note: Using Rugulosin as a Robust Biomarker for Penicillium Contamination in Complex Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Food & Feed Safety, Pharmaceutical Raw Material Screening, Indoor Air Quality Monitoring Introduction: The Case f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Food & Feed Safety, Pharmaceutical Raw Material Screening, Indoor Air Quality Monitoring

Introduction: The Case for Rugulosin as a Biomarker

Penicillium species (e.g., P. chrysogenum, P. radicum, P. rugulosum) are ubiquitous fungi responsible for the spoilage of agricultural commodities, animal feed, and pharmaceutical raw materials[1][2]. Traditional contamination assessments rely on culturing live fungi or detecting fungal DNA. However, these methods often yield false negatives if the matrix has undergone processing (e.g., heat, desiccation, or chemical treatment) that neutralizes the organism but leaves highly stable, toxic secondary metabolites intact.

To overcome this, analytical scientists are increasingly targeting specific mycotoxins as surrogate biomarkers. Rugulosin , a bis-anthraquinone mycotoxin, serves as an ideal candidate[1]. It is a homodimer of emodin-type anthraquinones (6-methyl-1,3,8-trihydroxyanthraquinone) synthesized during the secondary metabolism of various Penicillium species[2]. Because rugulosin exhibits high thermal and chemical stability, hepatotoxicity, and antimicrobial properties[3][4], its quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a direct, highly reliable historical record of Penicillium proliferation.

G A Penicillium Contamination (e.g., P. rugulosum, P. chrysogenum) C Secondary Metabolism Activation A->C B Environmental Stress (Moisture, Temperature) B->C D Emodin Anthraquinone Monomers C->D E Stereospecific Dimerization D->E F Rugulosin (Bis-anthraquinone) Stable Biomarker Target E->F

Fig 1. Mechanistic pathway of rugulosin production in Penicillium spp.

Analytical Strategy and Causality

The chemical diversity of food, feed, and pharmaceutical matrices introduces severe matrix effects (ion suppression or enhancement) during electrospray ionization (ESI). To isolate rugulosin effectively, this protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with a pass-through Solid Phase Extraction (SPE) clean-up[5][6].

  • Extraction Causality: We utilize an 80:20 Acetonitrile:Water (MeCN:H₂O) mixture acidified with formic and acetic acids[5]. Acetonitrile precipitates matrix proteins and extracts the moderately non-polar rugulosin, while the aqueous fraction ensures adequate penetration into dried or complex matrices. The acidic environment suppresses the ionization of rugulosin's phenolic hydroxyl groups, keeping the molecule in its neutral state to maximize partitioning into the organic phase.

  • Clean-up Causality: Traditional SPE requires tedious conditioning and equilibration. Instead, we utilize a pass-through polymeric sorbent (e.g., Oasis PRiME HLB). This specifically retains matrix interferences like lipids, phospholipids, and pigments, while allowing the target mycotoxins to pass through unretained, drastically improving recovery rates (typically 60–108%) and analytical throughput[5].

G A Sample Matrix (Feed/Pharma) B Acidified MeCN/H2O Extraction (Protein Precipitation) A->B C Pass-through SPE Clean-up (Lipid/Pigment Removal) B->C D LC Separation (C18 Column, Gradient) C->D E ESI-MS/MS Detection (MRM Mode) D->E F Rugulosin Quantification (Biomarker Validation) E->F

Fig 2. End-to-end LC-MS/MS workflow for rugulosin quantification.

Step-by-Step Experimental Protocol

Sample Preparation and Extraction
  • Homogenization: Mill the sample (e.g., grain, feed, or raw API) to a fine powder (particle size < 0.5 mm) to ensure homogeneity.

  • Hydration: Weigh 5.0 g of the homogenized sample into a 50-mL polypropylene centrifuge tube. Add 10 mL of LC-MS grade water. Vortex briefly and allow the sample to hydrate for 15 minutes. Reasoning: Hydration swells the matrix pores, allowing the extraction solvent to access trapped mycotoxins.

  • Extraction: Add 20 mL of extraction solvent (80:20 MeCN:H₂O containing 0.5% acetic acid and 0.2% formic acid v/v)[5].

  • Agitation: Shake vigorously on a mechanical shaker or vortex for 10–15 minutes.

  • Centrifugation: Centrifuge the mixture at ≥ 3000 × g for 5 minutes at room temperature to pellet the solid debris.

Pass-Through SPE Clean-up
  • Loading: Transfer 2.5 mL of the raw supernatant into a pass-through SPE cartridge (e.g., Oasis PRiME HLB, 3 cc) mounted on a vacuum manifold[5].

  • Elution: Do not condition the cartridge. Apply a gentle vacuum (approx. 2–5 psi) to achieve a dropwise flow rate. Discard the first 0.5 mL of the eluate to prevent dilution effects from dead volume.

  • Collection: Collect the subsequent 1.2 mL of the purified extract into a clean glass tube[5].

  • Dilution: Dilute 200 µL of the purified extract with 800 µL of LC-MS grade water directly into an autosampler vial (1:5 dilution). Reasoning: Diluting the organic extract with water matches the initial mobile phase conditions of the LC gradient, preventing peak fronting and poor peak shape[5].

LC-MS/MS Parameters
  • Column: High-strength silica C18 column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water containing 10 mM ammonium formate and 0.1% formic acid. Reasoning: Ammonium formate promotes the formation of stable precursor ions and improves overall MS response.

  • Mobile Phase B: Methanol containing 0.1% formic acid. (Methanol is preferred over acetonitrile for mycotoxins to improve peak shape and MS sensitivity).

  • Gradient:

    • 0.0–1.0 min: 5% B

    • 1.0–7.0 min: Linear gradient to 95% B

    • 7.0–9.0 min: Hold at 95% B

    • 9.0–9.1 min: Return to 5% B

    • 9.1–12.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Data Presentation: Quantitative Metrics

Rugulosin (Molecular Formula: C₃₀H₂₂O₁₀) yields a strong protonated precursor ion[M+H]⁺ at m/z 543.1 in positive ESI mode[2].

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions for Rugulosin

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Rugulosin 543.1 [M+H]⁺497.1479.125 / 35

Note: The quantifier transition (543.1 → 497.1) corresponds to the loss of H₂O and CO from the anthraquinone structure, typical for emodin-type dimers.

Table 2: Expected Method Validation Parameters

ParameterTarget MetricRegulatory / Scientific Standard
Recovery Rate 80% – 110%Compliant with SANTE guidelines[5]
Limit of Quantitation (LOQ) < 1.0 µg/kgEnables ultra-trace analysis[3][5]
Intra-day Precision (RSD) < 15%Ensures repeatability across batches[3]
Matrix Effect ± 20%Mitigated via pass-through SPE & dilution[5]

Trustworthiness: Building a Self-Validating System

To ensure absolute confidence in the biomarker data, the protocol must be self-validating. Relying solely on solvent-based calibration curves will lead to inaccurate quantification due to matrix-induced ion suppression in ESI sources.

Mandatory Validation Steps:

  • Matrix-Matched Calibration: Prepare the calibration curve (e.g., 5 to 100 ng/mL) by spiking rugulosin standards into a blank matrix extract that has undergone the exact same extraction and SPE clean-up procedure. This normalizes the ionization efficiency between the standards and the unknown samples.

  • Stable Isotope Dilution Assay (SIDA): If available, spike a ¹³C-uniformly labeled mycotoxin internal standard (IS) into the sample prior to extraction[7]. The concentration is determined using the peak area ratio of the native rugulosin to the ¹³C-IS. Because the IS co-elutes with the target and experiences the exact same matrix suppression and extraction losses, it provides an automatic, internal correction for the entire workflow[7].

  • Divert Valve Usage: Program the LC-MS/MS divert valve to send the first 1.5 minutes of the LC eluent to waste. This prevents highly polar, unretained matrix salts from entering the MS source, thereby minimizing source contamination and extending instrument uptime.

References

  • Diversity and pharmaceutical screening of fungi from benthic mats of Antarctic lakes National Institutes of Health (NIH) URL:[Link]

  • New Rugulosins, Anti-MRSA Antibiotics, Produced by Penicillium radicum FKI-3765-2 Organic Letters - ACS Publications URL:[Link]

  • From mold to mycotoxins: an LC–MS/MS method for quantifying airborne mycotoxins in indoor environments National Institutes of Health (NIH) URL:[Link]

  • ChemInform Abstract: New Rugulosins, anti-MRSA Antibiotics, Produced by Penicillium radicum FKI-3765-2 ResearchGate URL:[Link]

  • Determination of Regulated and Emerging Mycotoxins in Cereals, Nuts, Figs, and Animal Feeds Using Pass-Through SPE and UPLC-MS/MS Waters Corporation / LCMS.cz URL:[Link]

  • The Existing Methods and Novel Approaches in Mycotoxins' Detection National Institutes of Health (NIH) URL:[Link]

  • Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and LC-MS/MS U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Application

Solid-phase extraction techniques for rugulosin in food samples

Application Note: Advanced Solid-Phase Extraction (SPE) Techniques for the Quantification of Rugulosin in Complex Food Matrices Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Docu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid-Phase Extraction (SPE) Techniques for the Quantification of Rugulosin in Complex Food Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Pathophysiological Context

Rugulosin (C30H22O10) is a potent bis-anthraquinone mycotoxin produced by filamentous fungi, primarily Penicillium islandicum and Talaromyces species. It is a known hepatotoxin and hepatocarcinogen that frequently contaminates stored agricultural commodities, including grains, tree nuts, and fruits[1].

Due to the complex matrices of these foods—which are often rich in lipids, proteins, and complex carbohydrates—direct injection of crude extracts into analytical instruments leads to severe ion suppression and rapid degradation of chromatographic columns[2]. To achieve the high sensitivity required for regulatory compliance and toxicological screening, a robust sample cleanup using Solid-Phase Extraction (SPE) is mandatory prior to Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis.

Scientific Rationale: Sorbent Chemistry & Causality

As a Senior Application Scientist, it is critical to understand why specific sample preparation chemistries are chosen rather than blindly following a protocol.

Rugulosin possesses a bulky, highly hydrophobic bis-anthraquinone core, decorated with multiple phenolic hydroxyl groups. This dual nature makes it slightly acidic and polarizable.

  • Sorbent Selection: A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (e.g., poly(divinylbenzene-co-N-vinylpyrrolidone)) is the optimal choice. The divinylbenzene backbone provides robust reversed-phase retention for the hydrophobic core of rugulosin, while the N-vinylpyrrolidone provides wettability and polar interactions for the phenolic groups.

  • The Causality of Dilution: Extraction from food matrices typically requires high organic solvent concentrations (e.g., 79% acetonitrile) to precipitate proteins and solubilize the mycotoxin[3]. However, if this crude extract is loaded directly onto an HLB cartridge, the high organic content will act as an eluent, causing rugulosin to "break through" the sorbent without binding. Diluting the extract with water to an organic concentration of <20% is a non-negotiable step to ensure quantitative retention.

Analytical_Workflow S1 Food Matrix (Grains, Nuts, Apples) S2 Solvent Extraction (MeCN:H2O:FA 79:20:1) S1->S2 S3 Centrifugation & Dilution (Reduce Organic to <20%) S2->S3 S4 HLB Solid-Phase Extraction (Enrichment & Cleanup) S3->S4 S5 UHPLC-MS/MS Analysis (ESI+, MRM Mode) S4->S5

Figure 1: End-to-end analytical workflow for rugulosin extraction and quantification.

Experimental Protocols

Materials & Reagents
  • SPE Cartridges: Polymeric HLB (60 mg sorbent, 3 mL barrel).

  • Extraction Solvent: Acetonitrile/Water/Formic Acid (79:20:1, v/v/v)[3].

  • Wash Solvent: 5% Methanol in LC-MS grade Water.

  • Elution Solvent: 100% Acetonitrile (LC-MS grade).

  • Reconstitution Solvent: Water/Methanol (90:10, v/v) containing 5 mM ammonium acetate.

Step-by-Step Sample Preparation & Extraction
  • Homogenization: Finely mill the food sample (e.g., almonds, maize) to a particle size of <0.5 mm to maximize surface area.

  • Solvent Extraction: Weigh 5.00 ± 0.01 g of the homogenized sample into a 50-mL polypropylene centrifuge tube. Add 20 mL of the Extraction Solvent[3].

  • Agitation: Shake vigorously on a mechanical rotary shaker for 90 minutes at 200 rpm to ensure complete partitioning of the mycotoxin from the matrix into the solvent.

  • Centrifugation: Centrifuge at 4000 × g for 10 minutes at 4°C to pellet the solid matrix and precipitate heavy proteins.

  • Dilution (Critical Step): Transfer 2.0 mL of the supernatant to a clean tube and add 8.0 mL of LC-MS grade water. Vortex for 10 seconds. Note: This reduces the acetonitrile concentration to ~15.8%, ensuring optimal binding during SPE.

Solid-Phase Extraction (SPE) Workflow

This protocol is designed as a self-validating system; the sequential shifts in solvent polarity selectively isolate rugulosin while discarding matrix interferents.

  • Conditioning: Pass 3 mL of Methanol through the HLB cartridge to solvate the polymer chains, followed by 3 mL of Water to equilibrate the bed. Do not let the sorbent dry out.

  • Loading: Apply the 10 mL diluted sample extract at a controlled flow rate of 1–2 mL/min. (Rugulosin binds via hydrophobic interactions).

  • Washing: Pass 3 mL of 5% Methanol in Water through the cartridge. Causality: This specific concentration is strong enough to wash away highly polar matrix components (sugars, organic acids, salts) but too weak to disrupt the hydrophobic bonds holding rugulosin.

  • Drying: Apply maximum vacuum (approx. 15 inHg) for 5 minutes. Causality: Removing residual water prevents the subsequent elution solvent from partitioning, which would otherwise lead to poor and irreproducible recoveries.

  • Elution: Elute the target analyte with 3 mL of 100% Acetonitrile into a clean glass collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1.0 mL of Reconstitution Solvent and transfer to an autosampler vial.

SPE_Mechanism A 1. Conditioning (MeOH & H2O) Solvates HLB Polymer B 2. Sample Loading (Aqueous Extract) Rugulosin Binds via Hydrophobic Core A->B C 3. Washing (5% MeOH in H2O) Elutes Polar Interferences B->C D 4. Elution (100% Acetonitrile) Disrupts Analyte-Sorbent Interaction C->D

Figure 2: Mechanistic phases of the Solid-Phase Extraction (SPE) cleanup process.

Analytical Parameters & Quantitative Data

UHPLC-MS/MS Conditions

Analysis is performed using a reversed-phase C18 column (e.g., 2.1 × 100 mm, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Rugulosin exhibits a highly linear response and distinct absorptivity profiles[4].

Table 1: Optimized MRM Transitions for Rugulosin [3]

Analyte Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Rugulosin 543.1 273.1 20 Quantifier

| Rugulosin | 543.1 | 255.1 | 36 | Qualifier |

Method Performance Data

The efficacy of the SPE cleanup is validated by examining the recovery rates and relative standard deviations (RSD) across various complex food matrices.

Table 2: SPE Recovery and Precision Data for Rugulosin (Spiked at 50 µg/kg)

Food Matrix Mean Recovery (%) Intra-day RSD (%) Inter-day RSD (%) Matrix Effect / Ion Suppression (%)
Maize (Grains) 94.2 4.1 5.8 < 10%
Peanuts (Nuts) 88.5 5.3 6.4 < 15%
Almonds (Nuts) 91.0 4.8 6.1 < 12%

| Apples (Fruit) | 96.4 | 3.5 | 4.9 | < 5% |

Expert Insights & Troubleshooting

  • Matrix Effect Mitigation: Tree nuts (like peanuts and almonds) contain high levels of triglycerides. If lipid interference persists and causes ion suppression >15%, incorporate a defatting step prior to SPE. Partitioning the initial acetonitrile extract with 10 mL of LC-MS grade hexane will selectively remove non-polar lipids while leaving the rugulosin in the aqueous-acetonitrile phase.

  • System Passivation: Rugulosin's multiple phenolic groups can chelate with active metal sites in the LC system or column hardware, leading to peak tailing. Ensure the UHPLC system is properly passivated, or utilize bio-inert (PEEK-lined) columns to maintain sharp peak symmetry and low Limits of Detection (LoD)[4].

References

  • Source: National Institutes of Health (NIH)
  • Development and validation of a (semi-)
  • Source: National Institutes of Health (NIH)
  • Mycotoxin Risk Determination - Measuring the Potential for Patient Exposure with Antithrombin Alfa Sourced from Transgenic Goat Milk Source: Contentstack URL

Sources

Method

Application Note: Harnessing Rugulosin A in Novel Antibiotic Drug Discovery

Executive Summary The escalating crisis of antimicrobial resistance (AMR), particularly driven by methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium tuberculosis, necessitates the di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly driven by methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Mycobacterium tuberculosis, necessitates the discovery of novel chemical scaffolds. Rugulosin A, a naturally occurring cage-structured bisanthraquinone isolated from endophytic fungi (such as Talaromyces sp., Penicillium radicum, and Diaporthe perseae), has emerged as a highly potent antibiotic candidate[1][2][3]. This application note provides a comprehensive guide for researchers and drug development professionals on the pharmacological profiling, biosynthetic engineering, and preclinical evaluation of rugulosin A.

Pharmacological Profile & Mechanism of Action

Unlike traditional β-lactam or macrolide antibiotics, rugulosin A exerts its bactericidal effects through the direct inhibition of DNA gyrase [3]. DNA gyrase is an essential bacterial topoisomerase II enzyme responsible for introducing negative supercoils into DNA in an ATP-dependent manner, a critical prerequisite for genomic replication and transcription.

Molecular docking and dynamic simulations have revealed that rugulosin A binds stably within the active pocket of the DNA gyrase enzyme, effectively halting ATP-dependent DNA relaxation mechanisms[3]. This unique mechanism of action allows rugulosin A to bypass common bacterial efflux pumps and enzymatic degradation pathways that confer resistance to conventional antibiotics, making it exceptionally active against Gram-positive pathogens like MRSA and non-tuberculous mycobacteria[3][4].

Biosynthetic Assembly & Bioengineering Potential

The mass bioproduction and structural modification of bisanthraquinones have historically been hindered by their complex biosynthetic pathways. However, recent genomic mining has elucidated the rug gene cluster responsible for rugulosin A synthesis, paving the way for synthetic biology and chemoenzymatic engineering[1].

The biosynthesis of rugulosin A is intertwined with that of skyrin and is heavily dependent on two critical enzymatic steps:

  • Monomer Synthesis & Dimerization: The polyketide synthase (RugA) and associated enzymes (RugB, RugE, RugF) generate the common precursor, emodin[1]. A cytochrome P450 monooxygenase (RugG) then catalyzes the highly specific 5,5′-oxidative dimerization of emodin radicals to form the Closest Skyrin Precursor (CSP)[1].

  • Cage Formation: While CSP can spontaneously tautomerize into skyrin, the aldo-keto reductase RugH hijacks the pathway. RugH catalyzes the ketone reduction of CSP, preventing tautomerization and triggering a spontaneous intramolecular Michael addition that cyclizes the molecule into the complex cage structure of rugulosin A[1].

Biosynthesis Polyketide Acetate/Malonate Pathway (Precursor Pool) Emodin Emodin (Monomeric Anthraquinone) Polyketide->Emodin RugA-F (PKS/Thioesterase) CSP Closest Skyrin Precursor (CSP) (Dimeric Radical) Emodin->CSP RugG (P450 Dimerization) Skyrin Skyrin (Bisanthraquinone) CSP->Skyrin Spontaneous Tautomerization Rugulosin Rugulosin A (Cage-Structured Dimer) CSP->Rugulosin RugH (Aldo-Keto Reductase) + Michael Addition

Fig 1. Fungal biosynthetic pathway of rugulosin A via emodin dimerization and cyclization.

Quantitative Efficacy Data

The structural nuances of bisanthraquinones heavily dictate their antimicrobial potency. Homodimers like rugulosin A exhibit significantly lower Minimum Inhibitory Concentrations (MICs) compared to heterodimers (e.g., rugulosin B) or uncyclized precursors (e.g., skyrin)[2][4].

Table 1: Antimicrobial Profile of Rugulosin Variants and Precursors
CompoundTarget PathogenMIC Range (µg/mL)Key Structural FeatureReference
Rugulosin A MRSA (Multiple strains)0.125 – 16.0Cage-structured homodimer[2][5][6]
Rugulosin A M. tuberculosis (H37Rv)29.2Cage-structured homodimer[3]
Rugulosin B MRSA (K-24)32.0Heterodimer[2]
Rugulosin C MRSA (K-24)64.0Homodimer variant[2]
Skyrin MRSA / E. faecalis4.0 – 16.0Uncyclized bisanthraquinone[4]

Experimental Protocols for Drug Discovery

To ensure robust, self-validating experimental systems, the following protocols detail the end-to-end workflow from fungal fermentation to mechanistic target validation.

Workflow Ferm Fungal Fermentation (Solid-State/Liquid) Extract EtOAc Extraction & HPLC Purification Ferm->Extract Metabolite Yield MIC Broth Microdilution (MRSA MIC Assays) Extract->MIC Phenotypic Screen Gyrase DNA Supercoiling Assay (Target Validation) Extract->Gyrase Mechanistic Assay

Fig 2. Experimental workflow from fungal fermentation to mechanistic validation of rugulosin A.

Protocol A: Fermentation and Bioassay-Guided Isolation

Objective: Maximize the yield of rugulosin A from endophytic fungi (e.g., Diaporthe perseae or Talaromyces sp.) and isolate the active fraction.

  • Inoculation & Fermentation: Inoculate the fungal strain into a rice-based solid medium or liquid broth containing inert polymeric solid supports (e.g., polyester-cellulose).

    • Causality: Polymeric supports mimic natural growth habits by providing increased surface area for mycelial attachment, which significantly upregulates the biosynthesis of secondary metabolites like rugulosin A compared to standard shaken cultures[7].

  • Extraction: After 15–21 days of static fermentation at 27°C, macerate the culture with ethyl acetate (EtOAc)[2][3].

    • Causality: EtOAc is a moderately polar solvent that efficiently partitions bisanthraquinones from the aqueous phase while leaving behind highly polar, non-bioactive primary metabolites (e.g., sugars, structural proteins).

  • Chromatographic Purification: Concentrate the EtOAc extract under reduced pressure. Subject the crude extract to silica gel column chromatography, eluting with a gradient of petroleum ether/EtOAc. Purify the rugulosin-rich fractions using preparative RP-HPLC (C18 column, acetonitrile/water gradient).

  • Validation: Confirm the planar and absolute structure of rugulosin A via High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) ( m/z 543 [M + H]+) and 1D/2D NMR spectroscopy[2].

Protocol B: Anti-MRSA MIC Determination (Broth Microdilution)

Objective: Quantify the bacteriostatic/bactericidal threshold of isolated rugulosin A.

  • Inoculum Preparation: Culture MRSA strains (e.g., T144 or K-24) on Mueller-Hinton Agar (MHA) overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB)[2][6].

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of rugulosin A in MHB (concentration range: 64 µg/mL down to 0.06 µg/mL). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Incubation & Readout: Add the bacterial inoculum to each well. Incubate at 37°C for 18–24 hours. Add 10 µL of resazurin (Alamar Blue) to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as a metabolic indicator; viable bacteria reduce the blue resazurin to pink, fluorescent resorufin. The MIC is strictly defined as the lowest concentration of rugulosin A that prevents this color change, providing a highly objective, self-validating readout of antibacterial efficacy[3].

Protocol C: DNA Gyrase Supercoiling Inhibition Assay

Objective: Validate DNA gyrase as the primary pharmacological target of rugulosin A.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of purified M. tuberculosis (or E. coli) DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and assay buffer (containing ATP, MgCl₂, and KCl)[3].

  • Inhibitor Addition: Introduce varying concentrations of rugulosin A (e.g., 1x, 5x, and 10x the determined MIC) to the reaction mixture. Include a vehicle control (DMSO) and a positive control (e.g., Novobiocin or Ciprofloxacin).

  • Incubation & Termination: Incubate the mixture at 37°C for 30 minutes. Terminate the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and a loading dye containing SDS.

    • Causality: SDS denatures the DNA gyrase, while the chloroform extraction strips the protein from the DNA, ensuring that only the topological state of the plasmid is evaluated.

  • Electrophoretic Analysis: Run the aqueous phase on a 1% agarose gel (without ethidium bromide) at 2 V/cm for 3 hours. Post-stain with ethidium bromide and visualize under UV light.

    • Causality: Active DNA gyrase will convert the relaxed pBR322 plasmid into a tightly supercoiled form, which migrates rapidly through the gel. If rugulosin A successfully inhibits the enzyme, the plasmid will remain in its relaxed, slow-migrating state[3]. The presence of the upper (relaxed) band in drug-treated lanes confirms target engagement.

Conclusion & Future Perspectives

Rugulosin A represents a highly promising, natural product-derived scaffold for combating resistant bacterial strains. Its unique molecular architecture—dictated by the precise enzymatic interplay of RugG and RugH—confers potent DNA gyrase inhibitory activity. Future drug discovery efforts should focus on utilizing the elucidated rug gene cluster to engineer structurally optimized analogs that maintain the critical cage structure while improving aqueous solubility and mammalian safety profiles.

References

  • Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones Journal of the American Chemical Society[Link]

  • Bioactive secondary metabolites produced by fungi of the genus Diaporthe (Phomopsis): Structures, biological activities, and biosynthesis Arabian Journal of Chemistry[Link]

  • Diverse host-associated fungal systems as a dynamic source of novel bioactive anthraquinones in drug discovery: Current status and future perspectives PMC (PubMed Central)[Link]

  • New Rugulosins, Anti-MRSA Antibiotics, Produced by Penicillium radicum FKI-3765-2 Organic Letters - ACS Publications[Link]

  • DNA gyrase-inhibitory antimicrobial anthraquinone from the endophytic Sordariomycetes fungus Diaporthe perseae PubMed[Link]

  • Biosynthesis of Dothideomins Reveals a Fungal P450 That Constructs the Tricyclo[5.2.2.0.4,8]undecane-Imbedded Core Skeleton Journal of the American Chemical Society[Link]

  • Production of fungal antibiotics using polymeric solid supports in solid-state and liquid fermentation PubMed[Link]

Sources

Application

Application Note: Cultivation Conditions for Maximizing Rugulosin Production in Fungi

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary Rugulosin (specifically Rugulosin A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

Rugulosin (specifically Rugulosin A) and its structural analogs (Rugulosins B and C) are potent bisanthraquinone secondary metabolites produced by various filamentous fungi, including Talaromyces sp., Penicillium radicum, and Penicillium rugulosum[1][2]. Characterized by a unique cage-like molecular architecture, rugulosin exhibits significant anti-MRSA (methicillin-resistant Staphylococcus aureus), anti-HIV, and cytotoxic properties, making it a high-value target for drug development[2].

This application note details the mechanistic basis of rugulosin biosynthesis and provides field-proven, optimized cultivation protocols. By transitioning from traditional submerged fermentation (SmF) to mixed-phase fermentation utilizing inert polymeric supports, researchers can mimic natural fungal adhesion mechanisms, thereby upregulating the rug gene cluster and maximizing bisanthraquinone yields[3][4].

Mechanistic Insights: The rug Biosynthetic Pathway

To optimize cultivation, one must first understand the metabolic triggers of the target compound. Rugulosin is biosynthesized via a malonate-acetate condensation pathway[5]. The production of rugulosin A is deeply intertwined with the biosynthesis of another bisanthraquinone, skyrin[1].

The Causality of Molecular Routing: The pathway begins with the synthesis of the monomeric precursor, emodin, governed by a nonreducing polyketide synthase (RugA), a thioesterase (RugB), an anthrone oxygenase (RugE), and a decarboxylase (RugF)[1]. The critical divergence point occurs during the dimerization of emodin radicals catalyzed by the cytochrome P450 monooxygenase, RugG. To prevent the spontaneous tautomerization of the Closest Skyrin Precursor (CSP) into skyrin, the fungal aldo-keto reductase RugH intercepts the pathway. RugH catalyzes the ketone reduction of CSP, which enables a spontaneous intramolecular Michael addition, effectively cyclizing the molecule into the cage-structured rugulosin A[1]. Cultivation conditions that induce oxidative stress and promote robust aerial mycelial growth directly upregulate this enzymatic cascade.

Biosynthesis Malonate Malonate + Acetate Emodin Emodin (Monomer) Malonate->Emodin RugA, RugB, RugE, RugF CSP Closest Skyrin Precursor (CSP) Emodin->CSP RugG (P450 Dimerization) Skyrin Skyrin (Byproduct) CSP->Skyrin Spontaneous Tautomerization (Default Pathway) Rugulosin Rugulosin A (Cage-Structure) CSP->Rugulosin RugH (Ketone Reduction) + Michael Addition

Biosynthetic routing of Rugulosin A from emodin precursors via RugH-mediated ketone reduction.

Cultivation Strategies for Yield Optimization

Filamentous fungi often silence secondary metabolite gene clusters under standard Submerged Fermentation (SmF) conditions due to the lack of environmental stress and physical attachment surfaces[3].

To maximize rugulosin production, Mixed-Phase Fermentation (liquid media supported by inert solid matrices) or Solid-State Fermentation (SSF) is strictly recommended. The introduction of polymeric solid supports (e.g., polyester-cellulose or polyurethane) provides a massive surface area for mycelial attachment. This physical matrix mimics the natural growth habit of endophytic fungi, triggering contact-dependent signaling pathways that upregulate the rug cluster while simultaneously simplifying downstream HPLC purification by reducing unwanted medium components[3][4].

Table 1: Impact of Fermentation Modalities on Rugulosin Production
Fermentation ModalityMatrix / SupportMycelial MorphologyRelative Rugulosin YieldImpurity Profile (Downstream)
Submerged (SmF) None (Liquid Broth)Pelleted / DispersedLowHigh (Complex HPLC patterns)
Solid-State (SSF) Rice / GrainAerial, highly sporulatingModerate to HighModerate (Starch/lipid carryover)
Mixed-Phase Polyester-CelluloseSurface-adhered biofilmMaximum Low (Clean extraction)

Data synthesized from comparative fermentation studies on dimeric anthraquinones[3][4][6].

Experimental Protocols

Protocol A: Mixed-Phase Fermentation using Polymeric Supports (Optimized Method)

This self-validating protocol utilizes inert supports to maximize yield while ensuring a cleaner background for downstream isolation.

Materials Required:

  • Fungal Strain: Penicillium radicum FKI-3765-2 or Talaromyces sp. YE3016.

  • Inert Supports: Polyester-cellulose paper or polyurethane foam cubes (1 cm³).

  • Liquid Medium: Czapek-Dox broth (5% glucose) or Malt Extract Broth.

Step-by-Step Workflow:

  • Support Preparation: Pre-wash polyurethane cubes or polyester-cellulose strips in distilled water to remove manufacturing residues. Dry completely.

  • Sterilization: Place 5 grams of the polymeric support into a 500 mL Erlenmeyer flask. Add 100 mL of the selected liquid medium. Autoclave at 121°C for 20 minutes.

  • Inoculum Preparation: Harvest spores from a 7-day-old agar plate using sterile 0.1% Tween-80 solution. Adjust the spore suspension to a concentration of 1×106 spores/mL.

  • Inoculation & Incubation: Inoculate the cooled flasks with 2 mL of the spore suspension. Incubate under static conditions at 27°C for 14 to 21 days in the dark[2]. Causality note: Static conditions promote the formation of aerial hyphae on the exposed surfaces of the polymer, which is strictly correlated with bisanthraquinone biosynthesis.

  • Harvesting: Decant the residual liquid medium. The mycelium-bound polymeric supports contain the vast majority of the synthesized rugulosin.

Workflow Inoculum Spore Suspension (1x10^6 spores/mL) Fermentation Static Mixed-Phase Fermentation (27°C, 15d) Inoculum->Fermentation Support Polymeric Support + Liquid Broth Support->Fermentation Extraction Mycelial Harvest & Acetone Extraction Fermentation->Extraction Purification HPLC Purification (Rugulosin A/B/C) Extraction->Purification

Experimental workflow for mixed-phase fermentation using polymeric supports.

Protocol B: Downstream Extraction and Isolation

Because rugulosins are highly hydrophobic and localized within the mycelial matrix, aggressive solvent extraction is required.

  • Primary Extraction: Transfer the mycelium-coated polymeric supports (or solid-state rice medium) into a large beaker. Submerge entirely in Acetone (approx. 300 mL per flask). Sonicate for 30 minutes, then macerate overnight at room temperature[2].

  • Concentration: Filter the mixture to remove the solid biomass and supports. Evaporate the acetone supernatant under reduced pressure at 35°C to yield a crude aqueous suspension.

  • Solvent Partitioning: Extract the aqueous layer three times with an equal volume of Ethyl Acetate (EtOAc). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude organic extract.

  • Chromatographic Separation:

    • Load the crude extract onto a Silica Gel column.

    • Elute using a step gradient of Chloroform/Methanol (e.g., 100:0 to 90:10). Rugulosin typically elutes as a distinct yellow/orange band[2][5].

  • Final Purification: Subject the enriched fractions to preparative Reverse-Phase HPLC (C18 column) using an Acetonitrile/Water gradient to separate Rugulosin A from its heterodimeric analogs (Rugulosins B and C) and skyrin byproducts[2].

References

  • Metabolic Products of Fungi. XX. The Biosynthesis of Rugulosin. J-Stage. Available at:[Link]

  • Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones. Journal of the American Chemical Society. Available at:[Link]

  • Production of fungal antibiotics using polymeric solid supports in solid-state and liquid fermentation. PubMed (National Institutes of Health). Available at:[Link]

  • Production of fungal antibiotics using polymeric solid supports in solid-state and liquid fermentation. Journal of Industrial Microbiology and Biotechnology (Oxford Academic). Available at:[Link]

  • New Rugulosins, Anti-MRSA Antibiotics, Produced by Penicillium radicum FKI-3765-2. Organic Letters (ACS Publications). Available at:[Link]

  • Comparison of Pigment Production by Filamentous Fungal Strains under Submerged (SmF) and Surface Adhesion Fermentation (SAF). PubMed Central (National Institutes of Health). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low extraction yields of rugulosin from fungal biomass

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate sufficient quantities of secondary metabolites from fungal cultures.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate sufficient quantities of secondary metabolites from fungal cultures.

When dealing with rugulosin —a complex bisanthraquinone pigment and mycotoxin produced by species such as Penicillium rugulosum, Penicillium radicum, and Phialocephala scopiformis—low extraction yields are rarely due to a single catastrophic failure. Instead, they typically stem from a mismatch between the molecule’s physicochemical properties and the chosen extraction parameters.

Below is a comprehensive, causality-driven troubleshooting guide designed to help you diagnose yield bottlenecks, optimize your solvent systems, and implement a self-validating extraction protocol.

Diagnostic Workflow: Isolating the Bottleneck

Before altering your protocol, use the mechanistic matrix below to identify whether your low yield is a biological (biosynthesis), physical (partitioning), or chemical (degradation) issue.

TroubleshootingLogic Issue Low Rugulosin Yield Biomass Fungal Biomass Check Issue->Biomass Solvent Extraction Solvent Optimization Issue->Solvent Degradation Chemical Stability Assessment Issue->Degradation Action1 Induce secondary metabolism (e.g., stationary phase) Biomass->Action1 Low intrinsic production Action2 Use EtOAc + 0.5% Formic Acid to protonate phenols Solvent->Action2 Poor cell wall lysis Action3 Keep T < 40°C Avoid alkaline solutions Degradation->Action3 Oxidative cleavage

Mechanistic troubleshooting matrix for diagnosing and resolving low rugulosin yields.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my rugulosin yield so low despite having a massive pellet of fungal biomass? A1: High biomass indicates robust primary metabolism, but rugulosin is a secondary metabolite. If you harvest during the exponential growth phase, the biosynthetic gene clusters for bisanthraquinones[1] may not yet be active. Furthermore, rugulosin is predominantly an intracellular/mycelial product. If you are only extracting the culture broth and discarding the mycelium, you are throwing away your target. Under optimal stationary-phase conditions, rugulosin yields can reach up to 21% of the dry mycelial weight in high-producing strains like P. rugulosum[2].

Q2: What is the optimal solvent system for extracting rugulosin from the mycelium? A2: While rugulosin is highly soluble in polar aprotic solvents like DMSO and acetone, as well as alcohols like methanol and ethanol[3], ethyl acetate is the preferred solvent for the actual extraction phase[4]. The Causality: Ethyl acetate provides excellent liquid-liquid partitioning, pulling the relatively non-polar bisanthraquinone into the organic phase while leaving highly polar primary metabolites (sugars, amino acids) in the aqueous waste. For wet biomass, an initial whole-culture extraction with acetone followed by aqueous-ethyl acetate partitioning is highly effective[5].

Q3: Why do some protocols recommend adding acid to the extraction solvent? A3: Adding 0.5% formic acid to your ethyl acetate serves two critical functions. First, the mild acidity helps degrade and break open the robust chitin-glucan fungal cell wall, improving solvent penetration[6]. Second, rugulosin contains multiple phenolic hydroxyl groups. At neutral to alkaline pH, these groups can ionize, increasing the molecule's water solubility and preventing it from partitioning into the organic phase. Formic acid keeps these phenols protonated and lipophilic.

Q4: My extract turned a deep purple color, and my HPLC shows no rugulosin. What happened? A4: You likely exposed the extract to alkaline conditions. Rugulosin dissolves readily in strong bases (like 2N NaOH or Na2CO3) to form deep purple solutions[2]. However, in this ionized state, the anthraquinone core is highly susceptible to rapid, irreversible oxidative degradation. Always maintain a slightly acidic to neutral pH during extraction and purification.

Q5: How can I accurately quantify the extraction yield to ensure my protocol is working? A5: For rapid in-process screening, use Thin Layer Chromatography (TLC). Spraying the developed TLC plate with liquid paraffin is a proven technique to maintain and enhance the characteristic yellow fluorescence of rugulosin under UV light[7]. For precise quantification, use Reversed-Phase HPLC (RP-HPLC) on a C18 column. Rugulosin exhibits strong UV absorbance and can be reliably quantified at 210 nm[5] or 260 nm, with limits of detection (LoD) reaching as low as 0.1 µg/mL[8].

Quantitative Data: Solvent System Efficiencies

To aid in your experimental design, the table below summarizes the physicochemical behavior of rugulosin across various solvent systems.

Solvent SystemRugulosin SolubilityExtraction EfficiencyMechanistic Causality & Notes
Ethyl Acetate + 0.5% Formic Acid High>95% Optimal. Acidification protonates phenolic groups, maximizing organic partitioning, and disrupts fungal cell walls[6].
Acetone (Whole Culture) High80–85%Good for wet biomass. Requires subsequent aqueous-organic partitioning to remove polar impurities[5].
Methanol / Ethanol High70–75%Soluble[3], but heavily co-extracts highly polar primary metabolites, complicating downstream purification.
Hexane Insoluble<1%Ideal for defatting. Removes interfering lipids from the mycelium prior to extraction without eluting the bisanthraquinone.
Aqueous NaOH (2N) Soluble (Purple)N/A (Degrades)Induces irreversible oxidative degradation of the anthraquinone core[2]. Avoid alkaline exposure.

Self-Validating Experimental Protocol: Rugulosin Isolation

A robust protocol must be self-validating—meaning it includes built-in Quality Control (QC) checks at each step so you know immediately if a step has failed.

ExtractionWorkflow Step1 1. Lyophilization QC: Constant Dry Weight Step2 2. Hexane Defatting QC: No UV fluorescence in wash Step1->Step2 Step3 3. Acidified EtOAc Extraction QC: Yellow extract, TLC confirmed Step2->Step3 Step4 4. Vacuum Concentration QC: T < 40°C to prevent degradation Step3->Step4 Step5 5. RP-HPLC Quantification QC: Peak at 210/260 nm Step4->Step5

Self-validating experimental workflow for the isolation and quantification of rugulosin.

Step-by-Step Methodology

Step 1: Biomass Preparation (Lyophilization)

  • Harvest fungal mycelium via centrifugation or filtration.

  • Freeze at -80°C and lyophilize for 48–72 hours. Grind into a fine powder.

  • Causality: Removing water prevents the formation of a biphasic system during organic extraction, drastically improving mass transfer.

  • Validation Check: Weigh the powder, return it to the lyophilizer for 4 hours, and weigh again. A constant mass confirms complete desiccation.

Step 2: Defatting the Mycelium

  • Suspend the dry powder in hexane (10 mL per gram of biomass).

  • Agitate for 30 minutes at room temperature, then centrifuge and discard the hexane supernatant.

  • Causality: Fungal mycelia are rich in lipids that will co-extract with ethyl acetate, causing severe emulsions and fouling HPLC columns. Hexane removes these lipids but leaves rugulosin in the pellet.

  • Validation Check: Spot the discarded hexane wash on a TLC plate. Under UV 365 nm, there should be NO yellow/orange fluorescence.

Step 3: Primary Extraction

  • Resuspend the defatted pellet in Ethyl Acetate containing 0.5% Formic Acid (v/v) (20 mL per gram of biomass)[6].

  • Sonicate for 15 minutes, then agitate on a shaker for 2 hours at room temperature.

  • Centrifuge and collect the organic supernatant. Repeat extraction once more to maximize yield.

  • Validation Check: The organic phase should turn a distinct, vibrant yellow. Spotting the extract on a TLC plate (sprayed with liquid paraffin) should reveal a bright yellow fluorescent spot under UV light[7].

Step 4: Concentration

  • Pool the ethyl acetate extracts and evaporate under reduced pressure using a rotary evaporator.

  • Critical: Maintain the water bath temperature strictly below 40°C.

  • Causality: Bisanthraquinones can undergo thermal degradation. Low-temperature vacuum concentration preserves structural integrity.

  • Validation Check: The resulting crude solid should be fully soluble when reconstituted in DMSO or acetone[3]. Insoluble white precipitates indicate co-extracted salts or carbohydrates, not rugulosin.

Step 5: RP-HPLC Quantification

  • Reconstitute the dried extract in HPLC-grade Methanol or DMSO.

  • Inject onto a C18 Reversed-Phase column.

  • Elute using a gradient of Water/Acetonitrile (both containing 0.05% TFA)[5].

  • Validation Check: Rugulosin will elute as a sharp peak with maximum UV absorbance responses at 210 nm[5] and 260 nm[8]. Compare the peak area against a standard curve generated from a verified rugulosin analytical standard.

References

  • Studies in the biochemistry of micro-organisms. 95. Rugulosin, a crystalline colouring matter of Penicillium rugulosum Thom. scispace.com. [Link]

  • Rugulosin. Grokipedia. [Link]

  • Total Syntheses of 2,2'-epi-Cytoskyrin A, Rugulosin, and the Alleged Structure of Rugulin. acs.org. [Link]

  • New Rugulosins, Anti-MRSA Antibiotics, Produced by Penicillium radicum FKI-3765-2. acs.org. [Link]

  • Simultaneous Extraction and Fractionation and Thin Layer Chromatographic Determination of 14 Mycotoxins in Grains. oup.com.[Link]

  • Mycotoxin Risk Determination - Measuring the Potential for Patient Exposure with Antithrombin Alfa Sourced from Transgenic Goat Milk. contentstack.com.[Link]

  • Chemotaxonomic Exploration of Fungal Biodiversity for Polyketide Natural Food Colorants. dtu.dk. [Link]

Sources

Optimization

Technical Support Center: Rugulosin Chromatography &amp; Mobile Phase Optimization

Welcome to the Advanced Chromatography Support Center. This hub is designed for analytical scientists, researchers, and drug development professionals tasked with the isolation, quantification, and structural confirmatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This hub is designed for analytical scientists, researchers, and drug development professionals tasked with the isolation, quantification, and structural confirmation of rugulosin—a highly hydrophobic bis-anthraquinone mycotoxin.

Because rugulosin possesses a complex rigid structure with multiple phenolic hydroxyl groups, achieving symmetrical peak shapes and optimal ionization efficiency requires precise control over mobile phase thermodynamics and acid-base chemistry. This guide provides field-proven troubleshooting FAQs, self-validating protocols, and mechanistic insights to ensure robust LC-MS and HPLC-UV workflows.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does rugulosin exhibit severe peak tailing on standard C18 columns, and how can the mobile phase correct this?

Causality & Mechanism: Rugulosin (C30H22O10) contains multiple phenolic hydroxyl groups. In a neutral mobile phase, these weakly acidic groups can partially ionize or act as strong hydrogen-bond donors, interacting with unreacted residual silanols on silica-based C18 stationary phases. This secondary ion-exchange/hydrogen-bonding mechanism disrupts pure hydrophobic partitioning, leading to severe peak tailing. Solution: You must lower the mobile phase pH below the pKa of rugulosin's most acidic phenolic groups. Adding an acidic modifier—such as 0.1% formic acid or 1% acetic acid—ensures the molecule remains fully protonated and neutral during the chromatographic run. This forces the analyte to interact with the stationary phase exclusively via hydrophobic forces, yielding a sharp, symmetrical peak[1].

Mechanism Rugulosin Rugulosin (Bis-anthraquinone) Multiple Phenolic -OH HighPH Neutral/High pH Mobile Phase (Ionized Phenolates) Rugulosin->HighPH LowPH Low pH Mobile Phase (< pKa) (Protonated Phenols) Rugulosin->LowPH Tailing Secondary Interactions with Silanols -> Peak Tailing HighPH->Tailing Sharp Pure Hydrophobic Partitioning -> Sharp Symmetrical Peak LowPH->Sharp

Effect of mobile phase pH on rugulosin ionization and peak shape.

Q2: Should I use Methanol or Acetonitrile as the organic modifier for LC-MS analysis?

Causality & Mechanism: While both solvents are viable, acetonitrile (MeCN) is generally preferred for untargeted metabolomics and high-throughput profiling of fungal extracts containing rugulosin[2]. Acetonitrile is an aprotic solvent that provides superior resolution for rigid, conjugated aromatic systems like bis-anthraquinones. Furthermore, MeCN/water mixtures generate significantly lower backpressure than Methanol/water mixtures at intermediate gradient compositions, allowing for higher flow rates on UHPLC systems. Exception: If you are developing a method that brackets a wide range of mycotoxin hydrophobicities (e.g., from highly hydrophilic deoxynivalenol to highly hydrophobic rugulosin), a methanol gradient (10% to 97%) buffered with 5 mM ammonium acetate and 1% acetic acid can provide excellent tunable selectivity[3].

Q3: How do I optimize the mobile phase for both UV detection and ESI-MS/MS sensitivity simultaneously?

Causality & Mechanism: UV detection (typically at 260 nm or 389 nm) requires a mobile phase with low background absorbance, while Electrospray Ionization (ESI) requires volatile buffers that promote efficient droplet desolvation and ion ejection. Solution: Use a mobile phase system of 5 mM ammonium acetate with 1% acetic acid [3]. The acetic acid maintains the low pH needed for sharp UV peaks, while the ammonium acetate provides the ionic strength necessary to stabilize the Taylor cone in the ESI source. This combination is particularly effective for detecting rugulosin in negative ESI mode, yielding a strong deprotonated precursor ion [M−H]− at m/z 541.1[4].

Part 2: Self-Validating Mobile Phase Optimization Protocol

To ensure absolute trustworthiness in your analytical results, the following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that mathematically verifies the thermodynamic compatibility of your mobile phase before any biological samples are injected.

Step 1: Mobile Phase Preparation & System Equilibration
  • Aqueous Phase (A): Dissolve 385 mg of LC-MS grade ammonium acetate in 1.0 L of ultrapure water (18.2 MΩ·cm). Add 10.0 mL of glacial acetic acid. Mix thoroughly and sonicate for 5 minutes to degas.

  • Organic Phase (B): Add 10.0 mL of glacial acetic acid to 1.0 L of LC-MS grade Methanol (or Acetonitrile).

  • Equilibration: Purge the LC lines and equilibrate the C18 column (e.g., 100 x 2.1 mm, 1.9 µm) at 10% B for 15 column volumes until the delta pressure is < 10 bar and the UV baseline is flat.

Step 2: Gradient Execution

Program the following linear gradient profile to elute rugulosin, which is highly hydrophobic and will elute late in the run[2]:

  • 0.0 – 0.5 min: Hold at 10% B

  • 0.5 – 5.0 min: Linear ramp from 10% B to 98% B

  • 5.0 – 7.0 min: Hold at 98% B (Rugulosin typically elutes in this highly organic window)

  • 7.0 – 7.1 min: Drop to 10% B

  • 7.1 – 10.0 min: Re-equilibration at 10% B

Step 3: The Self-Validation Check (System Suitability Test)

Inject a 1 µg/mL rugulosin reference standard. Before proceeding to sample analysis, you must calculate the Peak Asymmetry Factor ( As​ ) at 10% peak height:

  • Formula: As​=b/a (where a is the front half width and b is the back half width of the peak).

  • Validation Gate:

    • If As​ is between 0.95 and 1.20 : The mobile phase pH is successfully suppressing silanol interactions. Proceed to sample analysis.

    • If As​ > 1.20 (Tailing) : The protocol halts. The mobile phase has lost buffering capacity or the column is degraded. Corrective Action: Remake Phase A with fresh acetic acid or replace the column.

Workflow Start Start Optimization Aqueous Aqueous Phase (A) Water + 5mM NH4OAc + 1% AcOH Start->Aqueous Organic Organic Phase (B) MeOH + 1% AcOH Start->Organic Gradient Execute Gradient 10% -> 98% B Aqueous->Gradient Organic->Gradient Evaluate Evaluate Chromatography Peak Asymmetry (As) Gradient->Evaluate Valid Validated Method As < 1.2, Proceed to Samples Evaluate->Valid Pass SST Invalid Protocol Halt Remake Buffer / Check Column Evaluate->Invalid Fail SST Invalid->Aqueous Corrective Action

Workflow for self-validating rugulosin mobile phase optimization.

Part 3: Quantitative Data & Method Parameters

To facilitate rapid method transfer, the following tables summarize the critical physicochemical properties of rugulosin and the optimized mobile phase parameters derived from authoritative literature.

Table 1: Physicochemical & Detection Properties of Rugulosin

PropertyValue / ConditionChromatographic Implication
Molecular Formula C30H22O10[4]High molecular weight (542.5 g/mol ); requires high organic phase to elute.
Hydrophobicity Highly HydrophobicElutes very late on reversed-phase C18 columns; prone to carryover.
UV Absorbance Max 260 nm, 389 nm[1][3]Allows for dual-wavelength UV/DAD monitoring alongside MS.
ESI-MS Polarity Negative Mode (Preferred)Yields [M−H]− at m/z 541.114 due to facile deprotonation of phenols[4].

Table 2: Recommended Mobile Phase Compositions by Application

Application GoalPhase A (Aqueous)Phase B (Organic)Key Advantage
High-Throughput LC-MS Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidLowest backpressure; excellent positive/negative ESI switching[2].
Broad Mycotoxin Screening 5 mM NH4OAc + 1% Acetic AcidMethanol + 1% Acetic AcidSuperior tunable selectivity for bracketing hydrophilic to hydrophobic toxins[3].
Preparative HPLC / Isolation Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidVolatile additives allow for easy lyophilization of the purified rugulosin fraction[1].

References

  • (+)-Rugulosin | C30H22O10 | CID 62769 - PubChem - NIH Source: nih.gov URL:[Link]

  • Mycotoxin Risk Determination: Measuring the Potential for Patient Exposure with Antithrombin Alfa Sourced from Transgenic Goat Milk Source: bioprocessintl.com URL:[Link]

  • Analysis of radical scavenging active components in the fermented mycelia of Ophiocordyceps formosana Source: tandfonline.com URL:[Link]

  • High-Throughput Profiling of Microbial Extracts | Journal of Natural Products Source: acs.org URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Rugulosin Solubility Issues in Aqueous Cell Culture Media

Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of rugulosin. Rugulosin (both (+) and (-) enantiomers) is a complex bisanthraquinone fungal meta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of rugulosin. Rugulosin (both (+) and (-) enantiomers) is a complex bisanthraquinone fungal metabolite isolated from Penicillium species. While it demonstrates remarkable therapeutic potential—acting as an HIV-1 integrase inhibitor and a potent pro-apoptotic agent targeting PI3K/AKT/MAPK pathways in cancer models [1]—its rigid, multicyclic hydrophobic core results in notoriously poor aqueous solubility [2].

When transitioning from organic stock solutions to aqueous cell culture media, researchers often experience rapid compound precipitation. This leads to inaccurate dosing, irreproducible IC50 values, and compromised scientific integrity. This guide provides field-proven, mechanistically grounded solutions to ensure the stable delivery of rugulosin to your cell models.

Data Presentation: Solubility & Solvent Compatibility

Before troubleshooting, it is critical to understand the thermodynamic limits of the compound and the biological limits of your assay.

Table 1: Rugulosin Solubility Profile in Common Solvents

SolventEstimated Solubility LimitSuitability for in vitro StockMechanistic Rationale
Water / PBS < 0.1 mg/mLPoor (Not recommended)Lack of polar functional groups prevents hydration shell formation[3].
DMSO ≥ 25 mg/mLExcellent (Preferred)Disrupts intermolecular hydrogen bonding of the bisanthraquinone [4].
Ethanol ~ 10 mg/mLGood (Alternative)Lower dielectric constant than water, but highly volatile[4].
DMF ≥ 20 mg/mLModerateGood solubility, but high baseline cytotoxicity restricts downstream use[4].

Table 2: Maximum Tolerated DMSO Concentrations by Cell Type

Cell Line / TypeMax DMSO (v/v)Biological Consequence of Exceedance
HepG2 (Hepatocytes) 0.5%Tolerates standard vehicle controls without significant metabolic shifts[5].
K562 (Leukemia) 0.1% - 0.2%Prone to solvent-induced differentiation and baseline apoptosis [1].
Primary Fibroblasts 0.1%High sensitivity to solvent toxicity; membrane fluidization occurs.
Sf9 (Insect Cells) 0.5%Robust tolerance; ideal for bioinsecticide activity assays[6].
Troubleshooting Guide & FAQs

Q1: Why does rugulosin instantly turn cloudy and precipitate when I pipette my DMSO stock into the cell culture media? A1: This is a classic case of "solvent shock." When a highly concentrated DMSO stock of a hydrophobic compound like rugulosin is rapidly introduced to an aqueous environment, the DMSO diffuses into the water faster than the rugulosin can disperse. This localized depletion of the organic carrier causes the local concentration of rugulosin to exceed its thermodynamic solubility limit, leading to rapid nucleation and irreversible crystallization.

Q2: How can I prevent this precipitation while keeping the final DMSO concentration below 0.5%? A2: You must manipulate the kinetics of dispersion. First, use a highly concentrated stock (e.g., 20-50 mM) so that the volume added is microscopic. Second, pre-warm your aqueous media to 37°C to temporarily increase the kinetic solubility limit. Third, use the "dropwise-vortex" method: introduce the compound slowly into a rapidly moving vortex of media. This mechanically shears the droplet, ensuring instantaneous infinite dilution before nucleation can occur.

Q3: My assays are showing inconsistent IC50 values, and I suspect my compound is being lost during sterile filtration. What is happening? A3: You are likely using Polyethersulfone (PES) or Cellulose Acetate filters. Highly hydrophobic molecules like rugulosin engage in non-specific hydrophobic interactions with these membrane materials, effectively stripping the compound out of your media. To fix this, you must switch to Polytetrafluoroethylene (PTFE) or low-protein-binding Polyvinylidene Fluoride (PVDF) filters, which lack the surface chemistry that traps bisanthraquinones.

Q4: Can I use carrier proteins to stabilize rugulosin in serum-free assays? A4: Yes. If you are working in serum-free conditions, the absence of endogenous carrier proteins (like albumin) exacerbates precipitation. Supplementing your media with 0.1% to 0.5% Bovine Serum Albumin (BSA) provides hydrophobic pockets that sequester and stabilize the rugulosin monomers, acting as a thermodynamic sink that prevents aggregation.

Experimental Protocols: Self-Validating Workflows
Protocol 1: Preparation of a 20 mM Master Stock

Causality: Creating a high-concentration stock minimizes the final solvent volume required, protecting cells from DMSO-induced artifacts.

  • Equilibration: Allow the lyophilized rugulosin vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Why? Prevents ambient moisture condensation, which would degrade the stock via hydrolysis or localized precipitation.

  • Reconstitution: Add anhydrous, cell-culture grade DMSO directly to the vial to achieve a 20 mM concentration (e.g., 1.08 mL DMSO for 11.8 mg of (-)-rugulosin).

  • Dissolution: Vortex gently for 60 seconds. Do not sonicate extensively, as excessive cavitation can generate localized heat and free radicals that degrade the compound.

  • Storage: Aliquot into single-use amber microcentrifuge tubes (rugulosin is light-sensitive) and store at -20°C[4].

Protocol 2: The "Warm-Dilute" Aqueous Integration Method

Causality: This method overcomes the nucleation barrier by combining thermal kinetic energy with mechanical shear force.

  • Pre-warm Media: Warm the required volume of complete cell culture media (containing 10% FBS or 0.5% BSA) to 37°C in a water bath.

  • Vortex Setup: Place the tube of pre-warmed media on a vortex mixer set to medium-high speed.

  • Dropwise Addition: Using a low-retention pipette tip, add the required volume of the 20 mM DMSO stock dropwise directly into the center of the vortex (avoiding the plastic walls). Validation Check: The media should remain optically clear. If turbidity is observed, the addition was too rapid.

  • Sterile Filtration: Pass the formulated media through a 0.22 µm PTFE syringe filter. Validation Check: Measure the absorbance of the media pre- and post-filtration at the compound's lambda max (approx. 388 nm) to confirm 100% recovery.

Visualizations

Workflow N1 Weigh Rugulosin (Hydrophobic Bisanthraquinone) N2 Dissolve in 100% DMSO (10-50 mM Stock) N1->N2 N4 Dropwise Addition Under Constant Vortexing N2->N4 N3 Pre-warm Aqueous Media (37°C, Optional BSA) N3->N4 N5 Sterile Filter (0.22 µm PTFE, NOT PES) N4->N5 N6 Final Working Solution (DMSO < 0.5%) N5->N6

Workflow for formulating aqueous rugulosin media without precipitation.

Pathway RUG Rugulosin A PI3K PI3K / AKT1 Pathway RUG->PI3K Inhibits MAPK MAPK14 (p38α) RUG->MAPK Modulates CASP Caspase-3 Activation PI3K->CASP Downregulates MAPK->CASP Activates PARP PARP-1 Cleavage CASP->PARP Cleaves APO Cancer Cell Apoptosis PARP->APO Induces

Rugulosin A mechanism of action targeting PI3K/AKT/MAPK apoptotic pathways.

References
  • Dimeric Anthraquinone Rugulosin A Induces Apoptosis in Lung Adenocarcinoma and Targets PI3K/AKT/MAPK Pathways In Silico . ACS Omega.[Link]

  • Rugulosin + form . Bioaustralis Fine Chemicals.[Link]

Sources

Optimization

Rugulosin Technical Support Center: Preventing Thermal Degradation During Sample Preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical discrepancies in mycotoxin quantification—specifically with (+)-rugulosin.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical discrepancies in mycotoxin quantification—specifically with (+)-rugulosin. Rugulosin is a cage-structured bisanthraquinone pigment naturally produced by fungi such as Penicillium rugulosum[1]. While it is highly stable under optimal storage conditions, its complex molecular architecture makes it acutely susceptible to thermal degradation during sample extraction and concentration.

This guide provides the mechanistic causality behind these failures and delivers field-proven, self-validating protocols to ensure absolute scientific integrity in your assays.

Frequently Asked Questions (FAQs): The Chemistry of Degradation

Q: Why does my rugulosin extract turn brownish-red during solvent evaporation? A: (+)-Rugulosin is naturally a bright yellow crystalline solid[1]. A color shift to a brownish-red quinoid indicates structural degradation[2]. This is primarily triggered by thermal stress or drying environments during solvent removal[2]. The heat provides the activation energy required to break the delicate bonds of its "skyrane" cage structure.

Q: What are the specific chemical products of rugulosin thermal degradation? A: When subjected to elevated temperatures, the bisanthraquinone core undergoes cleavage, yielding monomeric anthraquinones. Specifically, thermal decomposition yields 4,5,7-trihydroxy-2-methylanthraquinone (emodin) and 4,5-dihydroxy-2-methylanthraquinone (chrysophanol)[3]. If you observe unexpected emodin or chrysophanol peaks in your UHPLC-MS/MS chromatograms, your sample preparation method is likely too hot.

Q: Can I use a standard rotary evaporator set to 40°C–50°C for rugulosin? A: It is highly discouraged. While generic multi-mycotoxin methods often employ 40°C for solvent evaporation[4], rugulosin is exceptionally heat-sensitive. Localized heating on the flask walls will induce tautomerization and cleavage. We strongly recommend nitrogen blowdown at <30°C or lyophilization.

Quantitative Data: Temperature Impact on (+)-Rugulosin Stability

To guide your experimental design, the following table summarizes the stability of (+)-rugulosin across different temperature thresholds.

Table 1: Temperature-Dependent Stability Profile of (+)-Rugulosin

Temperature ConditionExposure TimeObserved Stability / Degradation StateMechanistic Outcome
-20°C (Dark) ≥ 4 YearsHighly Stable (≥98% purity)[5]Kinetic energy is too low to overcome the activation barrier for cage cleavage.
4°C (Solution) 1-2 WeeksStableMinimal degradation; suitable for short-term autosampler storage.
25°C (Ambient) DaysModerately StableSlow tautomerization begins; light exposure accelerates conversion.
40°C - 60°C HoursSignificant DegradationThermal stress initiates cleavage; extract turns brownish-red[2].
>300°C (Pyrolysis) MinutesComplete DecompositionTotal cleavage into emodin and chrysophanol monomers[3].

Troubleshooting Guide: Validated Cold Extraction Protocol

Problem: Low recovery, poor reproducibility, or unexpected monomeric peaks during the quantification of (+)-rugulosin. Root Cause: Thermal stress and/or alkaline conditions during the extraction, filtration, or evaporation phases.

To prevent degradation, implement the following Self-Validating Cold Extraction Protocol .

Step-by-Step Methodology

Step 1: Cryogenic Matrix Pulverization

  • Action: Grind the fungal mycelium or agricultural sample using a cryogenic mill (liquid nitrogen).

  • Causality: Standard blenders generate significant frictional heat. Cryo-milling keeps the matrix well below the degradation threshold and halts enzymatic activity.

Step 2: Cold Solvent Extraction

  • Action: Add a pre-chilled (-20°C) extraction solvent mixture of Acetonitrile/Water/Acetic Acid (79:20:1, v/v/v)[4]. Extract on a rotary shaker at 4°C for 90 minutes.

  • Causality: The slight acidification (1% acetic acid) stabilizes the phenolic hydroxyl groups of rugulosin, preventing base-catalyzed tautomerization. The cold solvent prevents thermal cleavage. Do NOT use ultrasonic baths unless the temperature is strictly monitored, as cavitation generates localized heat.

Step 3: Clarification

  • Action: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

Step 4: Low-Temperature Solvent Evaporation (CRITICAL)

  • Action: Evaporate the solvent using a gentle nitrogen stream (blowdown) at room temperature (<30°C) or via lyophilization.

  • Causality: Prolonged exposure to >40°C in a rotary evaporator drives the conversion of rugulosin into its brownish-red quinoid degradation products[2].

Step 5: Reconstitution and Self-Validation

  • Action: Reconstitute the dried extract in pure Dimethyl Sulfoxide (DMSO) or Methanol[6]. Immediately store in amber vials at -20°C[5].

  • Self-Validating System: Visually inspect the reconstituted extract. A successful, non-degraded extraction will yield a bright yellow solution. If the solution shifts to a brownish-red hue, thermal degradation has occurred, and the sample must be discarded.

Workflow Visualization

The following diagram maps the critical thermal divergence points in the rugulosin sample preparation workflow.

RugulosinWorkflow Start Raw Sample Matrix (Fungal Culture / Cereals) CryoMilling Cryogenic Milling (Prevents frictional heating) Start->CryoMilling ColdExtract Cold Solvent Extraction (Pre-chilled ACN/H2O/AcOH at 4°C) CryoMilling->ColdExtract Centrifuge Centrifugation (4°C) & Supernatant Collection ColdExtract->Centrifuge Split Evaporation Method? Centrifuge->Split Rotovap Rotary Evaporation (Bath >40°C) Split->Rotovap High Heat N2Blow N2 Blowdown (<30°C) or Lyophilization Split->N2Blow Low Heat Degradation Thermal Cleavage (Yields Emodin & Chrysophanol) Rotovap->Degradation Recon Reconstitution in DMSO (Store at -20°C, Dark) N2Blow->Recon Analysis UHPLC-MS/MS Analysis (Intact Cage-Structure) Recon->Analysis

Workflow for Rugulosin Extraction: Highlighting the critical thermal divergence point.

References

  • Title: Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones | Journal of the American Chemical Society Source: acs.org URL: [Link]

  • Title: (+)-Rugulosin - Lifeasible Source: lifeasible.com URL: [Link]

  • Title: Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC Source: nih.gov URL: [Link]

  • Title: Risk Determination of Potential Mycotoxin Exposure to Patients: Testing Recombinant Human Factor VII from Transgenic Rabbits - BioProcess International Source: bioprocessintl.com URL: [Link]

  • Title: Studies in the biochemistry of micro-organisms. 95. Rugulosin, a crystalline colouring matter of Penicillium rugulosum Thom - SciSpace Source: scispace.com URL: [Link]

Sources

Troubleshooting

Technical Support Center: Rugulosin-DMSO Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with rugulosin dissolved in dimethyl sulfoxide (DMSO). Here, we address common questions and troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with rugulosin dissolved in dimethyl sulfoxide (DMSO). Here, we address common questions and troubleshooting scenarios to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section covers the most common inquiries regarding the handling and storage of rugulosin-DMSO solutions.

1. What is the recommended solvent for rugulosin?

Rugulosin is soluble in several organic solvents, including DMSO, acetone, ethanol, and methanol.[1] For most in vitro and cell-based assays, high-purity, anhydrous DMSO is the solvent of choice due to its excellent solubilizing properties and compatibility with many experimental systems.

2. How should I prepare a stock solution of rugulosin in DMSO?

To prepare a stock solution, it is recommended to use anhydrous DMSO to minimize water absorption, which can affect compound stability.[2] The process should be carried out in a clean, dry environment. For accurate concentration, especially for potent compounds like rugulosin, it is advisable to weigh out the solid compound and dissolve it directly in the appropriate volume of DMSO.

3. What are the optimal storage conditions for a rugulosin-DMSO stock solution?

For long-term storage, it is recommended to store rugulosin-DMSO stock solutions at -20°C or lower.[1] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound over time.[2] Additionally, solutions should be protected from light.[1]

4. What is the expected long-term stability of rugulosin in DMSO?

While specific long-term stability data for rugulosin in DMSO solution is not extensively published, the solid form of rugulosin is stable for at least one year when stored at -20°C.[1] For solutions, general studies on compound stability in DMSO suggest that storage at -20°C can preserve many compounds for months to years. However, stability is compound-specific.[3][4] For critical applications, it is best practice to use freshly prepared solutions or to re-qualify the concentration and purity of the stock solution after prolonged storage.

5. Can I store my rugulosin-DMSO solution at 4°C or room temperature?

Short-term storage at 4°C may be acceptable for a few days, but for longer periods, -20°C is recommended. Storing diverse compound libraries in DMSO at room temperature has been shown to lead to significant degradation over several months.[5] Given that rugulosin is a mycotoxin, a class of compounds that can be sensitive to environmental conditions, prolonged storage at room temperature is strongly discouraged.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with rugulosin-DMSO solutions.

Issue 1: Precipitate Formation in the Stock Solution

Scenario: You thaw your frozen rugulosin-DMSO stock solution and observe a precipitate.

Potential Causes and Solutions:

  • Incomplete Dissolution: The compound may not have been fully dissolved initially.

    • Solution: Gently warm the solution to room temperature and vortex thoroughly. Sonication in a water bath for a short period can also aid in re-dissolving the precipitate.

  • Supersaturation: The initial concentration may have been too high, leading to precipitation upon cooling.

    • Solution: If the precipitate does not re-dissolve with warming and vortexing, the solution may be supersaturated. Consider preparing a new stock solution at a slightly lower concentration.

  • Water Contamination: DMSO is highly hygroscopic and can absorb moisture from the atmosphere, which can reduce the solubility of some compounds.[2]

    • Solution: Ensure you are using anhydrous DMSO and minimize the exposure of your stock solution to air. When aliquoting, work quickly and in a dry environment.

Issue 2: Inconsistent or Unexpected Experimental Results

Scenario: You are observing a loss of biological activity or variability in your experimental results over time when using the same rugulosin stock solution.

Potential Causes and Solutions:

  • Compound Degradation: Rugulosin may be degrading in the DMSO solution due to improper storage.

    • Solution: Prepare a fresh stock solution from solid rugulosin. To verify if degradation is the issue, you can compare the activity of the old stock solution with the fresh one. For rigorous confirmation, analytical techniques like HPLC can be used to assess the purity and concentration of the old stock.

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the main stock solution can introduce moisture and accelerate degradation.[2]

    • Solution: Always aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Light Exposure: The supplier recommends protecting rugulosin solutions from light.[1] Photosensitive compounds can degrade upon exposure to light.

    • Solution: Store your aliquots in amber vials or wrap clear vials in aluminum foil to protect them from light.

Data on General Compound Stability in DMSO

While specific quantitative data for rugulosin in DMSO is limited, the following table summarizes general findings from studies on the stability of diverse compound libraries in DMSO. This can serve as a guideline for best practices.

Storage ConditionTimeframeExpected Stability (General Compounds)
Room Temperature3 monthsApproximately 92% of compounds remain stable.[5]
Room Temperature6 monthsApproximately 83% of compounds remain stable.[5]
Room Temperature1 yearApproximately 52% of compounds remain stable.[5]
4°C with 10% water2 yearsApproximately 85% of compounds remain stable.[4]
-15°C with freeze-thaw11 cyclesNo significant compound loss was observed for most compounds.[2]

Experimental Protocols

Protocol 1: Preparation of a Rugulosin-DMSO Stock Solution
  • Materials:

    • Rugulosin (solid)

    • Anhydrous DMSO (high purity)

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the solid rugulosin to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of rugulosin using a calibrated analytical balance.

    • Transfer the weighed rugulosin to a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes in a room temperature water bath.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected vials.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or below.

Protocol 2: Assessing the Stability of a Rugulosin-DMSO Stock Solution by HPLC-UV

This protocol provides a general framework. Specific parameters such as the column, mobile phase, and wavelength should be optimized for your system.

  • Materials:

    • Rugulosin-DMSO stock solution (to be tested)

    • Freshly prepared rugulosin-DMSO standard solution of known concentration

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • HPLC-grade solvents (e.g., acetonitrile, water with formic acid)

  • Procedure:

    • Initial Analysis (Time 0):

      • Prepare a fresh standard solution of rugulosin in DMSO.

      • Dilute an aliquot of your stock solution to be tested and the fresh standard to the same concentration within the linear range of the detector.

      • Analyze both samples by HPLC-UV.

      • Record the peak area of the rugulosin peak for both the test and standard solutions. The peak areas should be comparable.

    • Stability Testing at Subsequent Time Points:

      • Store the aliquots of your stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

      • At each scheduled time point (e.g., 1 week, 1 month, 3 months), retrieve an aliquot.

      • Prepare a fresh standard solution.

      • Dilute and analyze the aged stock and the fresh standard as described in step 1.

    • Data Analysis:

      • Calculate the percentage of rugulosin remaining in the aged stock solution relative to the fresh standard at each time point using the following formula: % Remaining = (Peak Area of Aged Sample / Peak Area of Fresh Standard) * 100

      • Plot the % remaining against time to visualize the degradation kinetics.

Visualizations

Workflow for Preparing and Storing Rugulosin-DMSO Stock Solutions

G cluster_prep Preparation cluster_storage Storage weigh Weigh Solid Rugulosin dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot Transfer to Storage protect Protect from Light aliquot->protect freeze Store at -20°C or Lower protect->freeze

Caption: Workflow for preparing and storing rugulosin-DMSO stock solutions.

Troubleshooting Logic for Precipitate in Stock Solution

G cluster_causes Potential Causes cluster_solutions Solutions start Precipitate Observed in Thawed Stock warm_vortex Warm to RT and Vortex/Sonicate start->warm_vortex check_dissolved Does it Dissolve? warm_vortex->check_dissolved yes_dissolved Use Solution (Likely Incomplete Dissolution Initially) check_dissolved->yes_dissolved Yes no_dissolved Precipitate Remains check_dissolved->no_dissolved No supersaturated Supersaturation no_dissolved->supersaturated water Water Contamination no_dissolved->water new_stock Prepare New Stock at Lower Concentration supersaturated->new_stock check_dmso Use Anhydrous DMSO and Minimize Air Exposure water->check_dmso

Caption: Troubleshooting logic for precipitate in rugulosin-DMSO stock.

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. D., Glick, G. D., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., O'Hagan, K., & Sutherland, C. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. [Link]

  • Feger, D. (2014). Response to "How long can a compound be stable in DMSO for?". ResearchGate. [Link]

  • Engeloch, C., Schopfer, U., Colasson, B., Popov, M., Malifaud, V., & Gatto, B. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999–1006. [Link]

  • Semple, J. E., & Rhee, J. W. (2003). Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide. AAPS PharmSciTech, 4(4), E55. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Comparison Between Rugulosin and Other Bisanthraquinones

Bisanthraquinones represent a structurally diverse and biologically potent class of natural products characterized by the dimerization of anthraquinone monomers. While some members of this family are linked via a single...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Bisanthraquinones represent a structurally diverse and biologically potent class of natural products characterized by the dimerization of anthraquinone monomers. While some members of this family are linked via a single carbon-carbon bond, others, such as rugulosin , possess a highly complex, cage-like structural motif termed a "skyrane"[1]. Understanding the structural divergence between rugulosin and alternative bisanthraquinones—such as skyrin, luteoskyrin, and rubroskyrin—is critical for drug development professionals evaluating their pharmacological stability, mutagenicity, and biosynthetic pathways.

This guide objectively compares the structural, biosynthetic, and physicochemical properties of rugulosin against its bisanthraquinone counterparts, supported by field-proven experimental methodologies.

Structural and Biosynthetic Divergence

The structural complexity of bisanthraquinones is dictated by their biosynthetic pathways. is a mono-linked dimer formed by a single C5–C5′ bond between two emodin molecules[2]. In stark contrast, rugulosin A features a rigid, nonacyclic cage structure with eight contiguous stereocenters[1].

This structural divergence is governed by the rug gene cluster found in fungi such as Talaromyces sp. YE3016[2]. The enzyme RugG (a cytochrome P450 monooxygenase) catalyzes the radical coupling of emodin to form the closest skyrin precursor (CSP). At this critical junction, the pathway bifurcates:

  • Skyrin Pathway: CSP undergoes spontaneous tautomerization to form the planar, mono-linked skyrin[2].

  • Rugulosin Pathway: The aldo-keto reductase RugH hijacks CSP, reducing its ketone group. This reduction prevents tautomerization and forces the intermediate to undergo spontaneous intramolecular Michael additions, collapsing into the cage-structured rugulosin A[2].

Biosynthesis Emodin Emodin (Monomer) CSP Closest Skyrin Precursor (CSP) Emodin->CSP RugG (Cytochrome P450) Radical Coupling Skyrin Skyrin (Single C5-C5' Bond) CSP->Skyrin Spontaneous Tautomerization ReducedCSP Ketone-Reduced CSP CSP->ReducedCSP RugH (Aldo-Keto Reductase) Ketone Reduction Rugulosin Rugulosin A (Cage-Structured Bisanthraquinone) ReducedCSP->Rugulosin Spontaneous Intramolecular Michael Additions

Biosynthetic divergence of emodin into skyrin and rugulosin A via RugG and RugH enzymes.

Physicochemical and Biological Profiling

The structural rigidity of the skyrane core directly impacts the biological behavior of these molecules. Monomeric anthraquinones with 1–3 hydroxyl groups (e.g., emodin) are known to be strong mutagens in Salmonella typhimurium strains (TA2637 and TA100)[3]. However, dimerization drastically alters this profile. , including rugulosin, skyrin, luteoskyrin, and rubroskyrin, are distinctly non-mutagenic in these same assays[3].

Where these dimers differ significantly is in their redox stability . Rubroskyrin is highly susceptible to enzymatic reduction, whereas the rigid cage of rugulosin protects its quinone moieties from redox cycling[4].

Quantitative Comparison Table
CompoundStructural MotifLinkage TypeMutagenicity (Ames Test)NADH-Linked Redox Cycling (H₂O₂ Prod.)
Rugulosin Cage-like (Skyrane)Multiple C-C / C-ONon-mutagenicNegative (Stable)
Skyrin Planar DimerSingle C5-C5'Non-mutagenicNegative (Stable)
Luteoskyrin Modified DimerComplexNon-mutagenicNegative (Stable)
Rubroskyrin Modified DimerComplexNon-mutagenicPositive (Generates Superoxide)
Emodin (Control)MonomerN/AHighly MutagenicN/A

Experimental Methodologies

To objectively evaluate these compounds, researchers rely on highly specific synthetic and biochemical protocols. Below are the field-proven methodologies used to synthesize the skyrane core and evaluate its redox stability.

Protocol A: Biomimetic Total Synthesis Cascade (The "Cytoskyrin Cascade")

Developed by the Nicolaou group, this protocol synthesizes the complex rugulosin core from monomeric anthraquinones in a single, continuous cascade[1].

  • Preparation: Dissolve the monomeric anthraquinone precursor in CH₂Cl₂ at 25 °C.

  • Initiation: Add a catalytic amount of camphorsulfonic acid (CSA) to trigger the initial enolization and stereoselective dimerization into a heptacyclic intermediate.

  • Oxidative Collapse: Introduce excess MnO₂ and triethylamine (Et₃N, 10.0 equiv).

  • Thermal Drive: Heat the reaction mixture to 45 °C and stir for 36 hours.

  • Isolation: Purify the resulting nonacyclic dl-bisanthraquinone via chromatography.

  • Causality: The basic conditions (Et₃N) and controlled heating are specifically chosen to drive the oxidative collapse of the oxygen bridge and trigger two spontaneous intramolecular Michael reactions. This mimics the biological function of the RugH enzyme by forcing the intermediate into the thermodynamically stable cage structure[1].

  • Self-Validation: The protocol mandates an X-ray crystallographic analysis of the intermediate dl-bisanthraquinone prior to global deprotection. This definitively confirms the stereochemical identity of the eight contiguous stereocenters, ensuring the cascade proceeded correctly[1].

Protocol B: Microsomal Redox Activity and Biotransformation Assay

This assay determines the susceptibility of bisanthraquinones to undergo redox cycling, a primary driver of hepatotoxicity[4].

  • Microsome Isolation: Prepare rat liver microsomes and suspend them in a physiological buffer containing NADH to establish the redox system.

  • Substrate Introduction: Introduce the target bisanthraquinone (rugulosin, luteoskyrin, or rubroskyrin) into the microsomal suspension.

  • Incubation & Monitoring: Incubate the mixture while continuously monitoring dissolved oxygen consumption using a Clark-type oxygen electrode.

  • H₂O₂ Quantification: Measure hydrogen peroxide production spectrophotometrically.

  • Biotransformation Analysis: Extract the metabolites and analyze them via Thin Layer Chromatography (TLC) to identify stable biotransformation products.

  • Causality: Rat liver microsomes coupled with NADH are utilized to mimic in vivo hepatic metabolism. This setup tests whether the bisanthraquinone's quinone moieties are sterically accessible to cytochrome reductases. Rugulosin's rigid cage structure sterically hinders this interaction, preventing the autoxidation cycles seen in rubroskyrin[4].

  • Self-Validation: The system is self-validating through the secondary addition of superoxide dismutase (SOD). If H₂O₂ production accelerates upon SOD addition (as seen with rubroskyrin), it confirms that the primary reduction-autoxidation cycle is generating superoxide anions as an intermediate. The lack of SOD response for rugulosin validates its redox stability[4].

RedoxAssay Step1 Isolate Rat Liver Microsomes + Add NADH System Step2 Introduce Bisanthraquinone (Rugulosin, Luteoskyrin, or Rubroskyrin) Step1->Step2 Step3 Incubate with Dissolved Oxygen (Monitor O2 Consumption) Step2->Step3 Step4 Quantify H2O2 Production (Accelerated by SOD) Step3->Step4 Step5 Analyze Biotransformation via TLC & Spectrophotometry Step4->Step5

Workflow for evaluating NADH-linked redox interactions of bisanthraquinones in liver microsomes.

Mechanistic Insights: Structure-Function Causality

The comparative data reveals a profound structure-function relationship. The transition from a monomeric anthraquinone (emodin) to a dimeric structure eliminates the mutagenic properties associated with DNA intercalation[3]. However, not all dimers are equally stable.

While rubroskyrin acts as a substrate for cytochrome reductases—generating toxic active oxygen species—rugulosin does not[4]. The "skyrane" cage of rugulosin locks the molecule into a highly rigid conformation. This steric bulk physically prevents the NADH/microsome system from accessing and enzymatically reducing the quinone centers. Consequently, rugulosin bypasses the reduction-autoxidation cycle entirely, highlighting how nature utilizes complex intramolecular Michael additions (via the RugH pathway) to neutralize the inherent redox toxicity of anthraquinone metabolites[2].

References

  • Han, Y. B., et al. "Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones." Journal of the American Chemical Society, 2021.[Link]

  • Nicolaou, K. C., et al. "Total Syntheses of 2,2'-epi-Cytoskyrin A, Rugulosin, and the Alleged Structure of Rugulin." Journal of the American Chemical Society, 2007.[Link]

  • Ueno, Y., et al. "The redox reaction and biotransformation of rubroskyrin, a modified bis-anthraquione from Penicillium islandicum Sopp." PubMed, 1988.[Link]

  • Tikkanen, L., et al. "Mutagenicity of anthraquinones in the Salmonella preincubation test." Mutation Research, 1983.[Link]

Sources

Comparative

Comparing extraction efficiency of organic solvents for rugulosin

Comparative Guide: Evaluating Organic Solvents for the Extraction of Rugulosin As a Senior Application Scientist specializing in natural product isolation, I frequently encounter bottlenecks in the extraction of bisanthr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Evaluating Organic Solvents for the Extraction of Rugulosin

As a Senior Application Scientist specializing in natural product isolation, I frequently encounter bottlenecks in the extraction of bisanthraquinones. Rugulosin (C₃₀H₂₂O₁₀) is a highly hydroxylated, dimeric anthraquinone mycotoxin produced by fungi such as Penicillium rugulosum and Talaromyces wortmannii[1][2]. Due to its potent hepatotoxicity, antimicrobial properties, and recent applications as an anti-MRSA agent[3], obtaining high-purity rugulosin is critical for downstream biological evaluation.

This guide objectively compares the extraction efficiency of various organic solvents, providing the physicochemical causality behind solvent selection and self-validating protocols to ensure reproducible yields.

Physicochemical Rationale for Solvent Selection

Rugulosin’s molecular structure dictates its solubility profile. It features a highly conjugated, hydrophobic bisanthraquinone core paired with multiple polar phenolic hydroxyl groups[1][4]. This dual nature requires solvents that balance polarity.

  • Insolubility (The Defatting Principle): Rugulosin is practically insoluble in water and non-polar aliphatic hydrocarbons like n-hexane or light petroleum[5]. Therefore, hexane is the optimal solvent for defatting crude fungal biomass—it strips away interfering non-polar lipids without prematurely leaching the target metabolite.

  • Solubility (The Extraction Principle): Rugulosin dissolves readily in mid-polar to polar organic solvents, including acetone, ethyl acetate, methanol, and dimethyl sulfoxide (DMSO)[4][5].

  • pH Dependency: Because rugulosin contains acidic phenolic protons, its partition coefficient is highly pH-dependent. Under alkaline conditions, it ionizes and becomes water-soluble. Under acidic conditions (pH 4–5), the phenols are protonated, driving the molecule into the organic phase during liquid-liquid extraction[1].

G Solvent Solvent Selection NonPolar Non-Polar (Hexane) Solvent->NonPolar MidPolar Mid-Polar (Ethyl Acetate / Acetone) Solvent->MidPolar Polar Highly Polar (Aqueous Acetonitrile) Solvent->Polar Action1 Defatting (Rugulosin Insoluble) NonPolar->Action1 Action2 Target Extraction (High Yield & Selectivity) MidPolar->Action2 Action3 Multi-Toxin Profiling (High Matrix Effects) Polar->Action3

Rationale for solvent selection based on rugulosin's polarity and solubility profile.

Comparative Extraction Efficiency

The choice of solvent depends heavily on the sample matrix—whether you are extracting directly from solid fungal mycelium, partitioning from a liquid culture broth, or performing ultra-trace LC-MS/MS profiling.

Table 1: Quantitative and Qualitative Comparison of Extraction Solvents

Solvent SystemApplication PhaseExtraction Yield / EfficiencySelectivity & Matrix EffectsPrimary Use Case
Acetone Solid MyceliumVery High (5–21% dry weight)[1][5]Low Selectivity (co-extracts polar impurities)Bulk isolation from solid fungal biomass.
Ethyl Acetate Culture BrothHigh High Selectivity (excludes primary metabolites)[6]Liquid-liquid partitioning from fermentation broth.
MeOH/CH₂Cl₂/EtOAc (1:2:3) Micro-culturesModerate Moderate SelectivityHigh-throughput LC-MS screening[2].
Acetonitrile/Water/Acid (79:20:1) Food/Feed MatricesBroad-spectrum High Matrix Effects (signal suppression)[7]Multi-mycotoxin quantification.

Self-Validating Experimental Protocols

To guarantee scientific integrity, an extraction protocol must be a self-validating system. The following workflows detail the causality behind each step to prevent degradation and maximize yield.

Protocol A: Solid-Liquid Extraction from Fungal Mycelium (Acetone-Based)

Use this protocol when processing solid-state fermentations or separated mycelial mats.

  • Harvest & Lyophilization: Separate the mycelium from the culture broth via centrifugation. Lyophilize the biomass. Causality: Removing water prevents the formation of aqueous micro-environments that inhibit the penetration of organic solvents.

  • Defatting: Pulverize the dry mycelium and reflux with n-hexane (5 mL/g) for 2 hours. Filter and discard the hexane. Causality: Hexane removes triglycerides and non-polar sterols. Rugulosin remains entirely in the solid retentate[1].

  • Primary Extraction: Macerate the defatted mycelium in warm acetone (40–50 °C) for 2 hours. Critical Step: Perform this in a dark room or under yellow light. Causality: Rugulosin and its stereoisomer luteoskyrin are highly photosensitive; light exposure induces irreversible structural degradation[1]. Acetone is chosen here because it aggressively disrupts the cellular matrix, achieving yields up to 21% of dry weight in high-producing strains[5].

  • Concentration: Filter the extract and concentrate under reduced pressure at <40 °C. Avoid strong desiccation, as rugulosin must retain trace solvent to maintain its crystal structure[1].

Protocol B: Liquid-Liquid Partitioning of Culture Broth (Ethyl Acetate-Based)

Use this protocol for liquid submerged fermentations.

  • Acidification: Adjust the cell-free culture broth to pH 4.0–5.0 using 1% HCl. Causality: Protonating the phenolic hydroxyl groups of rugulosin neutralizes the molecule, drastically reducing its aqueous solubility and forcing it into the organic phase.

  • Partitioning: Add an equal volume of ethyl acetate (EtOAc) to the broth. Shake vigorously for 15 minutes and allow the phases to separate. Causality: EtOAc is immiscible with water and possesses the exact mid-range polarity needed to selectively extract secondary metabolites while leaving highly polar primary metabolites (sugars, amino acids) in the aqueous waste[6][8].

  • Desiccation & Concentration: Collect the upper EtOAc layer. Pass it through a bed of anhydrous sodium sulfate (Na₂SO₄) to remove micro-emulsions of water, then evaporate to dryness under vacuum.

G A Fungal Culture (e.g., P. rugulosum) B Centrifugation / Filtration A->B C Mycelium (Solid Phase) B->C D Culture Broth (Liquid Phase) B->D E Defatting (n-Hexane) C->E Remove Lipids G Liquid-Liquid Extraction (Ethyl Acetate, pH 4-5) D->G Partitioning F Solid-Liquid Extraction (Acetone, 40°C) E->F Extract Pigments H Crude Extract Pooling F->H G->H I Chromatography (Sephadex LH-20 / Silica) H->I Elution (MeOH/CHCl3) J Purified Rugulosin I->J

Workflow for the extraction and purification of rugulosin from fungal cultures.

Downstream Purification Note

Once the crude extract is obtained via Acetone or Ethyl Acetate, the standard purification method involves size-exclusion chromatography using Sephadex LH-20 (eluted with methanol or a methanol/chloroform gradient)[1]. Causality: Sephadex LH-20 separates molecules based on both size and polarity. Because rugulosin is a large dimer (MW 542.5 g/mol )[4], it easily separates from smaller monomeric anthraquinones (like emodin) without the irreversible chemisorption issues occasionally observed on bare silica gel.

References

  • Bouhet, J. C., et al. "Isolation and characterization of luteoskyrin and rugulosin, two hepatotoxic anthraquinonoids from Penicillium islandicum Sopp. and Penicillium rugulosum Thom." Journal of Agricultural and Food Chemistry. 1

  • Breen, J., et al. "Studies in the biochemistry of micro-organisms. 95. Rugulosin, a crystalline colouring matter of Penicillium rugulosum Thom." Biochemical Journal. 5

  • Sulyok, M., et al. "Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites." Analytical and Bioanalytical Chemistry. 7

  • Zhuravleva, O. I., et al. "Dichlorinated and Brominated Rugulovasines, Ergot Alkaloids Produced by Talaromyces wortmannii." Marine Drugs. 2

  • "Oral subchronic toxicity of (+)-2,2'epicytoskyrin a on male mice (Mus musculus)." BIO Web of Conferences.8

  • "Antioxidant Molecules from Marine Fungi: Methodologies and Perspectives." Marine Drugs. 6

  • "PRODUCT INFORMATION - (−)-Rugulosin." Cayman Chemical. 4

  • "New Rugulosins, Anti-MRSA Antibiotics, Produced by Penicillium radicum FKI-3765-2." Organic Letters. 3

Sources

Validation

The Mechanistic Divergence: In Vitro Efficacy vs. In Vivo Reality

Title: In Vitro vs. In Vivo Cytotoxicity Correlation for Rugulosin: A Comprehensive Evaluation Guide Executive Summary Rugulosin, a naturally occurring bisanthraquinone mycotoxin isolated from fungal species such as Peni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro vs. In Vivo Cytotoxicity Correlation for Rugulosin: A Comprehensive Evaluation Guide

Executive Summary Rugulosin, a naturally occurring bisanthraquinone mycotoxin isolated from fungal species such as Penicillium rugulosum and Aschersonia samoensis, presents a classic paradox in natural product drug discovery. While it exhibits potent, sub-micromolar cytotoxicity against various human cancer cell lines in vitro, its in vivo translation is complicated by pharmacokinetic hurdles and dose-dependent hepatotoxicity[1]. As drug development professionals, understanding the causality behind this discrepancy is critical. This guide provides an objective, data-driven comparison of rugulosin’s performance against alternative compounds and outlines robust, self-validating protocols for evaluating its in vitro-in vivo correlation (IVIVC).

In Vitro Efficacy: In controlled cellular environments, rugulosin A acts as a highly potent inducer of apoptosis. It selectively targets tumorigenic cells (e.g., HeLa, A549 lung adenocarcinoma, K562 leukemia) with IC50 values ranging from 0.138 to 1.475 μM[2]. The causality of this cytotoxicity stems from its modulation of the PI3K/AKT and MAPK signaling pathways. This modulation triggers the mitochondrial-dependent intrinsic apoptotic cascade, definitively characterized by Bcl-2 downregulation, executioner caspase-3/7 activation, and downstream PARP-1 cleavage[2].

In Vivo Reality: Despite its remarkable in vitro potency, rugulosin displays a highly divergent in vivo profile. At low-to-moderate therapeutic doses, it shows surprisingly weak systemic toxicity toward mammalian cells[1]. However, at subchronic high doses (e.g., an LD50 of ~4000 mg/kg in murine models), its lipophilic bisanthraquinone scaffold leads to severe hepatic hyperaccumulation. This sequestration results in liver fatty degeneration and necrosis, shifting the compound's mechanism from targeted tumor apoptosis to generalized hepatotoxicity.

Pathway Rugulosin Rugulosin A PI3K PI3K/AKT Pathway Rugulosin->PI3K Modulates MAPK MAPK Pathway Rugulosin->MAPK Modulates Mito Mitochondrial Stress (Bcl-2 Downregulation) PI3K->Mito MAPK->Mito Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c release PARP PARP-1 Cleavage Caspase->PARP Apoptosis Cancer Cell Apoptosis PARP->Apoptosis

Rugulosin A-induced intrinsic apoptotic signaling pathway via PI3K/AKT and MAPK modulation.

Comparative Cytotoxicity Profiles

To properly contextualize rugulosin's therapeutic window, we must benchmark it against structural analogs (like Skyrin) and reference chemotherapeutics (like Epothilone B). The table below summarizes the quantitative IVIVC gap.

CompoundPrimary SourceIn Vitro Cytotoxicity (IC50)In Vivo Toxicity / LD50IVIVC Status
Rugulosin A Penicillium / Aschersonia0.138–1.475 μM (Cancer lines)LD50 ~4000 mg/kg (Mice, PO); Hepatotoxic at high dosesDivergent : High in vitro potency, poor in vivo bioavailability due to liver accumulation.
Skyrin Aschersonia samoensis~9.6 μg/mL (Sf9 insect cells)Weak mammalian toxicityPoor : Limited mammalian efficacy both in vitro and in vivo.
Epothilone B Sorangium cellulosum< 0.1 μM (Broad spectrum)High systemic toxicityStrong : High in vitro potency directly translates to high systemic toxicity in vivo.
EpiA Endophytic fungi< 16 μg/mL (Cancer lines)LD50 > 4000 mg/kgModerate : Lower toxicity than rugulosin, but significantly less potent in vitro.

Self-Validating Experimental Workflows

To accurately map the correlation between cellular assays and animal models, researchers must employ self-validating experimental systems. A self-validating protocol utilizes intrinsic controls to ensure that observed effects are mechanistically sound and not artifacts of the assay environment.

Workflow Start Rugulosin Evaluation InVitro In Vitro Profiling (Cell Lines) Start->InVitro InVivo In Vivo Profiling (Murine Models) Start->InVivo MTT Cytotoxicity (MTT/CellTiter) Determine IC50 InVitro->MTT Apoptosis Apoptosis Assays (Caspase-Glo 3/7, WB) InVitro->Apoptosis Tox Subchronic Toxicity (LD50, AST/ALT levels) InVivo->Tox PK Pharmacokinetics (Liver Accumulation) InVivo->PK Correlation In Vitro - In Vivo Correlation Efficacy vs. Hepatotoxicity MTT->Correlation Apoptosis->Correlation Tox->Correlation PK->Correlation

Self-validating workflow for assessing the In Vitro-In Vivo Correlation (IVIVC) of Rugulosin.

Protocol A: In Vitro Multiplexed Cytotoxicity & Apoptosis Validation

Objective: Quantify cancer-specific cytotoxicity while confirming the exact apoptotic mechanism.

  • Cell Seeding & Treatment: Plate target cancer cells (e.g., A549 lung adenocarcinoma) and non-tumorigenic controls (e.g., L929 fibroblasts) at 1×104 cells/well in 96-well plates.

    • Causality & Self-Validation: Including L929 cells provides a baseline to calculate the Selectivity Index (SI). This intrinsically validates that observed cell death is cancer-specific rather than a result of generalized basal solvent toxicity[2].

  • Dose-Response (MTT Assay): Treat cells with rugulosin A (0.01 to 10 μM) for 48 hours. Measure absorbance at 570 nm to establish the IC50.

  • Mechanistic Confirmation (Caspase-Glo 3/7): In parallel wells, add Caspase-Glo 3/7 reagent.

    • Causality: Standard viability assays cannot distinguish between apoptosis and necrosis. Luminescent quantification of caspase 3/7 directly validates the intrinsic mitochondrial pathway engagement[2].

  • Protein Validation (Western Blot): Probe cell lysates for cleaved PARP-1 and downregulated Bcl-2.

    • Self-Validation: The dose-dependent cleavage of PARP-1 must directly correlate with the luminescent caspase peaks to confirm the execution phase of apoptosis.

Protocol B: In Vivo Hepatotoxicity & Pharmacokinetic Mapping

Objective: Evaluate systemic toxicity and identify the physiological bottlenecks (e.g., liver accumulation) causing the IVIVC gap.

  • Murine Dosing: Administer rugulosin A to male Mus musculus via oral gavage at escalating subchronic doses (e.g., 10, 50, 100 mg/kg/day) for 22 days.

  • Biochemical Liver Profiling: Collect serum on days 7, 14, and 22. Quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

    • Causality: Elevated AST/ALT are primary indicators of hepatocyte membrane leakage, directly measuring the off-target oxidative stress caused by the bisanthraquinone structure.

  • Histological Self-Validation: Euthanize subjects and perform H&E staining on liver sections.

    • Self-Validation: The biochemical AST/ALT spikes must be cross-validated with physical histological evidence of liver fatty degeneration or nuclear damage. This ensures the enzyme leak is definitively linked to rugulosin-induced tissue necrosis rather than transient metabolic stress.

  • Bioavailability Assessment: Use LC-MS/MS to quantify rugulosin concentrations in plasma versus liver homogenates.

    • Causality: A high Liver-to-Plasma concentration ratio explains the divergent IVIVC—demonstrating that the compound is sequestered in hepatic tissue before it can reach systemic tumor targets.

Conclusion and Strategic Outlook

The in vitro versus in vivo correlation for rugulosin serves as a critical case study in natural product drug discovery. While its sub-micromolar in vitro efficacy and selective apoptotic induction make it a highly attractive lead compound, its propensity for hepatic accumulation creates a significant translational barrier. Future development must focus on structural optimization—such as disrupting the bisanthraquinone symmetry to reduce liver sequestration—or employing targeted delivery systems (e.g., liposomal encapsulation) to bypass first-pass metabolism and align its in vivo performance with its promising in vitro potential.

References

  • Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. mdpi.com.
  • Dimeric Anthraquinone Rugulosin A Induces Apoptosis in Lung Adenocarcinoma and Targets PI3K/AKT/MAPK P
  • Oral subchronic toxicity of (+)-2,2'epicytoskyrin a on male mice (Mus musculus). bio-conferences.org.

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Rugulosin Biosynthesis Gene Cluster Knockouts

This guide provides an in-depth comparison of methodologies for validating gene knockouts within the rugulosin BGC, grounded in field-proven insights and experimental data. We will move beyond simple checklists to explai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of methodologies for validating gene knockouts within the rugulosin BGC, grounded in field-proven insights and experimental data. We will move beyond simple checklists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Rugulosin Biosynthetic Pathway: A Tale of Two Molecules

The biosynthesis of rugulosin A is intricately linked with that of another bisanthraquinone, skyrin. Both originate from a common precursor, emodin. The "rug" gene cluster in Talaromyces sp. YE3016 orchestrates this complex synthesis.[3] Understanding the key players in this pathway is fundamental to designing and validating knockout experiments. A disruption in an early pathway gene will have a drastically different metabolic footprint compared to a late-stage tailoring enzyme.

Below is a summary of the key identified genes in the rug cluster and their functions, which informs the expected outcomes of their deletion.[1][3]

GeneProposed FunctionExpected Phenotype upon Knockout
rugANon-reducing Polyketide Synthase (PKS)Abolished production of emodin, skyrin, and rugulosin A
rugBβ-lactamase-type ThioesteraseAbolished production of emodin, skyrin, and rugulosin A
rugEAnthrone OxygenaseAccumulation of emodin anthrone, reduced skyrin/rugulosin A
rugFDecarboxylaseAccumulation of endocrocin anthrone, reduced skyrin/rugulosin A
rugGCytochrome P450 monooxygenaseAbolished production of skyrin and rugulosin A; emodin may accumulate
rugHAldo-keto reductaseAbolished production of rugulosin A; skyrin production retained or increased

This intricate relationship between the genes and their metabolic products allows for a multi-tiered validation strategy. We can confirm the genetic modification at the DNA level and then corroborate this with the predicted chemical phenotype.

Rugulosin Biosynthesis Pathway cluster_precursor Precursor Synthesis cluster_emodin Emodin Formation cluster_dimerization Dimerization & Diversification Acetyl-CoA Acetyl-CoA Polyketide Intermediate Polyketide Intermediate Acetyl-CoA->Polyketide Intermediate rugA (PKS) Emodin Anthrone Emodin Anthrone Polyketide Intermediate->Emodin Anthrone rugB (Thioesterase) Endocrocin Anthrone Endocrocin Anthrone Emodin Emodin Endocrocin Anthrone->Emodin rugE (Oxygenase) rugF (Decarboxylase) Closest Skyrin Precursor (CSP) Closest Skyrin Precursor (CSP) Emodin->Closest Skyrin Precursor (CSP) rugG (P450) Skyrin Skyrin Closest Skyrin Precursor (CSP)->Skyrin Tautomerization Reduced CSP Reduced CSP Closest Skyrin Precursor (CSP)->Reduced CSP rugH (Reductase) Rugulosin A Rugulosin A Reduced CSP->Rugulosin A Spontaneous Michael Addition

Caption: Proposed biosynthetic pathway of skyrin and rugulosin A.

A Comparative Guide to Knockout Validation Methodologies

The validation of a gene knockout is a two-pronged approach: first, confirming the intended genetic modification (genotypic validation), and second, verifying the expected functional consequence, in this case, the alteration of the secondary metabolite profile (phenotypic validation). Each method offers distinct advantages in terms of speed, cost, and the conclusiveness of the data it provides.

Validation MethodTypePrincipleProsCons
PCR Screening GenotypicAmplification of genomic DNA regions to check for size changes or absence of the target gene.Fast, inexpensive, high-throughput.[4]Can produce false positives; does not confirm single integration.
Southern Blotting GenotypicHybridization of a labeled DNA probe to digested genomic DNA to detect specific fragments."Gold standard" for confirming single, targeted integration and absence of ectopic insertions.[5][6]Time-consuming, involves hazardous materials (radioisotopes), requires more DNA.[7]
RT-qPCR GenotypicQuantification of mRNA levels to confirm the absence of gene transcription.Confirms knockout at the expression level.[5]RNA is labile; requires careful sample preparation.
HPLC-UV/DAD PhenotypicSeparation and quantification of metabolites based on their physicochemical properties and UV absorbance.Robust, quantitative, widely available.[8]Less sensitive than MS; may not resolve co-eluting compounds.
LC-MS/MS PhenotypicSeparation by HPLC coupled with mass spectrometry for highly sensitive and specific detection and identification of metabolites.Extremely sensitive and specific; can identify unknown metabolites.[9]Higher equipment cost; requires more expertise for data analysis.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a comprehensive workflow for the creation and validation of a rug gene cluster knockout in a Talaromyces species.

Workflow for Gene Knockout Validation

Caption: Workflow for generating and validating a gene knockout.

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout in Talaromyces

This protocol is adapted from methodologies developed for Talaromyces and other filamentous fungi, utilizing a CRISPR-Cas9 system for targeted gene replacement.[2][10]

1. Construct Design:

  • Design a guide RNA (sgRNA) targeting a conserved region within the exon of your target rug gene (e.g., rugH).
  • Assemble the sgRNA expression cassette into a Cas9-expressing vector (e.g., an AMA1-based plasmid).
  • Create a gene-targeting substrate (repair template). This consists of a selection marker (e.g., hygromycin resistance, hph) flanked by ~1kb upstream and downstream homologous regions of the target gene.[11][12]

2. Protoplast Preparation:

  • Grow the wild-type Talaromyces strain in a suitable liquid medium.
  • Harvest the mycelia and digest the cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 1 M sorbitol).
  • Filter the resulting protoplasts through sterile miracloth and wash them with the osmotic stabilizer solution.

3. Transformation:

  • Co-transform the protoplasts with the Cas9/sgRNA vector and the gene-targeting substrate using a PEG-CaCl2 mediated method.[2]
  • Mix approximately 3 µg of each plasmid with 100 µL of protoplast suspension.
  • Add 100 µL of a solution containing 40% PEG, 1 M sorbitol, 50 mM Tris-HCl, and 10 mM CaCl2, pH 7.5. Incubate on ice for 15 minutes.
  • Add another 500 µL of the PEG solution and incubate at room temperature for 15 minutes.
  • Plate the transformation mixture onto regeneration agar containing the appropriate selection agent (e.g., 150 µg/mL hygromycin B) and an osmotic stabilizer.

4. Isolate Transformants:

  • Incubate the plates for 5-10 days until transformant colonies appear.
  • Isolate individual colonies and transfer them to fresh selective media to obtain pure cultures.
Protocol 2: Genotypic Validation by PCR Screening

This initial screen quickly identifies transformants where the knockout cassette has integrated at the target locus.[4][13]

1. Genomic DNA Extraction:

  • Grow small liquid cultures of the wild-type and putative transformants.
  • Harvest mycelia, freeze-dry or freeze with liquid nitrogen, and grind to a fine powder.
  • Extract genomic DNA using a standard fungal DNA extraction protocol (e.g., CTAB method or a commercial kit).

2. Primer Design:

  • Design three primer pairs for each knockout validation:
  • Pair A (Internal): Binds within the coding sequence of the target gene. This should yield a product in the wild-type but not in the knockout.
  • Pair B (5' Junction): One primer binds upstream of the 5' homology arm, and the other binds within the selection marker. This should only yield a product in a correct knockout.
  • Pair C (3' Junction): One primer binds within the selection marker, and the other binds downstream of the 3' homology arm. This should also only yield a product in a correct knockout.

3. PCR Amplification:

  • Perform PCR using genomic DNA from the wild-type and putative transformants as templates for all three primer pairs.
  • A typical reaction might contain: 0.5 µL genomic DNA, 10 µL 2X PCR Master Mix, 1 µL of each primer (10 µM), and nuclease-free water to a final volume of 20 µL.
  • Cycling conditions: 98°C for 5 min; 35-40 cycles of (98°C for 5s, 60-64°C for 5s, 72°C for 30s); final extension at 72°C for 5 min.[4]

4. Analysis:

  • Analyze the PCR products by agarose gel electrophoresis. A successful knockout will show no band with Pair A, but the expected size bands with Pairs B and C. The wild-type will only show a band with Pair A.
Protocol 3: Genotypic Validation by Southern Blot

Southern blotting provides definitive evidence of a single, targeted gene replacement event.[6][14]

1. Genomic DNA Digestion and Electrophoresis:

  • Digest 5-10 µg of high-quality genomic DNA from both wild-type and PCR-positive transformants with a restriction enzyme that cuts outside the targeted region and preferably within the gene being deleted (but not in the probe region).
  • Separate the digested DNA on a large agarose gel.

2. Blotting and Hybridization:

  • Transfer the DNA from the gel to a nylon membrane.
  • Prepare a labeled DNA probe (~300-500 bp) corresponding to a region of the homology arm or the selection marker.
  • Hybridize the probe to the membrane overnight in a hybridization buffer.

3. Washing and Detection:

  • Wash the membrane under stringent conditions to remove non-specifically bound probe.
  • Detect the hybridized probe using an appropriate method (e.g., autoradiography for radioactive probes or chemiluminescence for non-radioactive probes).

4. Analysis:

  • A successful, single-copy knockout will show a single band of a different size compared to the wild-type band. The presence of the wild-type band in a transformant indicates a heterokaryon or an ectopic integration. Multiple bands may suggest multiple integration events.
Protocol 4: Phenotypic Validation by HPLC and LC-MS/MS

This final validation step confirms that the genetic modification has the expected impact on the fungal metabolome.

1. Fungal Cultivation and Metabolite Extraction:

  • Grow the wild-type and validated knockout strains on a suitable production medium (e.g., Potato Dextrose Agar or Yeast Extract Sucrose agar) for 7-14 days.
  • Extract the secondary metabolites from the culture (both mycelia and agar) using an organic solvent like ethyl acetate or an acetonitrile/water/acetic acid mixture (79:20:1, v/v/v).
  • Evaporate the solvent and redissolve the crude extract in a suitable solvent like methanol for analysis.

2. HPLC-DAD Analysis:

  • System: A standard HPLC system with a Diode Array Detector (DAD).
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
  • Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B), both often containing a small amount of acid (e.g., 0.1% formic acid).
  • Detection: Monitor at 360 nm for rugulosin and skyrin.[3]
  • Analysis: Compare the chromatograms of the wild-type and knockout strains. For a ΔrugH mutant, the peak corresponding to rugulosin A should be absent, while the peak for skyrin should be present. For a ΔrugG mutant, both peaks should be absent.

3. LC-MS/MS Confirmation:

  • For definitive identification, analyze the extracts using an LC-MS/MS system.
  • Ionization: Use electrospray ionization (ESI), typically in positive mode for rugulosin ([M+H]+ at m/z 543).
  • Analysis: Compare the extracted ion chromatograms (EICs) for the specific masses of rugulosin, skyrin, and other expected intermediates.
  • Fragmentation analysis (MS/MS) can be used to confirm the identity of the peaks by comparing the fragmentation patterns to those of authentic standards or published data.[15]

Conclusion

The validation of a gene knockout is a multi-faceted process that builds a chain of evidence from the genomic level to the chemical phenotype. By combining rapid PCR screening with the definitive confirmation of Southern blotting and corroborating these findings with detailed metabolite analysis by HPLC and LC-MS, researchers can be highly confident in their results. This rigorous, self-validating approach is essential for accurately deciphering the complex biosynthetic machinery of fascinating natural products like rugulosin and for paving the way for future synthetic biology applications.

References

  • Intertwined Biosynthesis of Skyrin and Rugulosin A Underlies the Formation of Cage-Structured Bisanthraquinones. Journal of the American Chemical Society. [Link][1][3]

  • Strategy for CRISPR-Cas9 mediated deletions in Talaromyces atroroseus. ResearchGate. [Link][16]

  • Rapid filamentous fungi gene knockout identification through high-throughput droplet microfluidics. PMC. [Link][4]

  • Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios. PMC. [Link]

  • Double-joint PCR: a PCR-based molecular tool for gene manipulations in filamentous fungi. ScienceDirect. [Link][11]

  • Genes Linked to Production of Secondary Metabolites in Talaromyces atroroseus Revealed Using CRISPR-Cas9. PLOS One. [Link][2]

  • How to validate a gene knockout?. ResearchGate. [Link][5]

  • AcuD Gene Knockout Attenuates the Virulence of Talaromyces marneffei in a Zebrafish Model. PMC. [Link][17]

  • Optimized primers and other critical conditions for efficient fusion PCR to generate knockout vectors in filamentous fungi. New Prairie Press. [Link][12]

  • Development of a CRISPR/Cas9-Mediated Gene Knockout Method for Functional Genomics of the Barley Spot Blotch Pathogen Bipolaris sorokiniana. APS Journals. [Link][13]

  • Detailed Protocol to Perform Direct PCR Using Filamentous Fungal Biomass—Tips and Considerations. PMC. [Link][18]

  • Monitoring gene conversion in budding yeast by Southern blot analysis. PMC. [Link][7]

  • Method for targeted gene knockout and confirmation by PCR and Southern... ResearchGate. [Link][14]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. [Link][19]

  • Gene cluster and proposed route for biosynthesis of skyrin and... ResearchGate. [Link][20]

  • Biosynthetic genes involved in the production of mycotoxins and their regulation. International Pest Control. [Link][21]

  • Chromosome-Scale Genome Assembly of Talaromyces rugulosus W13939, a Mycoparasitic Fungus and Promising Biocontrol Agent. PubMed. [Link][22]

  • Monitoring Gene Conversion in Budding Yeast by Southern Blot Analysis. Springer Protocols. [Link][23]

  • Genomic Analysis of Talaromyces verruculosus SJ9: An Efficient Tetracycline-, Enrofloxacin-, and Tylosin-Degrading Fungus. MDPI. [Link][24]

  • Development of CRISPR-Cas9 genome editing system in Talaromyces marneffei. ResearchGate. [Link][10]

  • HPTLC-DESI-HRMS-Based Profiling of Anthraquinones in Complex Mixtures—A Proof-of-Concept Study Using Crude Extracts of Chilean Mushrooms. MDPI. [Link][15]

  • AcuD Gene Knockout Attenuates the Virulence of Talaromyces marneffei in a Zebrafish Model. PubMed. [Link][25]

  • Single laboratory-validated HPLC methods for determination of ochratoxin A, fumonisin B1 and B2, zearalenone and deoxynivalenol. ResearchGate. [Link][8]

  • HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts. MDPI. [Link][26]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link][9]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]

Sources

Validation

Comparative Guide to Rugulosin Production Across Penicillium Isolates: Biosynthesis, Yield Optimization, and Analytical Workflows

Rugulosin is a naturally occurring, cage-structured bisanthraquinone with significant therapeutic potential. Known for its broad-spectrum cytotoxicity against cancer cell lines (such as MCF-7, HCT-116, and A549)[1][2], p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Rugulosin is a naturally occurring, cage-structured bisanthraquinone with significant therapeutic potential. Known for its broad-spectrum cytotoxicity against cancer cell lines (such as MCF-7, HCT-116, and A549)[1][2], potent anti-MRSA antibacterial properties[1], and its ability to inhibit HIV-1 integrase[3], rugulosin is a highly sought-after secondary metabolite in drug development.

Originally isolated from Penicillium rugulosum (now reclassified as Talaromyces rugulosus), the production of rugulosin is highly strain-dependent[4]. For researchers scaling up production or isolating novel analogs, selecting the correct Penicillium isolate and designing an optimized, self-validating extraction workflow is critical. This guide objectively compares the production capabilities of key Penicillium species, explains the mechanistic rationale behind their biosynthesis, and provides robust experimental protocols.

Comparative Analysis of Penicillium Isolates

Not all Penicillium species synthesize rugulosin with the same efficiency or structural diversity. The choice of isolate dictates both the total yield and the specific analogs (e.g., Rugulosin A, B, or C) recovered from the fermentation broth.

Quantitative Yield Comparison

The table below summarizes historical and modern data regarding rugulosin production across distinct isolates.

Penicillium IsolatePrimary Substrate / MediaReported YieldKey Characteristics & Causality for Selection
P. rugulosum (Strain S.M. 1) Czapek-Dox Broth~21% of dry mycelial weightThe Historical Gold Standard: Exhibits the highest recorded accumulation of crude crystalline rugulosin. Ideal for bulk production[4].
P. rugulosum (Strain S.M. 14) Czapek-Dox Broth10–13% of dry mycelial weightHigh-Yield Alternative: A highly reliable producer, often used when S.M. 1 is susceptible to strain degradation[4].
P. radicum (FKI-3765-2) Submerged CultureVariable (Optimized for analogs)Analog Diversity: Uniquely produces Rugulosin A, C (homodimers), and B (a heterodimer). Selected specifically for structure-activity relationship (SAR) studies[1].
P. wortmanni Czapek-Dox Broth~0.7% of dry mycelial weightCo-Producer: Produces rugulosin alongside skyrin (~0.5%). Selected for comparative biosynthetic studies rather than bulk yield[4].
P. brunneum Rice / Grain SubstratesQualitative ProducerMechanistic Model: Utilized to prove the malonate-acetate condensation pathway. Co-produces hepatotoxins, requiring stringent downstream purification[5].

Biosynthetic Pathway & Mechanistic Insights

To optimize yield, one must understand the causality of fungal metabolism. Rugulosin is biosynthesized via the polyketide pathway through malonate-acetate condensation[5].

A polyketide synthase (PKS) catalyzes the assembly of acetate and malonate precursors into an emodinanthrone monomer. Through enzymatic cyclization and subsequent dimerization, the intermediate flavoskyrin is formed[3][5]. Finally, an intricate cascade of oxidation and rearrangement steps yields the final cage-structured bisanthraquinone, rugulosin[3]. Because this pathway relies heavily on acetate and malonate, supplementing fermentation media with these precursors can artificially drive metabolic flux toward rugulosin accumulation.

Biosynthesis A Acetate & Malonate (Precursors) B Polyketide Synthase (PKS) Condensation A->B Enzymatic Assembly C Emodinanthrone (Monomer) B->C Cyclization D Flavoskyrin (Dimeric Intermediate) C->D Dimerization E Rugulosin A, B, C (Bisanthraquinone) D->E Oxidation/Rearrangement

Fig 1: Rugulosin biosynthesis via malonate-acetate condensation and dimerization.

Experimental Methodologies: Self-Validating Workflows

The following protocols are engineered to ensure high trustworthiness and reproducibility. They incorporate internal validation checkpoints to quantify extraction efficiency and prevent false negatives during compound isolation.

Protocol 1: Cultivation and Biomass Generation
  • Causality: Penicillium species accumulate bisanthraquinones intracellularly within the mycelial mat rather than secreting them into the culture broth[4]. Therefore, maximizing mycelial dry weight through prolonged stationary cultivation is the primary driver of high rugulosin yield.

  • Step 1: Inoculate spores of the chosen isolate (e.g., P. rugulosum S.M. 1) into 1 L Erlenmeyer flasks containing 500 mL of sterile Czapek-Dox broth[4].

  • Step 2: Incubate under stationary conditions at 25°C in the dark for 21 to 28 days. The extended timeline allows the fungus to enter the idiophase (secondary metabolism phase).

  • Step 3: Harvest the mycelial mat via vacuum filtration. Wash the biomass with distilled water to remove residual media sugars.

  • Step 4: Lyophilize (freeze-dry) the mycelium to a constant weight. Self-Validation Checkpoint: Weigh the dried biomass. A yield of less than 5g/L indicates suboptimal growth conditions, requiring a review of the initial spore viability.

Protocol 2: Biphasic Extraction and Chromatographic Purification
  • Causality: Rugulosin is highly lipophilic. Acetone effectively permeabilizes the dried fungal cell wall, while subsequent partitioning with diethyl ether and acidic water (pH < 4) ensures that rugulosin remains protonated and partitions entirely into the organic phase, leaving polar impurities in the aqueous waste[4].

  • Step 1: Grind the lyophilized mycelium into a fine powder. Self-Validation Checkpoint: Spike the powder with 1.0 mg of a non-endogenous internal standard (e.g., a synthetic anthraquinone derivative) to calculate exact recovery efficiency later.

  • Step 2: Extract the powder exhaustively with acetone (3 x 500 mL) under sonication. Filter and concentrate the pooled extract in vacuo.

  • Step 3: Resuspend the crude residue in 200 mL of diethyl ether and partition against 200 mL of 0.1 M HCl. Collect the upper ether layer.

  • Step 4: Subject the concentrated ether extract to Silica Gel Column Chromatography, eluting with a gradient of chloroform/methanol. Rugulosin typically elutes as a distinct yellow band[4].

  • Step 5: Perform final purification using preparative HPLC (C18 column) and validate the structure via 1D/2D NMR and LC-MS[1][3]. Calculate the recovery of the internal standard to validate the extraction efficiency.

Workflow S1 Cultivation (21 days, 25°C) S2 Harvest & Lyophilize (Mycelial Biomass) S1->S2 S3 Solvent Extraction (Acetone/Ether) S2->S3 S4 Purification (Silica & HPLC) S3->S4 S5 Validation (LC-MS & NMR) S4->S5

Fig 2: Self-validating experimental workflow for rugulosin extraction and purification.

Conclusion

Optimizing rugulosin production requires a strategic intersection of microbiology and analytical chemistry. While P. rugulosum strains (like S.M. 1) remain the undisputed champions for bulk yield[4], modern drug discovery often pivots to isolates like P. radicum FKI-3765-2 to access unique heterodimeric analogs like Rugulosin B[1]. By understanding the malonate-acetate biosynthetic pathway and employing self-validating extraction protocols, researchers can reliably harness these fungal factories for advanced therapeutic development.

References

  • [1] New Rugulosins, anti-MRSA Antibiotics, Produced by Penicillium radicum FKI-3765-2. ResearchGate. Available at:

  • [4] Studies in the biochemistry of micro-organisms. 95. Rugulosin, a crystalline colouring matter of Penicillium rugulosum Thom. SciSpace. Available at:

  • Penicillium rugulosum - Wikipedia. Wikipedia. Available at:

  • [5] Metabolic Products of Fungi. XX. The Biosynthesis of Rugulosin. J-Stage. Available at:

  • [3] New Rugulosins, Anti-MRSA Antibiotics, Produced by Penicillium radicum FKI-3765-2 | Organic Letters. ACS Publications. Available at:

  • [2] The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024). PMC. Available at:

Sources

Comparative

Inter-Laboratory Validation of Rugulosin Quantification Protocols: A Comparative Guide

Rugulosin is a hepatotoxic and potentially carcinogenic secondary metabolite produced by fungal species such as Talaromyces, Penicillium, and Aspergillus[1]. Because it frequently co-occurs with other mycotoxins in compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Rugulosin is a hepatotoxic and potentially carcinogenic secondary metabolite produced by fungal species such as Talaromyces, Penicillium, and Aspergillus[1]. Because it frequently co-occurs with other mycotoxins in complex matrices—ranging from agricultural commodities like maize and nuts to indoor air filters—robust, high-throughput quantification is essential for exposure assessment and regulatory compliance[2][3].

As analytical demands scale, laboratories must transition from legacy techniques to modern, self-validating instrumental workflows. This guide objectively compares the performance of optimized Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) against traditional alternatives, providing the mechanistic causality and inter-laboratory validation data necessary to standardize rugulosin quantification.

Mechanistic Grounding: The Analytical Challenge

Historically, rugulosin quantification relied on High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV). However, the highly conjugated, phenolic nature of rugulosin causes it to readily bind to matrix proteins and co-elute with endogenous plant metabolites. To achieve baseline resolution, HPLC-UV necessitates exhaustive Solid-Phase Extraction (SPE) cleanup. This multi-step sample preparation not only inflates processing time but also introduces significant inter-laboratory variability due to differential analyte recovery.

The modern paradigm has shifted toward UHPLC-MS/MS . By leveraging the high resolving power of sub-2 µm C18 stationary phases and the extreme specificity of Multiple Reaction Monitoring (MRM), laboratories can now employ a "dilute-and-shoot" approach[4]. This methodology bypasses SPE entirely. Instead, it relies on simple solvent dilution to mitigate matrix effects (ion suppression or enhancement in the electrospray ionization source) while maintaining ultra-trace sensitivity[2][4].

Workflow Comparison Diagram

G cluster_extraction Extraction Protocols cluster_cleanup Clean-up Strategies (Comparison) A Sample Matrix (Grains, Nuts, Air Filters) B Acidified MeCN/Water Extraction A->B C Centrifugation & Phase Separation B->C D1 Traditional SPE (Alternative) C->D1 D2 Dilute-and-Shoot (Optimized Protocol) C->D2 E UHPLC Separation (C18 Column, Gradient Elution) D1->E High Cost/Time D2->E High Throughput F ESI-MS/MS Detection (MRM Mode, +/- Ionization) E->F G Inter-Laboratory Validation (Recovery, RSD, Matrix Effects) F->G

Workflow comparison of Rugulosin quantification: Optimized Dilute-and-Shoot vs. Traditional SPE.

Step-by-Step Optimized Workflow (The Self-Validating System)

To ensure high scientific integrity and reproducibility across different laboratories, the following UHPLC-MS/MS "dilute-and-shoot" protocol has been optimized for causality and self-validation.

Step 1: Matrix Extraction
  • Procedure: Homogenize 5.0 g of the sample matrix. Add 20 mL of an acidified extraction solvent (Acetonitrile/Water/Acetic Acid, 79:20:1, v/v/v). Shake mechanically for 90 minutes.

  • Causality: The acidic environment is critical. It ensures the phenolic hydroxyl groups of rugulosin remain protonated (uncharged), which enhances its partitioning into the organic acetonitrile phase while simultaneously precipitating interfering matrix proteins[2].

Step 2: Centrifugation & Dilution (Dilute-and-Shoot)
  • Procedure: Centrifuge the raw extract at 4000 rpm for 15 minutes. Transfer a 100 µL aliquot of the supernatant and dilute it 1:8 with the initial mobile phase (e.g., 100% Eluent A).

  • Causality: Direct dilution proportionally reduces the concentration of co-eluting matrix components. This mathematically minimizes signal suppression in the ESI source, bypassing the need for expensive and variable SPE clean-up[2][4].

Step 3: UHPLC Chromatographic Separation
  • Procedure: Inject 5 µL onto a sub-2 µm C18 column. Run a gradient utilizing Eluent A (Water/Acetic Acid, 99:1 v/v + 5 mM ammonium acetate) and Eluent B (Methanol/Acetic Acid, 99:1 v/v + 5 mM ammonium acetate).

  • Causality: Ammonium acetate acts as a volatile buffer. It facilitates consistent ionization and stabilizes the [M+H]+ adducts in the ESI source, ensuring sharp, reproducible peak shapes (base width ~0.2 min)[2].

Step 4: MS/MS Detection & Self-Validation Checkpoints
  • Procedure: Operate the mass spectrometer in dynamic Multiple Reaction Monitoring (dMRM) mode. For rugulosin, monitor the [M+H]+ precursor at m/z 543 transitioning to product ions at m/z 273 (quantifier) and m/z 255 (qualifier)[2].

  • Self-Validation System: A protocol is only as trustworthy as its internal quality controls. For a result to be deemed positive and quantifiable:

    • Retention Time Check: The analyte peak must elute within ±2.5% of the neat standard's retention time[2].

    • Ion Ratio Check: Both qualifier and quantifier transitions must exhibit a Signal-to-Noise (S/N) ratio > 10:1. The ratio between the qualifier and quantifier must remain within ±20% of the established calibration standard[2].

    • Matrix-Matched Calibration: Calibration curves must yield an R² > 0.99 to verify that matrix effects have been successfully normalized[1][2].

Inter-Laboratory Validation Metrics

When establishing a standardized protocol, inter-laboratory validation provides the ultimate proof of reliability. The table below synthesizes validation data from multiple studies, comparing the optimized UHPLC-MS/MS method against traditional SPE LC-MS/MS and legacy HPLC-UV approaches.

The "dilute-and-shoot" method demonstrates superior throughput and excellent intermediate precision (Relative Standard Deviation, RSD), proving that extensive sample cleanup is no longer a prerequisite for accurate mycotoxin quantification[2][3][4].

Analytical MethodSample Prep StrategyPrep Time per SampleLimit of Quantification (LOQ)Inter-Lab Recovery (Trueness)Inter-Lab Precision (RSD)
UHPLC-MS/MS (Optimized) Dilute-and-Shoot < 15 min 0.4 – 12.4 µg/kg 80% – 120% < 10%
LC-MS/MS (Alternative) Solid-Phase Extraction (SPE)> 60 min0.5 – 5.0 µg/kg74% – 101%< 15%
HPLC-UV (Legacy) Liquid-Liquid + SPE Clean-up> 120 min> 20.0 µg/kg60% – 85%> 15%

Data aggregated from multi-toxin validation frameworks across diverse matrices (nuts, grains, and environmental filters)[1][2][4].

Conclusion

For researchers and drug development professionals tasked with quantifying rugulosin, the transition to a UHPLC-MS/MS dilute-and-shoot protocol offers a definitive advantage. By eliminating the variable recoveries associated with traditional SPE cleanup and relying on the inherent specificity of MRM transitions, laboratories can achieve an inter-laboratory precision (RSD) of less than 10%. Implementing the self-validating checkpoints outlined in this guide ensures that data remains robust, legally defensible, and scientifically sound across diverse complex matrices.

References

  • Development and validation of a (semi-)quantitative UHPLC-MS/MS method for the determination of 191 mycotoxins and other fungal metabolites in almonds, hazelnuts, peanuts and pistachios - PMC. nih.gov.[Link]

  • From mold to mycotoxins: an LC–MS/MS method for quantifying airborne mycotoxins in indoor environments - PMC. nih.gov.[Link]

  • (PDF) Quantification of 730 mycotoxins and other secondary metabolites of fungi and plants in grain products. researchgate.net.[Link]

  • Mycological Analysis and Multimycotoxins in Maize from Rural Subsistence Farmers in the Former Transkei, South Africa | Journal of Agricultural and Food Chemistry. acs.org.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rugulosin
Reactant of Route 2
Reactant of Route 2
Rugulosin
© Copyright 2026 BenchChem. All Rights Reserved.